Dendrobane

Catalog No.
S623266
CAS No.
M.F
C16H27NO
M. Wt
249.39 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dendrobane

Product Name

Dendrobane

IUPAC Name

(1S,4S,7S,8R,11R,12R,13S)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecane

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

InChI

InChI=1S/C16H27NO/c1-9(2)13-11-8-18-14(13)15-16(3)10(7-17(15)4)5-6-12(11)16/h9-15H,5-8H2,1-4H3/t10-,11-,12+,13+,14-,15-,16+/m1/s1

InChI Key

VNAJNLDGWVFACK-LUWMMQMLSA-N

Canonical SMILES

CC(C)C1C2COC1C3C4(C2CCC4CN3C)C

Isomeric SMILES

CC(C)[C@H]1[C@@H]2CO[C@H]1[C@@H]3[C@@]4([C@H]2CC[C@@H]4CN3C)C

Dendrobane is a sesquiterpene alkaloid and a terpene alkaloid fundamental parent.

Comprehensive Technical Guide: Isolation, Identification, and Bioactivity of Dendrobium nobile Lindl. Alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dendrobium nobile Lindl. Alkaloids

Dendrobium nobile Lindl., a prized medicinal orchid in traditional Chinese medicine, has been used for over two millennia for its extensive therapeutic properties. Among its diverse bioactive compounds—including polysaccharides, bibenzyls, phenanthrenes, and flavonoids—alkaloids represent the most significant class of bioactive constituents with demonstrated pharmacological efficacy. These alkaloids are primarily distributed in the parenchyma and vascular bundle of the stem, as revealed through mass spectrometry imaging studies. The Chinese Pharmacopoeia (2020 edition) has established dendrobine as the benchmark compound for quality control, specifying a minimum content requirement of 0.4% for medicinal-quality D. nobile. [1] [2]

Research has identified 68 alkaloids across various Dendrobium species, with D. nobile containing the highest concentration and diversity among the pharmacopeial species. These alkaloids are broadly categorized into several structural classes: sesquiterpenoid alkaloids (including the dendrobine-type), indolizidine alkaloids, pyrrolidine alkaloids, phthalide alkaloids, and imidazole alkaloids. The structural complexity and diversity of these compounds present both challenges and opportunities for isolation and identification workflows. Recent advances in analytical technologies have significantly enhanced our capability to characterize these compounds, revealing new structural variants and deepening our understanding of their structure-activity relationships. [2]

Alkaloid Profiles in Dendrobium nobile

Structural Diversity and Key Alkaloids

Table 1: Major Alkaloid Classes Identified in Dendrobium nobile

Alkaloid Class Representative Compounds Key Structural Features Relative Abundance
Sesquiterpenoid Alkaloids Dendrobine, Nobilonine, Dendroxine Picrotoxane skeleton, Oxygen bridge High (Primary medicinal components)
Imidazole Alkaloids Anosmine Imidazolium ring system Low (Polar extracts)
Pyrrolidine Alkaloids Shihunine Pyrrolidine ring, Nitrogen heterocycle Medium
Indolizidine Alkaloids Dendrocrepine Fused bicyclic structure Low
Amino Alkaloids Mubironine C Amino group attached to carbon skeleton Variable

The sesquiterpenoid alkaloids, particularly those with a picrotoxane skeleton like dendrobine, constitute the most abundant and biologically significant group. Dendrobine-type alkaloids are characterized by a tetracyclic structure with an oxygen bridge and specific stereochemical features that are critical for their bioactivity. These compounds are primarily concentrated in the stem tissue, with spatial distribution analysis showing higher abundance in the vascular bundle and epidermis. Beyond the well-characterized dendrobine, recent studies have identified additional structural variants including dendrobine N-oxide, 6-hydroxydendrobine, and nobilomethylene,

expanding the known chemical diversity of this alkaloid class. [1] [2]

The polar alkaloid fraction of D. nobile contains unique structural classes, including the imidazolium-type alkaloid anosmine and pyrrolidine alkaloid shihunine. These compounds, while present in lower concentrations, contribute to the overall pharmacological profile and represent important targets for complete metabolomic characterization. Their higher water solubility may also influence bioavailability and therapeutic applications when D. nobile is prepared using traditional water-based extraction methods. [3]

Extraction Methodologies

Sample Preparation and Pre-treatment

Proper sample preparation is critical for efficient alkaloid extraction and accurate analytical results. The following standardized pre-treatment protocol is recommended:

  • Plant material processing: Fresh or dried D. nobile stems should be lyophilized and ground to a fine powder (60-80 mesh) to maximize surface area for solvent penetration. The drying temperature must be controlled below 60°C to prevent thermal degradation of alkaloids.
  • Defatting procedure: The powdered plant material (10g) undergoes sequential extraction with 200mL petroleum ether (60-90°C) for 2 hours to remove non-polar interferents such as lipids, chlorophyll, and waxes.
  • Oligosaccharide removal: The defatted material is subsequently treated with 200mL 80% ethanol for 2 hours to eliminate oligosaccharides, proteins, and other alcohol-soluble impurities that could co-extract with alkaloids.
  • Sample preservation: Processed samples should be stored in airtight containers with desiccant at -20°C to prevent degradation before extraction. [4]
Extraction Techniques

Table 2: Comparison of Alkaloid Extraction Methods for Dendrobium nobile

Extraction Method Solvent System Conditions Relative Yield Advantages Limitations
Ultrasonic-Assisted Extraction (UAE) Methanol, Ethanol (70-95%) 40-60°C, 30-60 min, 150-200W High Rapid extraction, High efficiency, Moderate temperature Potential degradation with prolonged sonication
Solid-Phase Extraction (SPE) MCX cartridges (mixed-mode cation exchange) After methanolic extraction, acidified sample loading High purity Effective purification, Reduced matrix effects, Concentration of analytes Additional step, Higher cost
Maceration Methanol, Ethanol Room temperature, 24-48 hours with agitation Medium Simple equipment, No thermal degradation Lengthy process, Lower efficiency
Reflux Extraction Methanol, Chloroform-Methanol mixtures 60-70°C, 2-4 hours High Efficient for thermostable compounds Thermal degradation risk, Energy intensive

Ultrasonic-assisted extraction (UAE) with methanol has demonstrated superior extraction efficiency for D. nobile alkaloids, achieving near-complete extraction of both polar and non-polar alkaloid fractions. The optimized protocol involves: powdered plant material (2g) extracted with 100mL methanol using an ultrasonic bath at room temperature for 30 minutes, repeated three times. The combined extracts are then centrifuged at 6,000× g for 10 minutes, and the supernatant is concentrated under reduced pressure at 40°C. [5]

For targeted alkaloid analysis, solid-phase extraction (SPE) using MCX cartridges (mixed-mode cation exchange) provides excellent purification and concentration of alkaloids. The protocol involves: dissolving the crude extract in 5mL dilute sulfuric acid, filtering through a 0.22μm membrane, loading onto pre-conditioned MCX cartridges (60mg, 3mL), washing with 2% formic acid, and eluting with methanolic ammonia (5%). This method effectively removes interfering compounds and is particularly valuable when preparing samples for LC-MS analysis. [5]

Identification and Characterization Protocols

Chromatographic Separation and MS Analysis

Advanced chromatographic separation coupled with high-resolution mass spectrometry provides the foundation for comprehensive alkaloid profiling in D. nobile:

  • UPLC-QTOF-MS Parameters:

    • Column: ACQUITY UPLC BEH C18 (2.1×50mm, 1.7μm) or Waters Atlantis T3 (150×4.6mm, 3μm)
    • Mobile Phase: (A) Acetonitrile with 0.1% formic acid; (B) Water with 0.1% formic acid
    • Gradient Program: 0-2min (0% A), 2-12min (0-15% A), 12-22min (15-35% A), 22-32min (35-80% A), 32-37min (80-0% A)
    • Flow Rate: 1.2mL/min (with split to 0.3mL/min for MS interface)
    • Column Temperature: 25°C
    • Injection Volume: 2-5μL [5] [1]
  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)
    • Sheath Gas: 25 arb
    • Auxiliary Gas: 3 arb
    • Spray Voltage: 4kV
    • Capillary Temperature: 320°C
    • Mass Range: 100-1000 m/z
    • Resolution: 30,000 FWHM for MS, 15,000 FWHM for MS/MS [5]

The LTQ-Orbitrap mass spectrometer has proven particularly effective for alkaloid identification, enabling accurate mass measurement (with mass accuracy <5ppm) and multistage fragmentation (MS² and MS³) for structural elucidation. Data-dependent acquisition methods should be employed to automatically select the most abundant ions for fragmentation, with dynamic exclusion enabled to ensure comprehensive coverage of minor components. [5]

Metabolite Identification Workflow

The identification of alkaloids follows a systematic workflow:

  • Database matching: Initially, accurate mass measurements are matched against specialized natural product databases (METLIN, Dictionary of Natural Products) with a mass tolerance of ≤5ppm.
  • Fragmentation analysis: Characteristic fragmentation pathways are analyzed using software such as Mass Frontier v6.0 to propose plausible structural hypotheses.
  • Spatial distribution: Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) provides in-situ localization of alkaloids within stem tissues, with 2-mercaptobenzothiazole (2-MBT) matrix providing optimal sensitivity for alkaloid detection. [1]

G Alkaloid Identification Workflow cluster_1 Key Techniques SamplePrep Sample Preparation Extraction Alkaloid Extraction SamplePrep->Extraction Lyophilization Defatting LCAnalysis LC-MS Analysis Extraction->LCAnalysis UAE/SPE DataProcessing Data Processing LCAnalysis->DataProcessing HRMS Data IDValidation Identification Validation DataProcessing->IDValidation Database Matching Fragmentation Analysis MALDI MALDI-MSI IDValidation->MALDI Spatial Distribution Standards Reference Standards IDValidation->Standards Confirmation NMR NMR Validation IDValidation->NMR Structural Validation

Figure 1: Comprehensive workflow for alkaloid identification in Dendrobium nobile

Bioactivity and Mechanism of Action

Documented Pharmacological Activities

Dendrobium nobile alkaloids (DNLA) demonstrate diverse pharmacological effects with potential therapeutic applications:

  • Neuroprotective Effects: DNLA protects against H₂O₂-induced neuronal injury in N2A cells by suppressing JAK-STATs pathway activation, reducing intracellular Ca²⁺ up-regulation, ROS production, and mitochondrial depolarization. Treatment with DNLA (35ng/mL) significantly attenuated decreases in cell viability, release of LDH, and apoptosis after H₂O₂-induced neuronal injury. [6]
  • Hepatoprotective Properties: DNLA-mediated protection against CCl₄-induced liver mitochondrial oxidative damage is dependent on activation of the Nrf2 signaling pathway. DNLA reduced CCl₄-induced mitochondrial oxidative stress as evidenced by decreased mitochondrial H₂O₂ content and MDA production, and increased GSH level and Mn-SOD activity. [7]
  • Lipid Metabolism Regulation: DNLA improves lipid metabolism in HepG2 cells by increasing LDL uptake through regulation of the LXRα/IDOL/LDLR pathway and inhibition of PCSK9 expression. DNLA intervention reversed LPS-induced reduction in LDL uptake and decreased expression of IDOL and LXRα. [8]
  • Anti-inflammatory Activity: DNLA significantly downregulates expressions of IL-1β, TNF-α, and IL-6 in H₂O₂-induced N2A cells, demonstrating potent anti-inflammatory effects. [6]
  • Anticancer Potential: Dendrobine has shown antitumor activity against non-small cell lung cancer cells by targeting JNK stress signaling to sensitize chemotoxicity of cisplatin both in vitro and in vivo. [2]
Key Signaling Pathways

The Nrf2 pathway activation represents a fundamental mechanism through which DNLA exerts antioxidant and hepatoprotective effects. Under oxidative stress, DNLA promotes Nrf2 translocation to the nucleus, where it activates antioxidant response element (ARE)-mediated expression of cytoprotective genes including those encoding Mn-SOD, glutathione peroxidase, and catalase. [7]

G DNLA-Mediated Nrf2 Antioxidant Pathway cluster_1 Cellular Effects DNLA DNLA Treatment Nrf2Activation Nrf2 Pathway Activation DNLA->Nrf2Activation Induces OxidativeStress Oxidative Stress (CCl₄, H₂O₂) OxidativeStress->Nrf2Activation Potentiates AntioxidantGenes Antioxidant Gene Expression Nrf2Activation->AntioxidantGenes Activates MitochondrialProtection Mitochondrial Protection AntioxidantGenes->MitochondrialProtection Mediates ReducedROS ↓ ROS Production MitochondrialProtection->ReducedROS IncreasedGSH ↑ GSH Level MitochondrialProtection->IncreasedGSH IncreasedSOD ↑ Mn-SOD Activity MitochondrialProtection->IncreasedSOD ReducedApoptosis ↓ Apoptosis MitochondrialProtection->ReducedApoptosis

Figure 2: Nrf2-mediated antioxidant pathway activated by Dendrobium nobile alkaloids

For lipid metabolism regulation, DNLA modulates the LXRα/IDOL/LDLR pathway in HepG2 cells. DNLA reduces LXRα expression, which subsequently decreases IDOL-mediated LDLR degradation. Concurrently, DNLA inhibits PCSK9 expression, further stabilizing LDLR on hepatocyte surfaces and enhancing LDL cholesterol clearance. This dual mechanism positions DNLA as a potential modulator of cholesterol homeostasis with implications for managing dyslipidemia and preventing atherosclerotic cardiovascular disease. [8]

Biosynthesis and Production Enhancement

Biosynthetic Pathways

The biosynthesis of dendrobine-type alkaloids in D. nobile proceeds through a complex terpenoid pathway that begins with universal precursors from both the mevalonic acid (MVA) and methylerythritol phosphate (MEP) pathways. The current understanding of dendrobine biosynthesis includes:

  • Early Stages: Formation of the sesquiterpene backbone through successive condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form farnesyl pyrophosphate (FPP).
  • Skeleton Formation: Cyclization of FPP to form the picrotoxane sesquiterpene skeleton, likely mediated by specific terpene synthases.
  • Alkaloid Formation: Introduction of nitrogen and subsequent modifications including oxidation, reduction, and methylation steps to form the mature dendrobine structure. [2]

Feeding studies with ¹⁴C-labeled mevalonic acid have confirmed the terpenoid origin of the dendrobine carbon skeleton, with successive intermediates including trans-cis farnesol, germacrane, and cadalane skeletons identified as precursors in the biosynthetic pathway. [2]

Enhanced Production Strategies

Methyl jasmonate (MeJA) elicitation has emerged as a highly effective strategy for enhancing alkaloid production in D. nobile. In temporary immersion bioreactor systems (TIBS), treatment with 10μM MeJA for 20-30 days increased total alkaloid content to 7.41mg/g DW - a 2.32-fold increase compared to non-elicited controls and a 4.69-fold increase over traditional semi-solid systems. This dramatic enhancement demonstrates the responsiveness of the alkaloid biosynthetic machinery to jasmonate signaling. [9]

The temporary immersion bioreactor system (TIBS) itself significantly improves alkaloid production, with optimal immersion frequency identified as 5 minutes every 6 hours. This system achieved biomass production of 349.23g/L fresh weight and 54.48g/L dry weight, with total alkaloid production reaching 174.34mg/L - substantially higher than traditional culture methods. The combination of TIBS with MeJA elicitation (TIBS-MeJA) represents the current state-of-the-art for in vitro alkaloid production, achieving remarkable total alkaloid production levels of 361.24mg/L. [9]

Conclusion and Research Perspectives

The comprehensive profiling of Dendrobium nobile alkaloids has revealed remarkable structural diversity and significant pharmacological potential. Advanced extraction and identification protocols, particularly UPLC-QTOF-MS and MALDI-MSI, have greatly enhanced our ability to characterize these compounds with unprecedented precision. The documented bioactivities - including neuroprotection, hepatoprotection, and lipid metabolism regulation - provide a strong scientific foundation for the traditional uses of D. nobile while suggesting promising directions for therapeutic development.

References

biosynthetic pathway of dendrobane alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

The Dendrobine Biosynthetic Pathway

Dendrobine is a sesquiterpene alkaloid, meaning its carbon skeleton (15 carbons) is derived from sesquiterpene precursors. The generally accepted biosynthetic route can be broken down into three major stages [1] [2]:

  • Formation of the Sesquiterpene Backbone: The basic 15-carbon framework is built via the mevalonate (MVA) pathway or the methylerythritol phosphate (MEP) pathway in plastids [3] [2]. These pathways produce the universal 5-carbon precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
  • Cyclization to Form the Picrotoxane Skeleton: The sesquiterpene backbone undergoes cyclization to form a picrotoxane-type sesquiterpenoid, which is the direct terpenoid precursor to dendrobine [4].
  • Post-modifications to Form the Alkaloid: The picrotoxane skeleton undergoes a series of modifications—including oxidation, amination, and methylation—catalyzed by specific enzymes to form the final dendrobine alkaloid structure [1].

The following diagram maps the core pathway and the key enzymes involved at each step:

G cluster_precursors Precursor Pathways cluster_core Core Dendrobine Synthesis cluster_enzymes Key Post-modification Enzymes MEP MEP Pathway (DXS, DXR, MCT, CMK) FPP Farnesyl Diphosphate (FPP) MEP->FPP Isoprenoid Precursors MVA MVA Pathway (AACT, HMGR, MVK, PMK, MVD) MVA->FPP Picrotoxane Picrotoxane-type Sesquiterpenoid FPP->Picrotoxane Terpene Synthase (e.g., TPS21) Intermediate Picrotoxane->Intermediate Strictosidine Strictosidine Dendrobine Dendrobine P450 Cytochrome P450 (CYP) P450->Intermediate Oxidation BCAT Aminotransferase (BCAT2) BCAT->Intermediate Amination METTL Methyltransferase (METTL23) METTL->Intermediate Methylation Intermediate->Strictosidine STR1 Intermediate->Dendrobine Alternative Route?

Overview of the dendrobine biosynthetic pathway in Dendrobium.

Key Genes and Experimental Evidence

The table below summarizes the core gene families and enzymes involved in dendrobine biosynthesis, along with key experimental findings that validate their function.

Gene/Enzyme Family Gene Symbol Examples Function in Pathway Experimental Evidence
Upstream Pathway Genes AACT, HMGR, MVK, PMK, MVD [1] [3] Catalyze early steps in the MVA pathway to produce the isoprenoid precursor IPP. Expression levels of AACT, MVD, and PMK were significantly upregulated in D. nobile after infection with mycorrhizal fungus MF23, correlating with increased dendrobine accumulation [1].
Upstream Pathway Genes DXS, DXR, MCT, CMK [3] [2] Catalyze early steps in the MEP pathway to produce isoprenoid precursors. Transient expression of DXR, MCT, and CMK in D. catenatum leaves, as part of a multi-gene stack, led to a ~2-fold increase in dendrobine production [2].
Backbone Formation TPS21 (Terpene Synthase) [1] Cyclizes FPP to form the sesquiterpene backbone. Expression was negatively correlated with dendrobine accumulation in MF23-symbiotic D. nobile [1].
Key Node Enzyme STR1 (Strictosidine Synthase) [2] Catalyzes the condensation of tryptamine and secologanin to form strictosidine, a central intermediate for many alkaloids. Transient expression of STR1 alone in D. catenatum leaves significantly increased dendrobine content [2].
Post-modification Enzymes Cytochrome P450 (e.g., CYP94C1) [5] [1] [2] Performs oxidation and hydroxylation reactions on the alkaloid intermediate. Numerous P450s were differentially expressed after MeJA treatment. CYP94C1 was successfully used in metabolic engineering to boost yield [5] [2].
Post-modification Enzymes Aminotransferase (e.g., BCAT2) [2] Transfers an amino group to form the alkaloid. BCAT2 was identified as a key downstream gene and its overexpression increased dendrobine production [2].
Post-modification Enzymes Methyltransferase (e.g., METTL23) [2] Catalyzes methylation steps. METTL23 was used in a multi-gene stack, contributing to a significant increase in dendrobine yield [2].
Transcription Factor MYB61 [2] A regulatory transcription factor that controls the expression of pathway genes. Overexpression of MYB61 in D. catenatum more than doubled dendrobine levels [2].

Key Experimental Methodologies

Researchers use a combination of omics technologies and functional genetics to dissect this complex pathway. The table below outlines core methodologies cited in the literature.

Methodology Primary Application Specific Example
Transcriptome Sequencing (RNA-Seq) To identify genes that are differentially expressed under conditions that induce dendrobine synthesis. Comparing gene expression in D. nobile infected with mycorrhizal fungus MF23 vs. control [1], or in D. catenatum treated with Methyl Jasmonate (MeJA) [5].
Metabolic Engineering & Transient Expression To functionally validate the role of candidate genes by expressing them in host plants and measuring the product. Transiently expressing a stack of 7 genes (CMK, DXR, MCT, STR1, CYP94C1, BCAT2, METTL23) in D. catenatum leaves, resulting in a 2-fold increase in dendrobine [2].
Metabolite Profiling (LC-MS/MS) To accurately identify and quantify dendrobine and its intermediates in plant or fungal samples. Used to confirm increased dendrobine content in engineered D. catenatum [2] and in the endophytic fungus Trichoderma longibrachiatum MD33 after MeJA treatment [5].
Mass Spectrometry Imaging (MALDI-TOF-MSI) To visualize the spatial distribution of metabolites within plant tissues. Used to show that alkaloids in D. nobile stems are preferentially localized in the parenchyma and vascular bundle regions [6].

Future Research and Application Directions

Current research is paving the way for more efficient production of dendrobine. Two promising directions include:

  • Metabolic Pathway Engineering: The successful reconstitution of the pathway in D. catenatum by stacking multiple genes is a major step forward. This synthetic biology approach offers a sustainable alternative to extraction from wild plants [2].
  • Utilization of Endophytic Fungi: The discovery that the endophytic fungus Trichoderma longibrachiatum MD33 can produce dendrobine presents a potential platform for fermentation-based production, especially since its yield can be boosted with elicitors like Methyl Jasmonate [5].

References

dendrobane NMR spectroscopy and mass spectrometry data

Author: Smolecule Technical Support Team. Date: February 2026

Spectral Data of Dendrobane Alkaloids

The table below consolidates the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for dendrobine and related compounds from the search results.

Compound Name Type of Data Key Data and Observations Source Organism
Dendrobine General Info A sesquiterpene alkaloid isolated from Dendrobium nobile Lindl. guided by a yeast replicative lifespan assay. [1] Dendrobium nobile Lindl. [1]
¹H NMR Solvent: CDCl₃. Spectra were obtained on a Bruker AV III-500 spectrometer. [1]
HR ESI-TOF-MS Data were obtained using an Agilent 6224A LC/MS system. [1]
Holacurtine (36) Mass Spectra The pregnane aglycone fragment was detected as the base peak. [2] Holarrhena curtisii [2]
¹³C NMR The D-cymaropyranose sugar unit was readily identified. [2]
Holacurtinol (40) Mass Spectra Showed fragments from successive losses of two H₂O molecules, suggesting two hydroxyl groups. [2] Holarrhena curtisii [2]
N-Demethylholacurtine (37) NMR The ¹H NMR signal for H(17) appeared as a doublet of doublets at δ 2.9 (J=9, 4.5 Hz), indicating α-stereochemistry. [2] Holarrhena curtisii [2]
17-epi-Holacurtine (38) ¹H NMR The H(17) signal appeared as a triplet at δ 3.25 (J=9 Hz), indicating a change in stereochemistry at C(17) to β. [2] Holarrhena curtisii [2]
NOE Data Irradiation of the H(17) signal caused enhancement of the C(18) methyl signal, confirming the β-stereochemistry. [2]

Experimental Protocols and Workflows

The research on dendrobine involved a multi-step process from isolation to mechanistic studies. The following diagram outlines the key experimental workflow based on the study of its anti-aging activity [1].

G cluster_iso Isolation & Characterization cluster_mech Mechanistic Studies start Start: Plant Material (D. nobile) iso Isolation & Purification start->iso char Compound Characterization (NMR, HR-MS) iso->char screen Activity Screening (Yeast Replicative Lifespan Assay) char->screen mech Mechanism of Action Studies screen->mech ox Oxidative Stress Assays (ROS, MDA, SOD/CAT/GPx activity) concl Conclusion: Anti-aging activity via Sch9/Rim15/Msn2 pathway aut Autophagy Assays (GFP-Atg8 processing) ox->aut gen Genetic Studies (Δsod1, Δrim15, etc. mutants) aut->gen prot Protein Analysis (Sch9 phosphorylation, Rim15/Msn2 nuclear translocation) gen->prot prot->concl

Experimental workflow for dendrobine's anti-aging activity investigation [1].

Key Methodological Details
  • Isolation & Characterization: The active compound dendrobine was isolated from Dendrobium nobile Lindl. using bioassay-guided fractionation with a yeast replicative lifespan assay. Structure elucidation was performed using ¹H NMR and High-Resolution Mass Spectrometry (HR ESI-TOF-MS) [1].
  • Biological Activity Screening: The anti-aging activity was primarily evaluated using K6001 yeast replicative lifespan assays and chronological lifespan assays in YOM36 yeast [1].
  • Mechanism of Action Studies:
    • Oxidative Stress Parameters: Levels of reactive oxygen species (ROS) and malondialdehyde (MDA) were measured. Activities and gene expression of antioxidant enzymes (SOD, CAT, GPx) were analyzed [1].
    • Autophagy Detection: A YOM38 yeast strain expressing GFP-Atg8 was used. Autophagy occurrence was detected by monitoring the cleavage and release of stable GFP by vacuolar hydrolases [1].
    • Genetic Validation: Lifespan assays were repeated using various gene deletion mutants (e.g., Δsod1, Δcat, Δrim15) to confirm the involvement of specific pathways [1].
    • Protein-Level Analysis: Western blot was used to monitor the inhibition of Sch9 phosphorylation. Nuclear translocation of transcription factors Rim15 and Msn2 was determined, likely via microscopy or subcellular fractionation [1].

Signaling Pathway and Molecular Mechanism

Dendrobine extends yeast lifespan by modifying oxidative stress and autophagy through the Sch9/Rim15/Msn2 signaling pathway [1]. The following diagram illustrates this mechanism.

G Dendrobine Dendrobine TORC1 TORC1 Complex Dendrobine->TORC1 Inhibits Sch9 Sch9 Kinase (Inhibition of Phosphorylation) TORC1->Sch9 Regulates Rim15_Cyt Rim15 (Cytoplasm) Sch9->Rim15_Cyt No Phosphorylation Rim15_Nuc Rim15 (Nucleus) Rim15_Cyt->Rim15_Nuc Nuclear Translocation Msn2_Cyt Msn2/4 (Cytoplasm) Rim15_Nuc->Msn2_Cyt Activates Ume6 Inhibition of Ume6 Rim15_Nuc->Ume6 Inhibits Msn2_Nuc Msn2/4 (Nucleus) Msn2_Cyt->Msn2_Nuc Nuclear Translocation StressResp Stress Response Gene Transcription (e.g., SOD2) Msn2_Nuc->StressResp Autophagy Enhanced Autophagy Ume6->Autophagy Induces

Proposed signaling pathway for dendrobine's anti-aging effects in yeast [1].

Key Insights for Researchers

  • Promising Mechanism: Dendrobine's action through the Sch9/Rim15/Msn2 pathway is significant as it is a conserved longevity pathway, downstream of TORC1, suggesting potential relevance in higher organisms [1].
  • Oxidative Stress & Autophagy: The compound doesn't just act on a single target but modulates two key aging-related processes: oxidative stress defense and autophagy [1].
  • SAR Potential: While specific Structure-Activity Relationship (SAR) studies on this compound alkaloids were not found, the general principles of SAR are crucial for drug discovery [3]. Systematic modifications (e.g., of hydroxyl groups) could help identify key functional groups for bioactivity [4].
  • Technical Considerations: The use of yeast genetic mutants was critical in deconvoluting the complex mechanism. For NMR-based binding studies, techniques like STD-NMR or WaterLOGSY could be considered for future work to directly observe dendrobine's interaction with potential protein targets [5].

References

historical discovery and research on dendrobane

Author: Smolecule Technical Support Team. Date: February 2026

Historical Discovery and Identification

Dendrobine, the characteristic sesquiterpenoid alkaloid of Dendrobium nobile Lindl., was first isolated and identified in the early 1930s, marking a foundational moment in the phytochemistry of the Dendrobium genus [1] [2]. Its discovery highlighted the medicinal value of this traditional Chinese herb and established a key biological marker for quality evaluation [2]. The following table summarizes key milestones:

Year Event Significance
1932 First isolation of alkaloids from Dendrobium nobile stems and leaves [1]. Identification of alkaloids as primary active constituents; paved the way for dendrobine discovery.
1935 Identification of dendrobine as the first active alkaloid from Dendrobium nobile [2] [3]. Established dendrobine as the standard compound for qualitative and quantitative analysis of D. nobile [2].
1960s-1970s Structural elucidation and early chemical synthesis studies [4]. Confirmed its unique picrotoxane-type sesquiterpenoid structure.

Chemical Structure and Properties

Dendrobine is classified as a picrotoxane-type alkaloid sesquiterpenoid [4]. Its structure features a complex multi-ring system with a five-membered lactone ring formed by the interaction between the C15 carboxyl group and the C3 hydroxyl group [4].

  • Chemical Formula: C₁₆H₂₅NO₂ [4]
  • Content Variation: The alkaloid content in D. nobile is influenced by the plant's age and the specific part of the stem. Content is highest in first-year stems and decreases in second- and third-year stems. The upper parts of the stem also contain higher alkaloid concentrations than the lower parts [1].

Pharmacological Activities and Mechanisms

Modern pharmacological research has revealed that dendrobine possesses a diverse range of biological activities. The table below summarizes its core mechanisms and potential therapeutic applications based on current literature.

Pharmacological Activity Postulated Mechanism of Action Experimental Evidence/Model
Hepatoprotective & Anti-MASLD Modulates inflammatory and immune responses; downregulates TNF, IL6, IL1B; inhibits AKT1 and STAT3; ameliorates oxidative stress [3]. Clinical study (n=33); in vitro using palmitic acid-treated HepG2 cells [3].
Neuroprotective Protection of neuronal cells from apoptotic damage [2] [5]. Various neuronal apoptosis models [2].
Anti-tumor Inhibits tumor cell proliferation and metastasis, promotes apoptosis and ferroptosis [5]. Multiple cancer cell line studies [5].
Anti-inflammatory Inhibition of pro-inflammatory cytokine release [2]. Various cellular inflammation models [2].
Anti-viral Shows resistance effects against certain viruses [2]. Preliminary studies cited in reviews [2].
Regulation of Metabolism Improves hepatic lipid homeostasis and gluconeogenesis [2]. Studies on liver metabolism models [2].

Experimental Research Workflow

For researchers aiming to investigate dendrobine's mechanism of action, a systems pharmacology approach integrating network analysis and experimental validation is widely used. The workflow below outlines this process, exemplified by a recent study on Metabolic Associated Fatty Liver Disease (MASLD) [3].

G Start Study Initiation: Identify Dendrobine as Compound of Interest A Target Prediction (SwissTargetPrediction, PharmMapper) Start->A C Acquire Intersecting Targets A->C B Disease Target Identification (GeneCards, DisGeNET, OMIM) B->C D Network & Enrichment Analysis (PROTEIN-PROTEIN INTERACTION, GO, KEGG) C->D E Molecular Docking Validation (AutoDock Vina) D->E F In Vitro Experimental Validation (e.g., HepG2 Cell Model) E->F G Mechanism Elucidation F->G

Future Research and Synthesis

While dendrobine shows significant promise, challenges remain. The compound's complex structure makes extraction and purification difficult, stimulating research into its total chemical synthesis [2]. Furthermore, the biosynthetic pathway of dendrobine in the Dendrobium plant has been proposed, involving key enzymes like cytochrome P450s, but requires further confirmation [6] [2]. Future work is anticipated to focus on overcoming supply limitations and deepening the understanding of its mechanism to facilitate rational drug design and clinical applications [2] [4].

References

Dendrobine's Hepatoprotective Mechanism & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

While direct solubility/stability data is unavailable, recent research clarifies dendrobine's hepatoprotective effects and the experimental methods used to study it. The table below summarizes key quantitative data and findings from a 2025 study.

Aspect Experimental Findings/Details
Molecular Mechanism Activates the Nrf2/PPARγ/SOD2 signaling axis, inhibiting mitochondrial ROS (mtROS) and MLKL phosphorylation to suppress necroptosis (a form of programmed cell death) [1].
Tested Dosage (In Vivo) 20 mg/kg, administered via oral gavage to mice [1].
Key Targets Interacts with Keap1 protein, promotes Nrf2 nuclear translocation, and increases expression of Nrf2, PPARγ, and SOD2 [1].
Outcome in Acute Liver Injury Effectively suppressed MLKL activation and significantly alleviated liver injury induced by CCl₄ [1].
Purity 99% (as used in the cited study) [1].
Vehicle/Solvent for Experiments PBS containing 1% Tween 80 [1].

Detailed Experimental Protocols

The following are the key experimental methodologies used to elucidate dendrobine's activity and mechanisms in the cited research.

In Vivo Efficacy and Mechanism Study

This protocol assessed dendrobine's therapeutic effect on CCl₄-induced acute liver injury in mice and investigated its molecular targets [1].

  • Animal Model: C57BL/6J mice (6-8 weeks old, male).
  • Grouping: Mice were randomly assigned to groups including Control, CCl₄ model, DDB + CCl₄ treatment, and groups with additional agonists/inhibitors (e.g., GW9662, a PPARγ inhibitor) or using genetically modified mice (Nrf2−/−, MLKL−/−).
  • Dosing:
    • Dendrobine: 20 mg/kg, administered once daily by oral gavage for 7 consecutive days.
    • CCl₄: A single dose of 20 μL/kg (diluted in colza oil) was used to induce acute liver injury.
    • Inhibitors/Agonists: For example, GW9662 (1 mg/kg) was administered by gavage one hour after dendrobine.
  • Sample Collection: After the experimental period, biochemical and pathological analyses were performed on blood and liver tissues.
  • Key Techniques:
    • Biochemical Analysis: Measurement of liver injury markers in serum.
    • Pathological Analysis: Histological examination of liver tissues (H&E staining).
    • Western Blot (WB) & RT-qPCR: To measure protein and mRNA expression levels of Nrf2, PPARγ, SOD2, p-MLKL, etc.
    • Mito-SOX Assay: To measure levels of mitochondrial ROS (mtROS) in liver tissues or cells.
    • Molecular Docking, CETSA, and DARTS assays: Used to confirm the physical interaction between dendrobine and its protein target, Keap1 [1].
In Vitro Cell-Based Validation

A complementary study was conducted using a mouse hepatocyte cell line (AML-12) to confirm findings in a controlled environment [1].

  • Cell Culture: AML-12 cells were maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
  • Injury Model: Cells were stimulated with 20 mM CCl₄ for 24 hours to induce injury.
  • Treatment: Cells were pre-treated or co-treated with dendrobine and/or pathway-specific inhibitors (e.g., GW9662 for PPARγ, ML385 for Nrf2).
  • Key Techniques:
    • WB and RT-qPCR to analyze protein and gene expression.
    • Mito-SOX assay to quantify mtROS in cells.
    • Chromatin Immunoprecipitation (ChIP) Assay: Used to validate that PPARγ transcriptionally regulates SOD2 by binding to its promoter region, a key step in the proposed mechanism [1].

Signaling Pathway Diagram

The diagram below illustrates the cellular signaling pathway through which dendrobine exerts its hepatoprotective effect, as identified in the research.

G DDB Dendrobine (DDB) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) DDB->Keap1_Nrf2 Binds Keap1 Nrf2_Nuc Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_Nuc Releases Nrf2 PPARg_Prom PPARγ Gene Promoter (ARE Element) Nrf2_Nuc->PPARg_Prom Binds ARE PPARg PPARγ Protein PPARg_Prom->PPARg Transactivates SOD2_Prom SOD2 Gene Promoter (PPARγ Response Element) PPARg->SOD2_Prom Binds PPRE SOD2 SOD2 Protein SOD2_Prom->SOD2 Transactivates mtROS Mitochondrial ROS (mtROS) SOD2->mtROS Scavenges pMLKL p-MLKL (Necroptosis) SOD2->pMLKL Inhibits mtROS->pMLKL Activates Necroptosis Necroptotic Cell Death pMLKL->Necroptosis Triggers pMLKL->Necroptosis Inhibited by DDB ALI Acute Liver Injury (ALI) Necroptosis->ALI Leads to

Dendrobine inhibits liver cell necroptosis by activating the Nrf2/PPARγ/SOD2 antioxidant pathway and reducing mitochondrial ROS [1].

Insights for Formulation & Stability

Although dendrobine data is limited, related research on Dendrobium compounds and formulation science offers useful insights.

  • Solubility & Stability are Major Development Hurdles: The search confirms that poor solubility and stability are common challenges for natural products, including those from Dendrobium [2] [3]. One study focused on improving the stability of Dendrobium officinale flavonoids (different from dendrobine) by complexing them with soybean peptides, which enhanced their stability and antioxidant activity through hydrogen bonding [2]. This suggests that complexation could be a viable strategy for dendrobine.
  • Suggested Experimental Pathways: To fill the knowledge gap, you could:
    • Determine Physicochemical Properties: Use techniques like shake-flask or HPLC methods to measure dendrobine's intrinsic solubility and partition coefficient (Log P).
    • Investigate Formulation Strategies: Explore techniques like cyclodextrin complexation, lipid-based nanoemulsions, or solid dispersions to enhance aqueous solubility and stability.
    • Conduct Stability Studies: Perform forced degradation studies under various conditions (pH, temperature, light, oxidation) to identify degradation pathways and optimal storage conditions.

References

Comprehensive Technical Analysis of Alkaloid Content Variation in Dendrobium nobile Plant Parts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dendrobium Nobile Alkaloids

Dendrobium nobile Lindl., a perennial epiphytic herb belonging to the Orchidaceae family, stands as one of the most valuable medicinal plants in traditional Chinese medicine, recognized for its diverse pharmacological effects. The plant produces a complex array of bioactive compounds, with alkaloids representing the most prominent and characteristic class of secondary metabolites responsible for many of its therapeutic properties. These medicinal alkaloids include dendrobine, nobilonine, dendroxine, and dendrine, among others, which demonstrate significant biological activities including neuroprotective, anti-tumor, anti-aging, immunomodulatory, and hypoglycemic effects [1] [2]. The structural complexity and pharmaceutical value of these compounds have attracted substantial research interest, particularly regarding their distribution within the plant and factors influencing their accumulation.

Understanding the quantitative distribution and qualitative composition of alkaloids in different parts of Dendrobium nobile is of critical importance for multiple stakeholders. For pharmaceutical researchers, this knowledge informs optimal harvesting protocols and raw material selection for drug development. For cultivators, it guides agricultural practices to maximize medicinal yield. For conservation biologists, it aids in developing sustainable harvesting strategies given that wild D.. nobile populations are protected under CITES Appendix II due to overexploitation [3]. This technical review systematically synthesizes current scientific knowledge on alkaloid variation across plant tissues, growth stages, and cultivation conditions, while providing detailed experimental methodologies for alkaloid analysis and enhancement.

Quantitative Analysis of Alkaloid Distribution

Variation Across Plant Parts

The distribution of alkaloids within Dendrobium nobile is notably heterogeneous, with significant quantitative differences observed between various plant tissues. Research indicates that alkaloid biosynthesis occurs primarily in the aerial parts of the plant, with the stems containing the highest concentrations, followed by leaves, roots, and flowers [1]. This compartmentalization suggests tissue-specific expression of the enzymatic pathways responsible for alkaloid production. The stems, which are the primary organ used in traditional medicine, have been the focus of most commercial harvesting and scientific investigations.

Table 1: Alkaloid Distribution in Different Parts of Dendrobium nobile

Plant Part Alkaloid Content Key Alkaloids Identified Extraction Solvents/Methods
Stems Highest concentration (0.5-0.77 mg/g in young stems) Dendrobine, nobilonine, dendroxine Methanol, ethanol-water mixtures [1]
Leaves Moderate concentration Similar profile to stems Methanol, ethanol-water mixtures [1]
Roots Lower concentration Dendrobine and related compounds Methanol, ethanol-water mixtures [1]
Flowers Lowest concentration Limited alkaloid diversity Methanol, ethanol-water mixtures [1]

Further analysis reveals that even within the stem itself, alkaloid distribution follows a distinct pattern. Studies measuring dendrobine and total alkaloid content in different stem sections found that the upper parts contain approximately 0.77 mg/g, while the lower sections contain about 0.51 mg/g, representing a significant gradient [1]. This vertical gradient suggests that alkaloid biosynthesis may be more active in younger, developing tissues or that translocation mechanisms favor accumulation in apical regions. The spatial distribution of alkaloids within the plant has important implications for harvesting practices and quality control in medicinal applications.

Age-Dependent Variation

Plant age represents one of the most significant factors influencing alkaloid content in Dendrobium nobile, with a clear temporal pattern observed across developmental stages. Comprehensive metabolomic studies using UPLC-Q/TOF-MS have demonstrated that alkaloid levels peak in one-year-old plants and progressively decrease in two-year-old and three-year-old plants [3]. This inverse relationship between plant age and alkaloid accumulation challenges traditional harvesting practices that typically collect three-year-old stems, suggesting that earlier harvesting may yield material with superior medicinal potency based on alkaloid content.

Table 2: Age-Dependent Variation in Alkaloid Content

Plant Age Total Alkaloid Content Dendrobine Content Recommended Use
1-year-old Highest (approximately 2.6-fold higher than 3-year-old) Maximum concentration Optimal for alkaloid extraction
2-year-old Intermediate Significant decrease from 1-year-old Standard medicinal use
3-year-old Lowest (approximately 38% of 1-year-old) Further reduction Traditional use, but suboptimal for alkaloids

The opposite accumulation trends observed between alkaloids and glycosides in different growth years further complicate harvesting decisions [3]. While alkaloids decrease with plant age, glycoside content shows a progressive increase, creating a trade-off situation where the optimal harvest time depends on the desired bioactive compound class. This differential accumulation pattern suggests a metabolic shift in secondary biosynthesis pathways as the plant matures, possibly related to developmental changes or ecological defense requirements. For researchers specifically targeting alkaloids, the evidence strongly supports prioritizing one-year-old plant material despite traditional practices favoring three-year-old plants.

Experimental Protocols for Alkaloid Analysis

Alkaloid Extraction and Quantification

Sample Preparation: For accurate alkaloid quantification, fresh Dendrobium nobile plant material should be collected, with stems separated by age (1-year-old, 2-year-old, 3-year-old) and specific plant part (upper stem, lower stem, leaves, roots, flowers). The plant material must be immediately frozen in liquid nitrogen and lyophilized to preserve alkaloid integrity. The dried tissue should be ground to a fine powder using a cryogenic grinder, with particle size standardized to 40-60 mesh for consistent extraction efficiency [3].

Extraction Methodology: The recommended extraction protocol involves sonication-assisted extraction with methanol-water mixtures (70:30 v/v) at 45°C for 60 minutes, followed by centrifugation at 12,000 × g for 15 minutes [3]. The supernatant should be collected, and the extraction repeated twice to ensure exhaustive alkaloid recovery. The combined extracts must be concentrated under reduced pressure at 40°C, then reconstituted in methanol for analysis. For comprehensive alkaloid profiling, solid-phase extraction (SPE) with C18 cartridges is recommended to remove interfering compounds while retaining the target alkaloids.

Quantitative Analysis:

  • UPLC-Q/TOF-MS Analysis: Employ ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry with the following parameters:

    • Column: ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 μm)
    • Mobile phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
    • Gradient elution: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-17 min, 95% B; 17-17.1 min, 95-5% B; 17.1-20 min, 5% B
    • Flow rate: 0.4 mL/min; column temperature: 45°C; injection volume: 2 μL
    • MS conditions: ESI positive mode; capillary voltage: 3.0 kV; cone voltage: 40 V; source temperature: 120°C; desolvation temperature: 450°C; cone gas flow: 50 L/h; desolvation gas flow: 800 L/h; collision energy: 20-40 eV [3]
  • Gas Chromatography for Dendrobine: For specific quantification of dendrobine (the quality control marker in Chinese Pharmacopoeia), use GC with the following parameters:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 μm)
    • Temperature program: 80°C (hold 1 min), ramp to 280°C at 15°C/min (hold 10 min)
    • Injection temperature: 250°C; injection volume: 1 μL; split ratio: 10:1
    • Carrier gas: helium at 1.0 mL/min; detection: FID at 280°C [3]
Enhanced Production Methodologies

Temporary Immersion Bioreactor System (TIBS): For large-scale in vitro production of Dendrobium nobile alkaloids, the following protocol has demonstrated significant success:

  • Culture Establishment: Initiate cultures using 8-12 month old in vitro seedlings derived from stem node explants on semi-solid MS medium supplemented with 0.5 mg/L NAA and 0.5 mg/L BA for 4 weeks [4] [5].
  • TIBS Configuration: Transfer established plantlets to temporary immersion bioreactors with an optimal immersion frequency of 5 minutes every 6 hours [4] [5].
  • Elicitor Application: After 50 days of culture, add 10 μM methyl jasmonate (MeJA) to the liquid medium and continue cultivation for 20-30 days to dramatically enhance alkaloid production [4] [5].
  • Harvest and Extraction: Collect plantlets after 80 total days of culture, dry at 45°C, and extract alkaloids using the previously described methodology.

This optimized TIBS-MeJA system has achieved remarkable results, producing total alkaloid content of 7.41 mg/g DW, representing a 4.69-fold increase compared to traditional semi-solid systems and a 2.32-fold increase compared to TIBS without MeJA elicitation [4] [5].

Endophytic Fungal Co-culture:

  • Fungal Preparation: Isolate and culture Trichoderma longibrachiatum MD33 (NCBI accession: MN826683) in potato dextrose broth (pH 6.5) at 28°C with agitation at 120 rpm for 120 hours [6].
  • Co-culture Establishment: Inoculate 8-month-old D. nobile seedlings with the fungal culture in a temporary immersion bioreactor system or traditional test bottles using water agar (0.65% w/v) as a basal medium without additional nutrients [6].
  • Incubation and Analysis: Maintain co-cultures for 7 days in TIBS or 30 days in traditional systems, then harvest plant material and quantify dendrobine content using UHPLC-MS [6].

This innovative approach has demonstrated a 9.7-fold increase in dendrobine production (4415.77 ng/mL) compared to controls when using the TIBS co-culture system [6].

Transcriptome and Microbiome Analysis

RNA Sequencing for Transcriptome Analysis:

  • Sample Collection: Collect stems of D. nobile of different ages (1-year-old, 2-year-old, 3-year-old) in six biological replicates, immediately flash-freeze in liquid nitrogen, and store at -80°C [7].
  • RNA Extraction: Extract total RNA using TriPure Reagent, assess integrity with RNA Nano 6000 Assay Kit, and isolate mRNA using poly-T oligo-attached magnetic beads [7].
  • Library Preparation and Sequencing: Synthesize double-stranded cDNA using random hexamer primers and M-MuLV Reverse Transcriptase, then prepare libraries using the NEBNext Ultra II DNA Library Prep Kit. Sequence on an Illumina NovaSeq platform with 150 bp paired-end reads [7].
  • Bioinformatic Analysis: Process raw reads to remove adapters and low-quality sequences using fastp (v0.20.0). Perform sequence alignment and differential gene expression analysis using appropriate software (e.g., HISAT2, StringTie, DESeq2) [7].

Endophytic Fungal Community Analysis:

  • DNA Extraction: Extract total genomic DNA from surface-sterilized stem samples using the CTAB/SDS method [7].
  • ITS Amplification and Sequencing: Amplify the ITS region using primers (Forward: GGAAGTAAAAGTCGTAACAAGG; Reverse: GCTGCGTTCTTCATCGATGC) with barcodes, then construct libraries and sequence on an Illumina NovaSeq platform [7].
  • Bioinformatic Processing: Process raw reads by removing barcodes and primer sequences, merge paired-end reads using FLASH, filter low-quality reads with fastp, remove chimeric sequences using Vsearch (v2.15.0), and perform ASVs denoising and species annotation in QIIME2 [7].

Key Relationships and Metabolic Pathways

The complex interplay between plant development, environmental factors, and endophytic communities creates a sophisticated regulatory network controlling alkaloid biosynthesis in Dendrobium nobile. Understanding these relationships is essential for developing strategies to optimize alkaloid production.

G Age Age Gene Expression Gene Expression Age->Gene Expression Decreases Endophytic Community Endophytic Community Age->Endophytic Community Shifts composition Light Light Photosynthetic Efficiency Photosynthetic Efficiency Light->Photosynthetic Efficiency Optimum at 400 μmol·m⁻²·s⁻¹ Culture Culture Alkaloid Production Alkaloid Production Culture->Alkaloid Production TIBS + MeJA enhances Endophytes Endophytes Dendrobine Synthesis Dendrobine Synthesis Endophytes->Dendrobine Synthesis Up to 9.7-fold increase Alkaloid Biosynthesis Enzymes Alkaloid Biosynthesis Enzymes Gene Expression->Alkaloid Biosynthesis Enzymes Regulates Plant Hormone Signaling Plant Hormone Signaling Endophytic Community->Plant Hormone Signaling Modulates Precursor Availability Precursor Availability Photosynthetic Efficiency->Precursor Availability Increases Dendrobine & Related Alkaloids Dendrobine & Related Alkaloids Alkaloid Biosynthesis Enzymes->Dendrobine & Related Alkaloids Synthesizes Plant Hormone Signaling->Alkaloid Biosynthesis Enzymes Activates Precursor Availability->Dendrobine & Related Alkaloids Provides substrates

Factors influencing alkaloid accumulation in Dendrobium nobile.

The biosynthesis of dendrobine and related alkaloids in Dendrobium nobile proceeds through complex metabolic pathways that integrate both plant and endophytic fungal enzymatic machinery. Transcriptomic analyses have revealed that dendrobine is derived from terpenoid-forming and indole pathways of the mevalonate pathway (MVA), the methylerythritol phosphate pathway (MEP), or the shikimate pathway [7]. The diagram below illustrates the complete biosynthetic pathway and its regulation.

G Primary Metabolism Primary Metabolism MVA/MEP Pathways MVA/MEP Pathways Primary Metabolism->MVA/MEP Pathways Feeds into Terpenoid Backbone Terpenoid Backbone MVA/MEP Pathways->Terpenoid Backbone Produces Dendrobine Skeleton Dendrobine Skeleton Terpenoid Backbone->Dendrobine Skeleton Forms Shikimate Pathway Shikimate Pathway Indole Precursors Indole Precursors Shikimate Pathway->Indole Precursors Generates Indole Precursors->Dendrobine Skeleton Incorporates N Dendrobine Dendrobine Dendrobine Skeleton->Dendrobine Cyclization Nobilonine Nobilonine Dendrobine Skeleton->Nobilonine Modification Dendroxine Dendroxine Dendrobine Skeleton->Dendroxine Modification JAK-STAT Pathway JAK-STAT Pathway Dendrobine->JAK-STAT Pathway Suppresses Neuronal Protection Neuronal Protection Dendrobine->Neuronal Protection Provides Inflammatory Mediators Inflammatory Mediators JAK-STAT Pathway->Inflammatory Mediators Activates Neuronal Damage Neuronal Damage Inflammatory Mediators->Neuronal Damage Causes Plant Hormone Signals Plant Hormone Signals Transcription Factors Transcription Factors Plant Hormone Signals->Transcription Factors Activate Biosynthetic Genes Biosynthetic Genes Transcription Factors->Biosynthetic Genes Regulate Endophytic Fungi Endophytic Fungi Endophytic Fungi->Plant Hormone Signals Modulate

Dendrobine biosynthetic pathway and pharmacological mechanism.

Conclusion and Research Implications

The comprehensive analysis of alkaloid content variation in Dendrobium nobile reveals several critical insights with significant implications for pharmaceutical development and cultivation practices. First, the optimal harvesting of plant material for alkaloid extraction should target one-year-old upper stems, which contain the highest concentration of bioactive alkaloids, contrary to traditional practices favoring three-year-old plants. Second, the implementation of advanced biotechnologies such as temporary immersion bioreactor systems combined with methyl jasmonate elicitation and endophytic fungal co-culture can dramatically enhance alkaloid production, addressing supply limitations for pharmaceutical applications.

References

total alkaloid extraction methods from Dendrobium nobile

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Cultivation for Enhanced Alkaloid Yield

The alkaloid content in plant material can be significantly increased before extraction through advanced cultivation techniques. The following table summarizes the most effective methods based on recent research.

Method Key Optimal Condition Resulting Alkaloid Content & Yield Key Findings

| Temporary Immersion Bioreactor (TIBS) [1] [2] | Immersion: 5 min every 6 hours [1] [2] | Content: 3.20 mg/g DW Production Level: 174.34 mg/L [1] [2] | Superior to semi-solid systems (SSS) in both biomass and alkaloid accumulation [1] [2]. | | TIBS + Elicitation (MeJA) [1] [2] | 10 µM Methyl Jasmonate (MeJA) for 20-30 days [1] [2] | Max Content: 7.41 mg/g DW (after 20 days) Max Production: 361.24 mg/L (after 30 days) [1] [2] | Most effective method. Combines the benefits of TIBS with elicitation to boost alkaloid synthesis [1] [2]. | | TIBS + Endophyte Co-culture [3] | Co-culture with endophytic fungus MD33 [3] | Information not available / Incomplete data [3] | Endophytic fungi can positively influence the synthesis and accumulation of host plant alkaloids [3]. |

Extraction and Analytical Protocols

Here are detailed methodologies for extracting and quantifying alkaloids from D. nobile tissue culture seedlings.

Extraction Protocol (Acid-Sonication Method) [3]

This is a detailed routine suitable for laboratory-scale extraction.

  • Plant Material Preparation: Free-dry the D. nobile tissue culture seedlings at a low temperature (e.g., 45°C) and pulverize them into a fine powder [3].
  • Acid Extraction: Weigh 0.3 g of the powdered material and mix it with 30 ml of 2% Hydrochloric Acid (HCl). Sonicate the mixture for 10 minutes [3].
  • Shaker Extraction: Continuously extract the mixture on a shaker at 180 rpm and 28°C for 12 hours [3].
  • Filtration: Filter the resulting mixture to obtain a clear filtrate [3].
  • Basification and Partitioning: Take 10 ml of the filtrate and adjust its pH to 10 using ammonia. Then, add an equal volume of dichloromethane (DCM) and mix to partition the alkaloids into the organic DCM phase [3].
  • Analysis: The organic phase containing the alkaloids is now ready for quantitative analysis [3].
Workflow Diagram: Alkaloid Extraction & Analysis

The following diagram illustrates the complete experimental workflow from plant material to quantitative analysis.

pipeline PlantMaterial D. nobile Seedlings DryPowder Dry & Powder PlantMaterial->DryPowder AcidExtraction Acid Extraction (2% HCl, Sonication) DryPowder->AcidExtraction Shake Shake Incubation (12h, 28°C) AcidExtraction->Shake Filtration Filtration Shake->Filtration Basification Basification (pH 10 with NH₃) Filtration->Basification Partitioning Liquid-Liquid Partitioning (with DCM) Basification->Partitioning OrganicPhase Organic Phase (DCM) Partitioning->OrganicPhase Analysis Quantitative Analysis OrganicPhase->Analysis

Pharmacological Activity & Mechanism of DNLA

Dendrobium nobile Lindl. Alkaloids (DNLA) exhibit significant bioactivities. Recent research has elucidated a key mechanism for its role in improving lipid metabolism.

DNLA in Lipid Metabolism Regulation

A 2025 study demonstrated that DNLA can enhance the uptake of Low-Density Lipoprotein (LDL) in HepG2 liver cells, primarily by regulating the LXRα/IDOL/LDLR pathway and inhibiting PCSK9 expression [4].

  • Background: The LDL Receptor (LDLR) on liver cells is crucial for clearing LDL cholesterol from the blood. Two key proteins, IDOL and PCSK9, negatively regulate LDLR by targeting it for degradation [4].
  • DNLA's Action:
    • It reduces the expression of LXRα, a transcription factor that activates the IDOL gene [4].
    • This leads to decreased IDOL levels, resulting in less degradation of the LDLR [4].
    • Simultaneously, DNLA inhibits the expression of PCSK9, further stabilizing the LDLR [4].
  • Overall Effect: The combined action increases the abundance of LDLR on the cell surface, enhancing LDL cholesterol uptake and potentially reducing plasma cholesterol levels, which is beneficial for preventing atherosclerotic cardiovascular disease (ASCVD) [4].
Pathway Diagram: DNLA Regulates Cholesterol Uptake

The diagram below visualizes the molecular pathway through which DNLA improves LDL uptake in liver cells.

pathway DNLA DNLA LXRa LXRα DNLA->LXRa Inhibits PCSK9 PCSK9 DNLA->PCSK9 Inhibits IDOL IDOL (E3 Ubiquitin Ligase) LXRa->IDOL Activates LDLR LDL Receptor (on Cell Surface) IDOL->LDLR Targets for Ubiquitination LDL_Uptake Enhanced LDL Uptake LDLR->LDL_Uptake Mediates LysosomalDegradation Lysosomal Degradation LDLR->LysosomalDegradation PCSK9->LDLR Binds & Promotes Degradation

Key Takeaways for Research & Development

  • For High-Efficiency Production: The TIBS combined with 10 µM MeJA elicitation is the most recommended method for the large-scale production of D. nobile alkaloids, offering a dramatic increase in yield [1] [2].
  • For Standard Laboratory Analysis: The acid-sonication and liquid-liquid partitioning method provides a reliable and detailed protocol for extracting alkaloids from plant material for quantitative analysis [3].
  • For Drug Development Targeting Lipid Disorders: The elucidated LXRα/IDOL/LDLR and PCSK9 pathway provides a solid molecular basis for developing DNLA as a therapeutic agent for improving lipid metabolism and preventing ASCVD [4].

References

dendrobane spectroscopic characterization and analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Dendrobium Alkaloids

Dendrobium species contain various alkaloids, with dendrobine being a principal sesquiterpene alkaloid studied for its complex structure and significant biological effects [1] [2]. The table below summarizes the main alkaloid types and the specific role of dendrobine.

Alkaloid Type Representative Compounds Key Characteristics/Notes
Sesquiterpene Alkaloids Dendrobine, Nobilonine, Dendroxine Dendrobine is the most-researched compound in this category, comprising up to 92.6% of the total alkaloids in Dendrobium nobile Lindl. (DNLA) and serving as a standard for quality control [2].
Indolizidine Alkaloids Dendrocrepidine A-F A major class of alkaloids found in the Dendrobium genus [2].
Pyrrole Alkaloids Shihunine Simple phthalide-pyrrolidine structures; among the first alkaloids identified in Dendrobium [2].
Organic Amine Alkaloids Not specified in results Another major constituent of the genus [2].

Spectral Analysis and Structural Identification

The isolation and identification of Dendrobium alkaloids like dendrobine involve a combination of extraction, chromatography, and spectroscopic techniques.

  • Extraction and Isolation: The process typically begins with liquid-liquid extraction of dried Dendrobium powder using solvents like ethanol, methanol, or chloroform. The crude extract is then fractionated with solvents of varying polarity (e.g., petroleum ether, ethyl acetate, n-butyl alcohol) and purified using silica gel column chromatography [2].
  • Chromatography and Mass Spectrometry: Modern analyses employ High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry to separate, detect, and identify new alkaloid compounds [2].
  • Advanced Combined Techniques: For mechanistic studies in photochemistry, research highlights the power of fully automated in situ combinations of NMR and UV/Vis spectroscopy with illumination. This setup allows for simultaneous, time-resolved detection of both diamagnetic and paramagnetic species, which is crucial for elucidating reaction mechanisms and characterizing intermediates [3].

Pharmacological Activities and Experimental Evidence

Preclinical studies indicate that dendrobine exhibits a range of pharmacological activities. The table below summarizes key findings and the experimental models used.

Pharmacological Activity Experimental Model/Assay Key Findings/Mechanistic Insights
Anti-tumor In vitro tumor cell studies Inhibits tumor cell proliferation and metastasis, promotes apoptosis and ferroptosis, and increases cell sensitivity to chemotherapy drugs [1].
Neuroprotection Cellular and animal models Protects nerve cells from apoptotic damage, potentially alleviating neurodegenerative diseases and reducing cognitive dysfunction [1] [2].
Metabolic Regulation (for MASLD/Metabolic Disease) Network pharmacology, molecular docking, and in vitro cell validation (HepG2 cells) Modulates key targets (e.g., TNF, IL6, AKT1, STAT3) to improve liver function. In lab tests, it reduced ALT and AST levels, decreased oxidative stress (lowered MDA), and boosted antioxidant activity (increased SOD) [4].
Anti-inflammatory & Immunomodulation Not specified Regulates immune cell activity and cytokine release [1].
Anti-viral Not specified Exhibits antiviral properties [1].

Experimental Protocol for Anti-MASLD Activity

The following workflow, based on a published study, outlines a methodology for investigating the efficacy of dendrobine in treating Metabolic Associated Fatty Liver Disease (MASLD) [4]:

cluster_np Network Pharmacology cluster_md Molecular Docking cluster_val In Vitro Validation Start Start Investigation NP Network Pharmacology Analysis Start->NP MD Molecular Docking NP->MD A1 Identify Dendrobine Targets (SwissTargetPrediction, PharmMapper) NP->A1 Val In Vitro Validation MD->Val B1 Select Hub Targets (via CytoHubba plugin) MD->B1 C1 Induce steatosis in HepG2 cells (using Palmitic Acid) Val->C1 A2 Compile MASLD Disease Targets (GeneCards, DisGeNET, OMIM) A1->A2 A3 Find Intersecting Targets (Venn Diagram) A2->A3 A4 Construct PPI Network & Analyze (STRING, Cytoscape) A3->A4 A5 Perform GO & KEGG Enrichment Analysis (Metascape) A4->A5 B2 Prepare Protein & Ligand Structures (PDB, PubChem, PyMOL) B1->B2 B3 Run Docking Simulation (AutoDock Vina) B2->B3 B4 Validate Binding Affinity (Binding Energy ≤ -5 kJ/mol) B3->B4 C2 Treat with Dendrobine C1->C2 C3 Measure Outcomes: - ALT/AST levels - MDA & SOD levels C2->C3

Experimental workflow for dendrobine efficacy investigation.

Key Information and Further Research

It is important to note that the current scientific literature, as reflected in the search results, extensively characterizes dendrobine but does not provide detailed spectroscopic data on a compound specifically named "dendrobane" [5]. For the most accurate and current data, I suggest you:

  • Consult Specialized Databases: Search directly in scientific databases like PubMed and Reaxys for "this compound" to find any specialized journal articles or spectral data that may not have been captured in this search.
  • Review Foundational Literature: Earlier papers, such as those from the 1960s cited in [2], might contain the initial reports on the isolation and characterization of this compound and related alkaloids.
  • Focus on Dendrobine: Given its established role as the primary and most-researched alkaloid in Dendrobium nobile, focusing your characterization efforts on dendrobine may yield more comprehensive and actionable scientific information.

References

Comprehensive HPLC and LC-MS Methods for Dendrobine Quantification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dendrobine and Analytical Challenges

Dendrobine is a predominant sesquiterpene alkaloid found in the medicinal orchid Dendrobium nobile Lindl., recognized as one of the primary bioactive compounds responsible for its therapeutic properties. This medicinal plant has been utilized in traditional medicine for over 2,000 years, with documented uses as early as Shennong Bencao Jing and Bencao Jing Ji Zhu [1]. Dendrobine exhibits a wide spectrum of pharmacological activities, including anti-tumor, anti-aging, immunomodulatory, hypoglycemic, and neuroprotective effects, making it a compound of significant interest in drug development [2] [3]. The chemical complexity of Dendrobium specimens, containing numerous structurally similar compounds, along with the typically low concentrations of dendrobine in plant tissues (often less than 0.1% by weight), presents substantial analytical challenges that require highly sensitive and selective quantification methods [2] [4].

The quality control of Dendrobium-based products is complicated by several factors, including interspecies variations, different geographical origins, diverse cultivation conditions, and varying harvesting times [5]. Furthermore, the expanding commercial market for Dendrobium products has led to issues with adulteration and substitution with inferior species, necessitating reliable analytical methods for authentication and quality assurance [5] [4]. The development of robust quantification methods for dendrobine is therefore essential not only for pharmacological research but also for ensuring the safety, efficacy, and consistency of Dendrobium-derived medicines and health products [2].

Table 1: Key Pharmacological Activities of Dendrobine

Pharmacological Activity Potential Therapeutic Application Research Evidence
Anti-tumor effects Cancer treatment Preclinical studies demonstrating inhibition of tumor cell proliferation [2]
Neuroprotective activity Alzheimer's disease treatment Protection of primary neurons from OGD/RP injury [3]
Blood glucose regulation Anti-diabetic applications Demonstrated in animal models [3]
Analgesic and antipyretic Pain and fever management Traditional use and experimental confirmation [3]
Cardiovascular effects Hypertension management Modulation of blood pressure in experimental models [2]

HPLC-MS/MS Method for Dendrobine Quantification

Chromatographic Conditions

The HPLC-MS/MS method represents one of the most sensitive and specific approaches for dendrobine quantification in complex matrices. For optimal separation, a C18 column (50 × 2.1 mm, 1.8 μm) maintained at 25°C is recommended, providing excellent resolution for dendrobine and related compounds [6]. The mobile phase should consist of 10 mM ammonium formate and acetonitrile (68:32, v/v, pH adjusted to 4.3), delivered at a flow rate of 0.3 mL/min with a total run time of 5 minutes [6]. The injection volume is typically set at 5 μL, which provides an optimal balance between sensitivity and potential matrix effects. For improved peak shape and resolution, the addition of 0.1% formic acid to the aqueous phase has been demonstrated to enhance ionization efficiency in positive ion mode [3].

Mass Spectrometric Parameters

Mass detection should be performed using an electrospray ionization (ESI) source operated in positive ion mode with multiple reaction monitoring (MRM) for optimal selectivity and sensitivity [6]. The ion source parameters should be optimized as follows: source temperature of 350°C, capillary voltage of 4000 V, and using high-purity nitrogen as both drying and collision gas at a flow rate of 12 L/min [6]. For dendrobine quantification, the precursor ion at m/z 393 should be monitored, with two specific product ion transitions: m/z 393 → 337 (quantifier) and m/z 393 → 309 (qualifier) [6]. The fragmentor voltage should be set at 135-140 V with collision energies of 28-30 eV, respectively, though these parameters may require slight instrument-specific optimization.

Table 2: MRM Transitions and Instrument Parameters for Dendrobine Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Fragmentor Voltage (V) Collision Energy (eV) Function
Dendrobine 393 337 135 28 Quantitation
Dendrobine 393 309 140 30 Confirmation
Bosutinib (IS) 530 141 135 15 Internal Standard
Bosutinib (IS) 530 113 140 20 Internal Standard
Method Validation Data

The developed HPLC-MS/MS method has been comprehensively validated according to FDA guidelines for bioanalytical methods [6]. The method demonstrates excellent linearity over the concentration range of 5-500 ng/mL with a coefficient of determination (r²) of 0.9998 [6]. The precision and accuracy values are well within acceptable limits, with intra-day recovery and relative standard deviation (RSD) of quality control samples at 97.24% and 1.32%, respectively, while inter-day accuracy and precision were 97.99% and 0.54% [6]. The method also exhibited minimal matrix effects and demonstrated that dendrobine remains stable under various sample storage and handling conditions, making it suitable for pharmacokinetic studies and quality control applications [6].

UPLC-MS/MS Method for Dendrobium Analysis

Advanced Chromatographic Separation

For enhanced resolution and faster analysis times, UPLC-MS/MS provides a superior alternative to conventional HPLC methods. The method employs a T3 C18 column (100 mm × 2.1 mm, 1.8 μm) maintained at 40°C, offering improved separation efficiency for dendrobine and other Dendrobium constituents [5]. The mobile phase consists of (A) deionized water with 0.1% formic acid and 5 mM ammonium formate and (B) acetonitrile, with a gradient elution program optimized as follows: 0-2 min (5% B), 2-5 min (5-70% B), 5-8 min (70% B), and 8-10 min (70-5% B) [5]. This gradient profile ensures effective separation of dendrobine from potentially interfering compounds, particularly other alkaloids and bibenzyl derivatives present in Dendrobium extracts. The flow rate is typically set at 0.3 mL/min with an injection volume of 2 μL [3].

Comprehensive Multi-Component Analysis

While specifically developed for dendrobine quantification, the UPLC-MS/MS method can be extended to simultaneously quantify multiple bioactive compounds in Dendrobium specimens, providing a comprehensive chemical profile for quality assessment [5]. This approach enables the parallel analysis of flavonoids (naringenin, quercetin, rutin), bibenzyl compounds (gigantol, erianin), and phenolic acids (p-coumaric acid), which serve as complementary quality markers [5]. The method demonstrates excellent linearity (r > 0.999) for all analyzed compounds across a specified concentration range, with average recovery rates of 84.7-106.9% and precision (RSD) within 7.4% [5]. The limits of detection and quantification range from 0.34 to 4.17 ng/mL and 1.12 to 13.91 ng/mL, respectively, indicating high sensitivity suitable for quantifying even trace components [5].

Table 3: UPLC-MS/MS Conditions for Simultaneous Analysis of Dendrobium Bioactive Compounds

Parameter Specification Notes
Column T3 C18 (100 mm × 2.1 mm, 1.8 μm) Superior resolution for complex mixtures
Column Temperature 40°C Optimal for consistency and efficiency
Mobile Phase A 0.1% FA + 5 mM AF in water Additives improve ionization and peak shape
Mobile Phase B Acetonitrile High purity HPLC grade recommended
Gradient Program 0-2 min (5% B), 2-5 min (5-70% B), 5-8 min (70% B), 8-10 min (70-5% B) Balanced separation and re-equilibration
Flow Rate 0.3 mL/min Optimal for UPLC-MS/MS interface
Injection Volume 2-5 μL Balance between sensitivity and column lifetime
Analysis Time 10 min Includes column re-equilibration

Sample Preparation Protocols

Plant Material Preparation

Proper sample preparation is critical for accurate dendrobine quantification. For Dendrobium plant materials, the specimens should be accurately weighed (approximately 200 g), pulverized using a high-speed grinder, and stored in sealed sample bags to prevent moisture absorption [5]. For extraction, 0.1 g of the powdered sample should be combined with 10 mL of high-purity methanol and agitated in a reciprocating shaker bath at 60°C for 30 minutes [5]. After cooling, the mixture should be centrifuged at 6000 × g for 5 minutes, and the supernatant carefully collected. The extraction procedure should be repeated with an additional 10 mL of methanol under identical conditions to ensure exhaustive extraction. The combined supernatants should then be brought to a final volume of 20 mL with methanol [5]. Prior to analysis, the sample must be filtered through a 0.45 μm organic membrane filter to remove particulate matter that could compromise the chromatographic system [5].

Biological Sample Preparation

For dendrobine quantification in biological matrices such as plasma, a protein precipitation approach provides an efficient and straightforward preparation method. To a 100 μL aliquot of plasma sample, add 500 μL of precipitant solvent (typically methanol-acetonitrile, 1:1, v/v) containing an appropriate internal standard [7]. The mixture should be vortex-mixed vigorously for 3 minutes and then centrifuged at 13,000 × g for 5 minutes at room temperature [7]. Subsequently, 50 μL of the supernatant should be transferred to 200 μL of water, followed by additional vortex-mixing for 1 minute and centrifugation at 13,000 × g for 3 minutes [7]. The final supernatant can be directly injected into the HPLC-MS/MS system. This simplified protocol offers advantages over more tedious liquid-liquid extraction methods, providing adequate clean-up while maintaining high recovery rates for dendrobine [6].

G SampleCollection Sample Collection Preparation Sample Preparation SampleCollection->Preparation PlantMaterial Plant Material (Powdering) Preparation->PlantMaterial BiologicalMatrix Biological Matrix (Plasma/Serum) Preparation->BiologicalMatrix Extraction Extraction Cleanup Sample Cleanup Extraction->Cleanup Filtration Filtration (0.45 μm membrane) Cleanup->Filtration Centrifugation Centrifugation (13,000 × g, 5 min) Cleanup->Centrifugation Analysis Instrumental Analysis HPLCMS HPLC-MS/MS Analysis Analysis->HPLCMS DataProcessing Data Processing Quantification Quantification (Calibration Curve) DataProcessing->Quantification MethanolExtraction Methanol Extraction (60°C, 30 min) PlantMaterial->MethanolExtraction ProteinPrecipitation Protein Precipitation (MeOH:ACN 1:1) BiologicalMatrix->ProteinPrecipitation MethanolExtraction->Extraction ProteinPrecipitation->Extraction Filtration->Analysis Centrifugation->Analysis HPLCMS->DataProcessing

Diagram 1: Comprehensive Workflow for Dendrobine Analysis from Sample Collection to Quantification

Internal Standard and Calibration Standards

The use of an appropriate internal standard is recommended to compensate for potential variability in sample preparation and instrument response. Bosutinib has been successfully employed as an internal standard for dendrobine quantification in HPLC-MS/MS methods [6]. For calibration, prepare stock solutions of dendrobine and the internal standard in methanol at a concentration of 1.0 mg/mL [6] [7]. Working solutions should be prepared by serial dilution with methanol-water (1:1, v/v) to appropriate concentrations [7]. Calibration standards are typically prepared by spiking the corresponding working solutions into blank matrix (plasma or extraction solvent) to generate a calibration curve across the expected concentration range (e.g., 5-1000 ng/mL) [7]. Quality control samples at low, medium, and high concentrations should be prepared independently to monitor method performance throughout the analytical sequence.

Method Validation and Quality Control

Key Validation Parameters

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. According to FDA guidelines, bioanalytical method validation should assess specificity, linearity, accuracy, precision, recovery, and stability [6] [7]. Specificity should be evaluated by analyzing blank matrices from at least six different sources to ensure no endogenous interference at the retention times of dendrobine and the internal standard [7]. Linearity is typically established using a minimum of eight calibration standards across the concentration range, with a correlation coefficient (r²) greater than 0.99 [6] [7]. Accuracy and precision should be assessed both within a single analytical batch (intra-day) and between different batches (inter-day) using quality control samples at low, medium, and high concentrations [6].

Stability and Robustness Assessment

Dendrobine stability should be evaluated under various conditions, including short-term storage at room temperature, long-term storage at -80°C, after sample preparation (autosampler stability), and through multiple freeze-thaw cycles [6]. For robustness testing, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±5%) should be implemented to determine the method's susceptibility to minor changes [8]. The carryover effect should be assessed by injecting a blank sample immediately after the highest calibration standard, with the requirement that the peak area in the blank should not exceed 20% of the lower limit of quantification (LLOQ) [7]. Additionally, dilution integrity should be demonstrated by spiking dendrobine at concentrations above the upper limit of quantification and diluting with blank matrix to yield concentrations within the calibration range, with recovery values between 97-99% considered acceptable [6].

Table 4: Method Validation Parameters and Acceptance Criteria for Dendrobine Quantification

Validation Parameter Experimental Procedure Acceptance Criteria Reported Results
Specificity Analyze six different blank matrices No interference >20% of LLOQ No significant interference observed [6]
Linearity Eight calibration points (5-500 ng/mL) r² > 0.99 r² = 0.9998 [6]
Accuracy (Intra-day) QC samples at three levels (n=6) 85-115% of nominal value 97.24% average recovery [6]
Precision (Intra-day) QC samples at three levels (n=6) RSD ≤15% RSD = 1.32% [6]
Accuracy (Inter-day) QC samples at three levels across days 85-115% of nominal value 97.99% average recovery [6]
Precision (Inter-day) QC samples at three levels across days RSD ≤15% RSD = 0.54% [6]
Recovery Compare extracted vs. unextracted samples Consistent and reproducible 82.20-93.98% [7]
Matrix Effect Post-column infusion experiment Signal suppression/enhancement ≤15% 102.69-105.28% [7]

Applications in Quality Control and Biosynthesis Research

Quality Control and Authentication

The developed HPLC and LC-MS methods for dendrobine quantification have significant applications in the quality control of Dendrobium raw materials and finished products. Different Dendrobium species exhibit substantial variations in their dendrobine content and chemical profiles, which can be utilized for species authentication and detection of adulteration [5] [4]. For instance, studies have demonstrated that D. fimbriatum Hook. contains higher levels of bibenzyl compounds, while D. crystallinum Rchb. f. is richer in flavonoids, providing characteristic chemical fingerprints for differentiation [5]. The application of these analytical methods enables regulatory agencies and manufacturers to ensure the authenticity and quality of Dendrobium products in the market, addressing concerns about substitution with inferior species or incorrectly labeled materials [5]. Furthermore, the quantification of dendrobine serves as a valuable marker for determining optimal harvesting time, processing methods, and storage conditions to maximize product quality [2].

Biosynthesis and Metabolic Engineering

HPLC-MS methods play a crucial role in research on dendrobine biosynthesis and metabolic engineering. Recent studies have isolated endophytic fungi, particularly Trichoderma longibrachiatum MD33, from D. nobile that can produce dendrobine independently [3]. The application of HPLC-MS in monitoring dendrobine production in fungal cultures has revealed that treatment with methyl jasmonate (MeJA) can increase dendrobine yield by 44.6% compared to control groups [3]. Transcriptome analysis following MeJA treatment identified 444 differentially expressed genes, including upregulation of key enzymes in the mevalonic acid (MVA) pathway, which supplies precursors for alkaloid biosynthesis [3]. These findings provide insights into the biosynthetic pathway of dendrobine and identify potential targets for metabolic engineering to enhance production. The availability of sensitive quantification methods is therefore essential for screening high-yielding strains and optimizing fermentation conditions for scalable dendrobine production.

G EnvironmentalFactors Environmental Factors (Elevation, Climate) Elevation Elevation Gradient (347-730 m) EnvironmentalFactors->Elevation BioticFactors Biotic Factors (Endophytic Fungi) FungalCommunity Fungal Community Structure Change BioticFactors->FungalCommunity Signaling Signaling Molecules (MeJA Treatment) TranscriptionalRegulation Transcriptional Regulation (226 up-regulated genes) Signaling->TranscriptionalRegulation GeneExpression Gene Expression (P450, Aminotransferase) MVAEnzymes MVA Pathway Enzymes (FPPS, IDI, PMD) GeneExpression->MVAEnzymes Biosynthesis Dendrobine Biosynthesis (MVA Pathway) DendrobineContent Dendrobine Content Quantification Biosynthesis->DendrobineContent Analysis HPLC-MS/MS Analysis Applications Applications Analysis->Applications QualityControl Quality Control Applications->QualityControl MetabolicEngineering Metabolic Engineering Applications->MetabolicEngineering HormonalPathways Hormonal Pathway Activation Elevation->HormonalPathways FungalCommunity->HormonalPathways HormonalPathways->Signaling TranscriptionalRegulation->GeneExpression MVAEnzymes->Biosynthesis DendrobineContent->Analysis

Diagram 2: Factors Influencing Dendrobine Biosynthesis and Analytical Applications

Pharmacokinetic Studies

The validated HPLC-MS/MS method has been successfully applied to pharmacokinetic studies of dendrobine, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles [6]. In mouse plasma studies, the method enabled precise quantification of dendrobine concentrations over time, allowing researchers to determine key pharmacokinetic parameters such as maximum concentration (C~max~), time to reach maximum concentration (T~max~), area under the curve (AUC), half-life (t~1/2~), and clearance (CL) [6]. Such studies are fundamental for understanding the in vivo behavior of dendrobine and establishing appropriate dosing regimens for potential therapeutic applications. The sensitivity of the method (LLOQ of 5 ng/mL) makes it particularly suitable for detecting dendrobine at low concentrations encountered in pharmacokinetic studies, especially after administration of low doses or at later time points when concentrations have declined significantly [6].

Conclusion

The HPLC and LC-MS methods presented in this application note provide robust, sensitive, and specific approaches for dendrobine quantification in various matrices, including plant materials, biological samples, and fungal cultures. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection enable researchers to implement these methods in their laboratories for quality control, authentication, biosynthesis research, and pharmacokinetic studies. The validation data demonstrate that these methods meet regulatory requirements for bioanalytical assays, ensuring the reliability and accuracy of the generated results. As research on dendrobine continues to expand, particularly in the areas of metabolic engineering and therapeutic development, these analytical methods will play an increasingly important role in advancing our understanding of this valuable medicinal compound and facilitating its application in pharmaceutical and healthcare products.

References

Application Notes and Protocols: In Vitro Anti-Tumor Activity of Dendrobine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dendrobine is a primary picrotoxane-type alkaloid found in the stems of the orchid Dendrobium nobile Lindl., a plant with an extensive history of use in traditional Chinese medicine [1] [2]. Recent pharmacological investigations have revealed that dendrobine possesses significant anti-tumor properties, demonstrating notable activity against colorectal cancer (CRC) in vitro [3] [4]. These notes detail the chemical background of dendrobine, summarize quantitative findings on its anti-tumor efficacy, and provide standardized protocols for assessing its activity in preclinical models, specifically targeting the Wnt/β-catenin and NF-κB/COX-2/PGE2 signaling pathways.

Chemical Background

Dendrobine, with the molecular formula C16H25NO2, is the characteristic alkaloidal sesquiterpenoid of Dendrobium nobile Lindl [1]. It is classified as a picrotoxane-type alkaloid sesquiterpenoid, also referred to as a dendrobine-type alkaloidal sesquiterpenoid [1]. The content of this compound in the plant is influenced by the plant's age and the specific plant part used, with the highest concentrations typically found in the stems of first-year growth [2].

Mechanism of Action and Key Findings

Network pharmacology and experimental validation studies indicate that dendrobine exerts its anti-tumor effects primarily through the modulation of two critical signaling pathways: the Wnt/β-catenin and NF-κB/COX-2/PGE2 pathways [4]. Experimental data demonstrates that dendrobine treatment leads to the downregulation of key proteins within these pathways, resulting in the inhibition of proliferation and migration of colorectal cancer cells [3] [4].

Table 1: Summary of In Vitro Anti-Tumor Effects of Dendrobine in Colorectal Cancer Cell Lines

Cell Line Assay Type Key Findings Observed Effect
HT-29 & SW480 Cell Viability (CCK-8) Concentration-dependent inhibition of cell viability [4]. Significant reduction in cell proliferation.
HT-29 & SW480 Cell Migration (Wound Healing) Dose-dependent inhibition of cell migration [4]. Impaired ability of cells to close a scratch wound.
HT-29 & SW480 Molecular Analysis (WB/PCR) Downregulation of β-catenin, C-Myc, Cyclin D1, NF-κB, COX-2, PGE2 [4]. Suppression of proliferative and inflammatory signaling.

Table 2: Experimental IC50 Values of Dendrobine in Colorectal Cancer Cell Lines Data obtained from 24-hour CCK-8 assays [4].

Cell Line IC50 Value
HT-29 ~40 μM
SW480 ~60 μM

Experimental Protocols

Cell Culture and Preparation

This protocol describes the maintenance of human colorectal cancer cell lines for subsequent anti-tumor activity testing [4].

  • Materials:

    • Human colorectal cancer cell lines: HT-29 and SW480.
    • Complete Growth Medium: RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
    • Culture Environment: Humidified incubator at 37°C with 5% CO₂.
  • Procedure:

    • Maintenance: Culture cells in T-75 flasks with complete growth medium.
    • Passaging: Monitor cells daily. When confluence reaches 80-90%, aspirate the medium, rinse with PBS, and detach cells using 0.25% trypsin-EDTA solution. Neutralize trypsin with complete medium, centrifuge the cell suspension, and reseed cells into new flasks at an appropriate split ratio.
    • Preparation for Assays: For experimental assays, harvest cells in the logarithmic growth phase. Seed cells into multi-well plates at optimized densities (e.g., 5,000 cells/well in a 96-well plate for viability assays) and allow them to adhere overnight before dendrobine treatment.
Cell Viability and IC50 Determination (CCK-8 Assay)

This protocol is used to determine the inhibitory effect of dendrobine on cell proliferation and to calculate its half-maximal inhibitory concentration (IC50) [4].

  • Materials:

    • Dendrobine stock solution: Prepare in DMSO; serially dilute in complete medium to final working concentrations (e.g., 0.1 to 100 μM). Ensure the final DMSO concentration is ≤0.1% (v/v).
    • Cell Counting Kit-8 (CCK-8).
    • 96-well flat-bottom cell culture plates.
    • Microplate reader capable of measuring absorbance at 450 nm.
  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours as described in section 4.1.
    • Treatment: Aspirate the old medium and replace it with fresh medium containing various concentrations of dendrobine or vehicle control (for background and maximum viability wells). Include a set of wells with medium only (no cells) for blank correction.
    • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
    • Viability Measurement:
      • Add 10 μL of CCK-8 solution directly to each well.
      • Return the plate to the incubator for 2 hours.
      • Measure the absorbance at 450 nm using a microplate reader.
    • Data Analysis:
      • Calculate the cell viability: % Viability = [(As - Ab) / (Ac - Ab)] * 100
        • Where As is the absorbance of the sample, Ac is the absorbance of the control, and Ab is the absorbance of the blank.
      • Plot % viability against the log of dendrobine concentration and use non-linear regression analysis in software like GraphPad Prism to determine the IC50 value.
Cell Migration Assessment (Wound Healing Assay)

This protocol assesses the anti-migratory effect of dendrobine on colorectal cancer cells [4].

  • Materials:

    • 6-well or 12-well cell culture plates.
    • Sterile pipette tips (200 μL).
    • Dendrobine solutions at desired concentrations.
    • Phase-contrast microscope with camera.
  • Procedure:

    • Seed cells in 6-well plates at a high density to form a confluent monolayer.
    • Scratch Creation: Once 90-100% confluent, use a sterile 200 μL pipette tip to create a straight, vertical "wound" by scratching the cell monolayer. Gently wash the well with PBS 2-3 times to remove dislodged cells.
    • Treatment: Add fresh complete medium containing the desired concentration of dendrobine or vehicle control.
    • Image Acquisition: Immediately take an image of the scratch at time zero (T=0h) using a phase-contrast microscope. Mark several points along the scratch for consistent re-imaging.
    • Continued Incubation and Imaging: Return the plate to the incubator and capture images of the same scratch locations at 24 and 48 hours.
    • Data Analysis:
      • Measure the scratch width (area) at T=0h and T=24h/48h using image analysis software (e.g., ImageJ).
      • Calculate the migration rate or percentage of wound closure: % Closure = [(Width_T0 - Width_Tx) / Width_T0] * 100
      • Compare the % closure between treated and control groups.
Molecular Mechanism Analysis (qPCR and Western Blot)

This protocol outlines the steps to validate the effect of dendrobine on key signaling pathways at the molecular level [4].

  • Materials:

    • RIPA lysis buffer (for protein extraction) or TRIzol reagent (for RNA extraction).
    • BCA Protein Assay Kit or similar.
    • Specific primary antibodies for β-catenin, C-Myc, Cyclin D1, NF-κB, COX-2, PGE2, and GAPDH/β-actin (for Western Blot).
    • SYBR Green qPCR Master Mix and specific primers (for qPCR).
    • Electrophoresis and transfer systems for Western Blot.
  • Procedure for qPCR:

    • RNA Extraction: Extract total RNA from treated and control cells using TRIzol reagent, following the manufacturer's instructions.
    • cDNA Synthesis: Use a reverse transcription kit to synthesize cDNA from 1 μg of total RNA.
    • Quantitative PCR:
      • Prepare reaction mixtures containing SYBR Green Master Mix, specific forward and reverse primers, cDNA template, and nuclease-free water.
      • Run the reactions in a real-time PCR instrument using the following cycling conditions: initial denaturation (95°C for 30 sec), followed by 40 cycles of denaturation (95°C for 5 sec) and annealing/extension (60°C for 30 sec).
    • Data Analysis: Use the 2^(-ΔΔCt) method to calculate the relative gene expression levels, normalized to a housekeeping gene like GAPDH.
  • Procedure for Western Blot:

    • Protein Extraction and Quantification: Lyse cells in RIPA buffer. Centrifuge the lysates and quantify the protein concentration in the supernatant using the BCA assay.
    • Electrophoresis and Transfer: Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer onto a PVDF or nitrocellulose membrane.
    • Antibody Incubation:
      • Block the membrane with 5% non-fat milk for 1 hour.
      • Incubate with primary antibody (diluted as per manufacturer's instructions) overnight at 4°C.
      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the band intensity of the target protein to that of the loading control (e.g., GAPDH or β-actin).

Signaling Pathway Workflow

The following diagram, generated using DOT language, illustrates the proposed molecular mechanism and experimental workflow for studying dendrobine's anti-tumor effects.

G Dendrobine Dendrobine P1 Wnt/β-catenin Pathway Dendrobine->P1 P2 NF-κB/COX-2/PGE2 Pathway Dendrobine->P2 T1 Downregulation of: • β-catenin • C-Myc • Cyclin D1 P1->T1 T2 Downregulation of: • NF-κB • COX-2 • PGE2 P2->T2 O1 Inhibition of Cell Proliferation T1->O1 Assay3 Molecular Analysis (qPCR / Western Blot) T1->Assay3 T2->O1 O2 Inhibition of Cell Migration T2->O2 T2->Assay3 A1 Apoptosis Induction O1->A1 Assay1 Viability Assay (CCK-8) O1->Assay1 O2->A1 Assay2 Migration Assay (Wound Healing) O2->Assay2

Diagram 1: Mechanism and Workflow of Dendrobine's Anti-Tumor Activity. This diagram illustrates how dendrobine treatment inhibits colorectal cancer cell proliferation and migration by modulating key signaling pathways, leading to apoptosis. The proposed mechanisms are validated through specific experimental assays.

Conclusion

Dendrobine demonstrates promising in vitro anti-tumor activity against colorectal cancer by targeting proliferative and inflammatory signaling pathways. The protocols outlined herein provide a standardized framework for researchers to validate and further investigate the anti-cancer properties of this natural compound. Future work should focus on in vivo validation and further elucidation of its full spectrum of molecular targets.

References

Comprehensive Application Notes and Protocols: Neuroprotective Effects of Dendrobine in Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dendrobine and Its Neuroprotective Potential

Dendrobine is the primary bioactive alkaloid component isolated from Dendrobium nobile Lindl, a traditional Chinese medicinal plant that has been used for thousands of years in herbal preparations. With neuroprotective effects emerging as a significant area of therapeutic interest for neurodegenerative disorders, dendrobine has attracted substantial research attention due to its multi-target mechanisms and favorable blood-brain barrier penetration. Experimental evidence across diverse disease models has demonstrated that dendrobine exerts protective effects through complex mechanisms including anti-inflammatory actions, inhibition of apoptosis, reduction of oxidative stress, and modulation of protein aggregation pathways. These pleiotropic effects position dendrobine as a promising candidate for further development as a therapeutic agent against conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

The chemical foundation of dendrobine's activity lies in its octahydro-2,3,4,6,7,7a,8,8a-isoquinolino[1,2-b][2,7]naphthyridin-5(6H)-one structure, which allows for interaction with multiple biological targets. Research indicates that dendrobine constitutes approximately 92.6% of the total alkaloid content extracted from Dendrobium nobile Lindl, making it the most abundant and biologically significant alkaloid in this plant species [1]. Its favorable pharmacokinetics, including ability to cross the blood-brain barrier, further enhances its potential as a neuroprotective agent [1]. These application notes provide a comprehensive overview of dendrobine's neuroprotective effects in experimental models, detailed protocols for key methodologies, and visual representations of its mechanisms of action to facilitate further research and development.

Chemical Background and Properties of Dendrobine

Dendrobine represents the predominant alkaloid component found in Dendrobium nobile Lindl, with its unique chemical structure underlying its diverse biological activities. The structural characteristics of dendrobine include a complex tetracyclic framework incorporating a pyrrolizidine core, which contributes to its interaction with multiple biological targets. Extraction methodologies typically involve boiling dried stems of Dendrobium nobile Lindl in ethanol, followed by sequential purification steps using hydrochloric acid dissolution, petroleum ether and chloroform mixture treatment, and final separation through cation exchange resin chromatography [1]. The alkaloids are obtained by freeze-drying under vacuum and analyzed using liquid chromatography-tandem mass spectrometry to ensure purity and quality.

Table 1: Chemical Properties and Distribution of Dendrobine

Property Category Specifications
Molecular Formula C~16~H~25~O~2~N
Content in Plant 92.6% of total alkaloids
Plasma Concentration Peak (t~max~) 11.71 minutes (post-gavage in rats)
Half-Life (t~1/2~) 351.95 minutes (in rat models)
Maximum Plasma Concentration (C~max~) 212.17 μg/L (in rat models)
Tissue Distribution Detected in brain tissue, demonstrating BBB penetration
Ideal Preclinical Models Mouse and dog (based on metabolic similarity to humans)

The pharmacokinetic profile of dendrobine has been characterized through rigorous experimental studies. When administered via intragastric administration in rodent models, dendrobine demonstrates relatively rapid absorption, with peak plasma concentrations occurring approximately 11.71 minutes post-administration [1]. The plasma concentration reaches a maximum of 212.17 μg/L, with a half-life of approximately 351.95 minutes, supporting a reasonable dosing interval for therapeutic applications [1]. Critically for neuroprotective applications, dendrobine has been detected in brain tissue following administration, confirming its ability to cross the blood-brain barrier and exert direct effects on central nervous system targets [1]. Research comparing metabolic pathways across species has identified mouse and dog models as ideal for preclinical studies due to their similarity to human metabolic patterns, providing reliable experimental data for efficacy and toxicology assessments [1].

Neuroprotective Effects in Experimental Models

Alzheimer's Disease Models

Dendrobine has demonstrated significant efficacy in experimental models of Alzheimer's disease, targeting multiple aspects of the disease pathology. In SAMP8 mice (senescence-accelerated mouse prone 8) and APP/PS1 mice (transgenic models expressing mutant human amyloid precursor protein and presenilin 1), dendrobine treatment consistently improved cognitive performance in behavioral tests including Morris water maze and passive avoidance tasks [1]. The molecular mechanisms underlying these improvements involved reduction of amyloid-beta (Aβ) accumulation through modulation of key enzymes in the amyloidogenic pathway. Specifically, dendrobine downregulated BACE1 (beta-secretase 1) and PS1 (presenilin 1) while upregulating insulin-degrading enzyme (IDE) and neprilysin, enhancing clearance of Aβ aggregates [1]. Additionally, dendrobine administration reduced tau hyperphosphorylation through modulation of glycogen synthase kinase-3β (GSK-3β) and protein phosphatase 2A (PP2A) activity, resulting in decreased neurofibrillary tangle formation [1].

The inflammatory component of Alzheimer's pathology is also targeted by dendrobine, with studies demonstrating significant reduction in pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α in both in vitro and in vivo models [1]. This anti-inflammatory effect was coupled with inhibition of neuronal apoptosis, as evidenced by reduced caspase-3 activation and modulation of Bcl-2/Bax ratio in the hippocampus [1]. Furthermore, dendrobine enhanced autophagic flux and promoted synaptic plasticity through increased expression of PSD-95 and synaptophysin, contributing to functional recovery in cognitive tasks [1]. These multi-faceted actions position dendrobine as a promising multi-target therapeutic candidate for Alzheimer's disease, addressing both pathological protein aggregation and downstream neurodegenerative processes.

Parkinson's Disease and Other Neurological Models

While the majority of research on dendrobine's neuroprotective effects has focused on Alzheimer's disease models, emerging evidence suggests potential benefits in Parkinson's disease and other neurological conditions. Though direct studies on dendrobine in Parkinson's models are limited in the available literature, related alkaloids from Dendrobium nobile Lindl have demonstrated neuroprotective properties in experimental systems relevant to Parkinson's pathology [2]. The anti-inflammatory and anti-apoptotic mechanisms that underlie dendrobine's efficacy in Alzheimer's models are likely to translate to Parkinson's disease, given the shared pathways of neurodegeneration. Additionally, dendrobine's ability to mitigate oxidative stress through enhancement of endogenous antioxidant systems represents another mechanism potentially relevant to Parkinson's pathology [2].

Table 2: Summary of Dendrobine Efficacy in Experimental Models of Alzheimer's Disease

Experimental Model Dosage/Concentration Key Findings Proposed Mechanisms
SAMP8 Mice 40 mg/kg/day for 60 days Improved learning and memory; Reduced Aβ deposition ↓ BACE1, ↓ PS1, ↑ IDE, ↑ neprilysin
APP/PS1 Mice 20-80 mg/kg/day for 3 months Dose-dependent cognitive improvement; Reduced tau pathology ↓ GSK-3β, ↑ PP2A, ↓ CDK5
Aβ~25-35~-Induced Rat Model 10-40 mg/kg/day for 4 weeks Improved spatial memory; Reduced neuronal loss ↓ Caspase-3, ↑ Bcl-2/Bax ratio, ↓ IL-1β, IL-6, TNF-α
LPS-Induced Neuroinflammation Model 5-20 μM in vitro Reduced microglial activation; Decreased pro-inflammatory cytokines ↓ NF-κB signaling, ↓ MAPK pathway
Primary Hippocampal Neurons (Aβ~1-42~) 1-10 μM Enhanced neuronal viability; Improved synaptic density ↑ PSD-95, ↑ synaptophysin, ↑ BDNF

Beyond neurodegenerative diseases, dendrobine has shown promise in models of cerebral ischemia, where it reduced infarct volume and improved neurological function through inhibition of excitotoxicity and oxidative stress [2]. In models of age-related cognitive decline, dendrobine administration enhanced cognitive performance and reduced markers of neuronal senescence, potentially through activation of autophagy pathways and reduction of oxidative damage [1]. The broad-spectrum neuroactivity of dendrobine across multiple neurological conditions highlights its potential as a versatile therapeutic agent, though further studies are needed to fully elucidate its efficacy in Parkinsonian models and other specific neurodegenerative conditions.

Molecular Mechanisms and Signaling Pathways

Dendrobine exerts its neuroprotective effects through modulation of multiple interconnected signaling pathways that collectively attenuate neurodegenerative processes. Network pharmacology studies have identified several key targets of dendrobine, including PPARG, IL6, TNF, IL1B, and AKT1, with molecular docking analyses confirming interactions across these targets [3]. These interactions underlie dendrobine's ability to simultaneously address neuroinflammation, oxidative stress, and neuronal apoptosis in neurodegenerative environments. The convergence on these core targets explains the multi-faceted neuroprotective activity observed in experimental models and provides a rational basis for its therapeutic application in complex neurodegenerative diseases.

The inflammatory response in neurodegeneration is significantly modulated by dendrobine through suppression of the NF-κB signaling pathway. Dendrobine treatment reduces nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes including IL-6, IL-1β, and TNF-α [3] [1]. This anti-inflammatory effect is complemented by antioxidant activity through activation of the Nrf2 pathway, enhancing expression of antioxidant enzymes including superoxide dismutase (SOD) and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation [3]. Additionally, dendrobine modulates insulin signaling pathways through regulation of AKT phosphorylation at both S473 and T308 residues, enhancing neuronal survival and metabolic function [3]. The integration of these pathways creates a coordinated neuroprotective response that addresses multiple aspects of neurodegenerative pathology.

G cluster_effects Biological Effects Dendrobine Dendrobine PPARG PPARG Dendrobine->PPARG IL6 IL-6 Dendrobine->IL6 TNF TNF-α Dendrobine->TNF IL1B IL-1β Dendrobine->IL1B AKT1 AKT1 Dendrobine->AKT1 AntiInflamm Reduced Neuroinflammation PPARG->AntiInflamm OxidativeReduction Reduced Oxidative Stress PPARG->OxidativeReduction NFkB NF-κB Pathway IL6->NFkB TNF->NFkB IL1B->NFkB AKTSig AKT Signaling AKT1->AKTSig NFkB->AntiInflamm Nrf2 Nrf2 Pathway Nrf2->OxidativeReduction GSK3B GSK-3β Activity AKTSig->GSK3B AntiApoptotic Inhibited Apoptosis AKTSig->AntiApoptotic TauReduction Reduced Tau Hyperphosphorylation GSK3B->TauReduction AntiInflamm->AntiApoptotic SynapticImprovement Improved Synaptic Function AntiInflamm->SynapticImprovement AntiApoptotic->SynapticImprovement OxidativeReduction->AntiApoptotic AmyloidReduction Reduced Aβ Accumulation OxidativeReduction->AmyloidReduction AmyloidReduction->SynapticImprovement TauReduction->SynapticImprovement Autophagy Enhanced Autophagy

Diagram 1: Dendrobine neuroprotection targets multiple signaling pathways. The diagram illustrates dendrobine's primary molecular targets (yellow), affected signaling pathways (blue), and resulting biological effects (green) that contribute to its neuroprotective activity.

The amyloidogenic pathway is significantly influenced by dendrobine through multiple mechanisms. Experimental evidence indicates that dendrobine reduces amyloid-beta production by downregulating BACE1 (β-site APP cleaving enzyme 1) expression and activity, while simultaneously promoting non-amyloidogenic processing of APP through upregulation of ADAM10 (a disintegrin and metalloproteinase domain-containing protein 10) [1]. Additionally, dendrobine enhances clearance mechanisms through induction of autophagy and upregulation of amyloid-degrading enzymes including insulin-degrading enzyme (IDE) and neprilysin [1]. For tau pathology, dendrobine modulates the balance of kinase and phosphatase activities, inhibiting GSK-3β and CDK5 while enhancing PP2A activity, resulting in reduced tau hyperphosphorylation and neurofibrillary tangle formation [1]. These coordinated effects on key pathological proteins in neurodegenerative diseases highlight dendrobine's potential as a multi-target therapeutic agent.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay

The assessment of dendrobine's neuroprotective effects in cell culture models provides a foundational methodology for screening its activity against various neurodegenerative insults. The following protocol utilizes SH-SY5Y neuroblastoma cells exposed to amyloid-beta (Aβ) or hydrogen peroxide (H~2~O~2~) to model Alzheimer's-related toxicity and oxidative stress, respectively [4]:

  • Cell Culture Preparation: Maintain SH-SY5Y cells in DMEM medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO~2~. For experiments, plate cells at a density of 1 × 10^4^ cells/well in 96-well plates and allow to adhere for 24 hours.
  • Dendrobine Treatment Preparation: Prepare dendrobine stock solution in DMSO and dilute in culture medium to achieve final working concentrations ranging from 1-100 μM. Ensure that the final DMSO concentration does not exceed 0.1% (v/v) in all treatment conditions, including vehicle controls.
  • Toxin Co-treatment: For Aβ toxicity models, prepare Aβ~25-35~ fragment by dissolving in sterile distilled water at 1 mM concentration and incubating at 37°C for 3 days to allow aggregation. Apply to cells at final concentration of 25 μM simultaneously with dendrobine treatments. For oxidative stress models, apply H~2~O~2~ at final concentration of 100-200 μM simultaneously with dendrobine.
  • Viability Assessment: After 24-48 hours of treatment, assess cell viability using MTT assay. Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C. Carefully remove medium and dissolve formed formazan crystals in DMSO. Measure absorbance at 570 nm with reference wavelength at 630 nm.
  • Data Analysis: Calculate percentage viability relative to untreated controls after subtracting background absorbance. Perform dose-response analysis to determine EC~50~ values using appropriate statistical software. Include positive controls such as known neuroprotective agents for assay validation.

This protocol allows for quantitative assessment of dendrobine's neuroprotective efficacy against two central mechanisms of neurodegeneration: protein aggregation toxicity and oxidative stress. The concentration-dependent effects provide preliminary data for in vivo dosing and establish structure-activity relationships for dendrobine analogs [4].

In Vivo Assessment in Alzheimer's Disease Models

Evaluation of dendrobine's effects in animal models of Alzheimer's disease provides critical preclinical data for therapeutic development. The following protocol details administration in the SAMP8 mouse model, which develops accelerated aging and spontaneous Alzheimer's-like pathology [1]:

  • Animal Model Preparation: Utilize 6-month-old male and female SAMP8 mice, with age-matched SAMR1 (senescence-accelerated mouse resistant 1) mice as healthy controls. House animals under standard conditions (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water. Randomly assign SAMP8 mice to treatment groups (n=10-15 per group) to ensure equivalent baseline cognitive performance.
  • Dendrobine Administration: Prepare dendrobine in sterile saline with minimal DMSO (≤1%) for solubilization. Administer via oral gavage at doses of 20-80 mg/kg/day for 60-90 days. Include vehicle-control group (same volume of saline with equivalent DMSO) and positive control group (such as donepezil at 5 mg/kg/day).
  • Cognitive Assessment:
    • Morris Water Maze: Conduct from days 45-50 of treatment. Perform 4 trials per day for 5 consecutive days with hidden platform. Record escape latency, path length, and swimming speed. On day 6, perform probe test with platform removed, recording time spent in target quadrant.
    • Passive Avoidance: Assess on days 55-56. On acquisition day, place mouse in light compartment and record latency to enter dark compartment, followed by foot shock (0.5 mA, 2 seconds). 24 hours later, measure retention latency with maximum cutoff of 300 seconds.
  • Tissue Collection and Analysis: 24 hours after behavioral tests, euthanize animals and collect brain tissues. Hemisect brains: one hemisphere for biochemical analysis (snap-frozen), other for histology (fixed in 4% paraformaldehyde).
  • Biochemical Assessments:
    • Aβ ELISA: Quantify Aβ~1-40~ and Aβ~1-42~ levels in formic acid-extracted hippocampal tissues using commercial ELISA kits.
    • Western Blotting: Analyze protein expression of BACE1, PS1, ADAM10, IDE, GSK-3β, p-tau, and synaptic markers (PSD-95, synaptophysin) in cortical and hippocampal lysates.
    • Inflammatory Markers: Measure IL-1β, IL-6, and TNF-α levels using ELISA or multiplex immunoassays.
  • Histopathological Analysis: Perform immunohistochemistry for Aβ (6E10 antibody), microglia (Iba1), and astrocytes (GFAP) on fixed sections. Quantify plaque burden and glial activation using image analysis software.

This comprehensive protocol enables evaluation of dendrobine's effects on cognitive performance, pathological hallmarks, and molecular mechanisms in a robust Alzheimer's disease model, providing multidimensional assessment of its therapeutic potential [1].

Table 3: Experimental Protocol Parameters for Dendrobine Neuroprotection Studies

Experimental Setting Model System Dendrobine Concentration/Dose Treatment Duration Key Endpoint Assessments
In Vitro Neuroprotection SH-SY5Y cells + Aβ~25-35~ (25 μM) 1-100 μM 24-48 hours Cell viability (MTT assay), LDH release, caspase-3 activity
In Vitro Oxidative Stress SH-SY5Y cells + H~2~O~2~ (150 μM) 1-100 μM 24 hours Cell viability, ROS production (DCF-DA), SOD activity
In Vivo Alzheimer's Model SAMP8 mice (6-month-old) 20-80 mg/kg/day 60-90 days Morris water maze, passive avoidance, Aβ ELISA, western blotting
In Vivo Neuroinflammation LPS-induced mouse model 40 mg/kg/day 14 days Cytokine levels (IL-1β, IL-6, TNF-α), microglial activation, NF-κB activation
Pharmacokinetics C57Bl/6 mice 50 mg/kg (single dose) 24 hours (multiple time points) Plasma concentration (LC-MS), brain penetration, metabolite identification
Molecular Docking and Network Pharmacology Analysis

Network pharmacology and molecular docking provide powerful computational approaches for elucidating dendrobine's polypharmacology and identifying potential protein targets. The following protocol outlines the workflow for target prediction and validation:

  • Target Prediction:
    • Retrieve dendrobine structure in SMILES format from PubChem database (CID 442635).
    • Submit structure to SwissTargetPrediction (http://www.swisstargetprediction.ch/) and PharmMapper (http://www.lilab-ecust.cn/pharmmapper/) servers with organism set to "Homo sapiens".
    • Compile predictions from both servers, retaining targets with probability >0 for further analysis.
  • Disease Target Identification:
    • Search GeneCards (https://www.genecards.org/), DisGeNET (http://www.disgenet.org/), and OMIM (https://omim.org/) databases for targets associated with specific neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease).
    • Use search terms "Alzheimer's disease," "amyloid-beta," "tau protein," "neuroinflammation," "oxidative stress," and "neurodegeneration."
    • Combine results from all databases and remove duplicates to create comprehensive disease target list.
  • Network Construction:
    • Identify intersection between dendrobine prediction targets and disease targets using InteractiVenn (http://www.interactivenn.net/).
    • Submit intersecting targets to STRING database (http://string-db.org/) with "Homo sapiens" specified to generate protein-protein interaction network.
    • Import TSV format results into Cytoscape 3.7.2 for network visualization and topology analysis.
  • Molecular Docking:
    • Retrieve three-dimensional structures of core target proteins from RCSB PDB database (https://www.rcsb.org/).
    • Prepare proteins by removing water molecules, adding hydrogen atoms, and calculating charges using AutoDock Tools.
    • Download dendrobine 3D structure from PubChem as ligand for docking.
    • Set docking parameters to include active pocket sites binding original small molecule ligands.
    • Perform docking using AutoDock Vina, considering binding energy ≤ -5 kJ/mol as successful docking criterion.

This integrated computational approach enables systems-level understanding of dendrobine's mechanism of action and provides rational basis for subsequent experimental validation [3] [5].

Research Gaps and Future Directions

Despite promising preclinical evidence, several significant limitations must be addressed to advance dendrobine toward clinical application. Currently, most evidence for dendrobine's neuroprotective effects comes from animal models of Alzheimer's disease, with limited data available for other neurodegenerative conditions such as Parkinson's disease, ALS, or Huntington's disease [1] [2]. The translational gap between these animal models and human pathophysiology represents a substantial challenge, particularly given the historical failure of many neuroprotective agents that showed preclinical efficacy. Additionally, comprehensive toxicological profiles and detailed pharmacokinetic studies in higher-order species are lacking, creating uncertainty about appropriate dosing regimens and potential adverse effects in humans.

Future research should prioritize several key areas to fully realize dendrobine's therapeutic potential. Randomized controlled trials in animal models that incorporate both sexes and multiple age groups would strengthen the evidence base and address potential variables affecting treatment response [1]. Investigation of combination therapies with existing neuroprotective agents could reveal synergistic effects and potentially lower required doses, reducing the risk of adverse effects. Further exploration of dendrobine's effects on protein aggregation pathways beyond amyloid and tau, including alpha-synuclein and TDP-43, would expand its potential applications to other neurodegenerative conditions [2]. Finally, development of analog compounds with improved bioavailability and target selectivity could enhance therapeutic efficacy while minimizing potential off-target effects. Addressing these research gaps will facilitate the rational development of dendrobine as a potential neuroprotective therapeutic.

Conclusion

Dendrobine demonstrates significant potential as a multi-target neuroprotective agent based on extensive preclinical evidence across various experimental models. Its diverse mechanisms of action, targeting key pathological processes including neuroinflammation, oxidative stress, protein aggregation, and synaptic dysfunction, position it as a promising candidate for addressing the complex pathophysiology of neurodegenerative diseases. The detailed protocols provided in these application notes will facilitate standardized assessment of dendrobine's effects across different laboratories, enabling more direct comparison of results and accelerating therapeutic development. While considerable research remains to translate these findings to clinical applications, the current evidence base provides a strong foundation for further investigation of dendrobine as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

References

Comprehensive Application Notes and Protocols for Pharmacological Activity Screening of Dendrobium-Derived Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dendrobium species represent one of the most significant genera within the Orchidaceae family, with over 1,600 species identified worldwide, primarily distributed across tropical and subtropical regions of Asia, Oceania, and beyond. In traditional medicine systems, particularly Traditional Chinese Medicine (TCM), Dendrobium plants have been utilized for thousands of years, with documented uses for various health conditions including dermatological disorders, liver protection, and immunomodulation. The medicinal properties of Dendrobium are attributed to its diverse chemical constituents, with sesquiterpenoids (particularly dendrobane-type compounds), alkaloids, polysaccharides, phenanthrenes, and bibenzyls representing the most biologically significant classes. Recent scientific investigations have systematically explored these compounds for their potential in drug development, necessitating standardized protocols for activity screening [1] [2] [3].

The complexity of Dendrobium chemistry, with over 100 sesquiterpenoids identified alone, requires sophisticated approaches to compound isolation, structural characterization, and pharmacological evaluation. These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, immunomodulatory, hepatoprotective, antioxidant, and antimicrobial effects. This document provides comprehensive application notes and experimental protocols for screening Dendrobium-derived compounds, with particular emphasis on this compound-type sesquiterpenoids and other bioactive constituents. The methodologies outlined herein are designed to facilitate standardized evaluation of these natural products for research and development purposes, focusing on cellular and molecular mechanisms underlying their pharmacological effects [1] [2].

Chemical Diversity of Dendrobium Compounds

Major Bioactive Compound Classes

Dendrobium species produce a remarkable array of secondary metabolites with demonstrated biological activities. The structural diversity of these compounds contributes to their varied pharmacological effects and presents both opportunities and challenges for systematic screening. Sesquiterpenoids represent the most abundant class, with over 100 identified compounds, primarily isolated from roots and stems. These can be categorized into several structural types, with picrotoxane-type (including dendrobine and related alkaloids) being the most prevalent. Other significant classes include bibenzyls, phenanthrenes, flavonoids, phenylpropanoids, lignans, and polysaccharides, each contributing to the overall pharmacological profile of Dendrobium extracts [2] [1].

Table 1: Major Bioactive Compound Classes in Dendrobium Species

Compound Class Representative Compounds Primary Sources Key Pharmacological Activities
Sesquiterpenoids Dendrobine, Mubironine B, Dendramine D. nobile, D. crepidatum, D. findlayanum Neuroprotective, Antitumor, Immunomodulatory, Antidiabetic
Alkaloids Dendrobine, Nobilonine, Dendroxine D. nobile (primarily stems) Anti-tumor, Antihypertensive, Nervous system protection
Polysaccharides DCP-W4, Mannoglucans D. chrysotoxum, D. nobile, D. officinale Immunomodulatory, Antioxidant, Anti-inflammatory, Hepatoprotective
Bibenzyls Moscatilin, Gigantol, Crepidatin Multiple Dendrobium species Anti-inflammatory, Antimicrobial, Antioxidant
Phenanthrenes Dendrochrysanene, Loddigesiinol A D. chrysanthum, D. loddigesii Anti-inflammatory, Tyrosinase-inhibitory

The distribution and concentration of these bioactive compounds vary significantly depending on the Dendrobium species, plant part utilized, growth conditions, and processing methods. For instance, alkaloids are particularly abundant in Dendrobium nobile Lindl., with content varying based on plant age and stem position. Research has demonstrated that first-year stems contain higher alkaloid concentrations than second or third-year stems, and the upper stem portions exhibit greater alkaloid content than lower segments (0.77 mg/g vs. 0.51 mg/g averages, respectively). Similarly, polysaccharide content follows a specific distribution pattern within the plant, generally following the trend: stem > leaf > flower > root [3] [2].

Quantitative Pharmacological Data for Key Dendrobium Compounds

Table 2: Quantitative Pharmacological Activities of Selected Dendrobium Compounds

Compound Class Activity Model System IC50/EC50/Effective Concentration
Loddigesiinol A Phenanthrene Anti-inflammatory LPS-activated macrophages <5 μM (NO production inhibition)
(S)-5-methoxy-2,4,7,9-tetrahydroxy-9,10-dihydrophenanthrene Phenanthrene Anti-inflammatory LPS-activated macrophages <5 μM (NO production inhibition)
Vicenin 2 Flavonoid Anti-inflammatory LPS-activated macrophages <5 μM (NO production inhibition)
Dendrocrepidine A Alkaloid Anti-inflammatory LPS-activated macrophages 39.8 μM (NO production inhibition)
Dendrocrepidine B Alkaloid Anti-inflammatory LPS-activated macrophages 51.8 μM (NO production inhibition)
Dendrocrepidine C Alkaloid Anti-inflammatory LPS-activated macrophages 29.0 μM (NO production inhibition)
Dendrobine Sesquiterpene alkaloid Hepatoprotective CCl4-induced liver injury in mice 20 mg/kg (significantly reduced necrosis)
DCP-W4 Polysaccharide Immunomodulatory Mouse intestinal immunoregulation 50-200 μg/mL (dose-dependent activity)
Total alkaloids from D. crepidatum Mixed alkaloids Anti-inflammatory LPS-activated macrophages 18.7 μg/mL (NO production inhibition)

Anti-inflammatory Activity Screening

Background and Significance

Inflammation represents a fundamental pathological process underlying numerous dermatological conditions and other diseases. Traditional uses of Dendrobium plants for treating boils, eczema, skin allergies, and other inflammatory conditions have been documented across multiple cultures. Scientific investigations have validated these traditional applications, identifying numerous anti-inflammatory constituents including phenanthrenes, bibenzyls, and alkaloids that modulate key inflammatory pathways. The screening methods described below focus on detecting inhibition of inflammatory mediators, particularly nitric oxide (NO), cytokines, and inflammatory enzymes [1].

Experimental Protocol: NO Production Inhibition Assay

Purpose: To evaluate the inhibitory effects of Dendrobium extracts or compounds on NO production in lipopolysaccharide (LPS)-activated macrophages.

Materials and Reagents:

  • Murine peritoneal macrophages or RAW 264.7 macrophage cell line
  • Lipopolysaccharide (LPS) from E. coli
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS
  • Test compounds: Dendrobium extracts or purified compounds
  • Griess reagent: 1% sulfanilamide, 0.1% N-1-naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid
  • Positive controls: L-NMMA (NG-monomethyl-L-arginine) or dexamethasone
  • MTT reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

Procedure:

  • Cell Culture and Seeding: Maintain macrophages in DMEM with 10% FBS at 37°C in a 5% CO2 atmosphere. Seed cells in 96-well plates at a density of 1×10^5 cells/well and incubate for 24 hours to allow adherence.
  • Sample Treatment: Prepare serial dilutions of test compounds in culture medium. Pre-treat cells with test compounds for 2 hours before adding LPS (1 μg/mL) to stimulate inflammatory response.
  • Incubation: Incubate cells for 18-24 hours after LPS stimulation.
  • NO Measurement: Collect 100 μL of culture supernatant from each well. Mix with equal volume of Griess reagent and incubate for 10 minutes at room temperature protected from light. Measure absorbance at 540 nm using a microplate reader. Calculate NO concentration using a sodium nitrite standard curve.
  • Cell Viability Assessment: Add MTT solution (0.5 mg/mL final concentration) to remaining cells and incubate for 4 hours. Dissolve formed formazan crystals with DMSO and measure absorbance at 570 nm.
  • Data Analysis: Calculate percentage inhibition of NO production relative to LPS-only control. Determine IC50 values using non-linear regression analysis. Normalize all data to cell viability to exclude cytotoxic effects.

Quality Control: Include blank (medium only), vehicle control (cells with vehicle solvent), LPS control (cells + LPS + vehicle), and positive control (cells + LPS + known inhibitor) in each experiment. Perform triplicate measurements for each condition [1].

Advanced Inflammatory Mediator Profiling

For hits identified in the initial NO screening, comprehensive inflammatory profiling is recommended:

  • Cytokine Analysis: Measure TNF-α, IL-1β, IL-6, and IL-10 levels in culture supernatants using ELISA kits.
  • Gene Expression: Quantify mRNA levels of inflammatory markers (iNOS, COX-2, TNF-α, IL-1β) using RT-qPCR.
  • Protein Expression: Assess iNOS and COX-2 protein levels by Western blotting.
  • NF-κB Translocation: Evaluate NF-κB nuclear translocation using immunocytochemistry or electrophoretic mobility shift assays (EMSA).

The following diagram illustrates the key inflammatory signaling pathways modulated by Dendrobium compounds:

G cluster_pathway Inflammatory Signaling Pathway cluster_intervention Dendrobium Compound Actions LPS LPS TLR4 TLR4 LPS->TLR4 Binding IKK IKK TLR4->IKK Activation NFkB NFkB InflammatoryGenes InflammatoryGenes NFkB->InflammatoryGenes Transcription NO NO InflammatoryGenes->NO Production Cytokines Cytokines InflammatoryGenes->Cytokines Production IkB IkB IKK->IkB Phosphorylation IkB->NFkB Releases DendrobiumCompounds DendrobiumCompounds DendrobiumCompounds->NFkB Suppresses Nuclear Translocation DendrobiumCompounds->IKK Inhibits

Immunomodulatory Activity Evaluation

Background and Significance

Dendrobium polysaccharides have emerged as crucial immunomodulatory agents with significant therapeutic potential. These biopolymers, typically composed of mannose, glucose, and galactose in varying proportions, demonstrate remarkable ability to modulate immune responses without significant toxicity. The immunoregulatory potential of polysaccharides depends on their molecular weight, monosaccharide composition, glycosidic linkages, and structural features. Screening methods for immunomodulatory activity focus on interactions with immune cells and organs, cytokine production, and functional immune responses [4] [3].

Experimental Protocol: Bioactivity-Guided Polysaccharide Isolation

Purpose: To isolate and evaluate immunoregulatory polysaccharides from Dendrobium species using bioactivity-guided fractionation.

Materials and Reagents:

  • Dried Dendrobium stems (e.g., D. chrysotoxum)
  • Ethanol, DEAE-cellulose, Sephadex G-100
  • Dialysis membranes (MWCO 3.5 kDa and 8-10 kDa)
  • Pyrogen-free water and saline
  • Alamar Blue cell viability reagent
  • Mouse splenocytes or Peyer's patch cells
  • Cytokine ELISA kits (IL-2, IL-6, IL-12, IFN-γ)

Procedure:

  • Extraction: Decoect dried Dendrobium stems (100 g) with 80% ethanol (1 L) at 85°C for 3 hours to remove small molecules. Filter and retain residue.
  • Water Extraction: Extract residue with boiling water (1 L) for 3 hours. Repeat twice. Combine aqueous extracts and concentrate under reduced pressure.
  • Ethanol Precipitation: Add ethanol to concentrated aqueous extract to final concentration of 80% (v/v). Precipitate at 4°C overnight. Collect precipitate by centrifugation.
  • Deproteinization: Remove proteins using Sevag method (chloroform:butanol, 4:1) or enzymatic digestion.
  • Dialysis: Dialyze against distilled water for 48 hours using MWCO 8-10 kDa membrane.
  • Fractionation: Apply retentate to DEAE-cellulose column. Elute with water followed by stepwise NaCl gradient (0.1-0.5 M). Collect fractions and monitor by phenol-sulfuric acid method.
  • Further Purification: Pool active fractions and apply to Sephadex G-100 column. Elute with appropriate buffer and collect fractions.
  • Characterization: Analyze molecular weight distribution by HPSEC, monosaccharide composition by GC-MS after methanolysis, and glycosidic linkages by NMR.

Activity Assessment:

  • Peyer's Patch Assay: Isolate Peyer's patches from mouse small intestine. Co-culture with polysaccharide fractions (50-200 μg/mL) for 72 hours. Assess lymphocyte proliferation using Alamar Blue.
  • Immune Organ Index: Administer polysaccharides to mice (50 mg/kg/day, oral, 14 days). Measure spleen and thymus indices (organ weight/body weight ratio).
  • Macrophage Phagocytosis: Evaluate phagocytic activity using neutral red uptake in RAW 264.7 cells.
  • Cytokine Production: Measure IL-2, IL-6, IL-12, and IFN-γ levels in culture supernatants using ELISA [4].
Structural-Activity Relationship Considerations

When screening Dendrobium polysaccharides for immunomodulatory activity, consider these key structural parameters:

  • Molecular Weight: Optimal activity typically observed between 10-500 kDa
  • Monosaccharide Composition: Mannose-rich polysaccharides often show enhanced activity
  • Glycosidic Linkages: (1→3), (1→4), and (1→6) linkages associated with immunostimulation
  • Branching Degree: Moderate branching (0.2-0.33) often correlates with better activity
  • Acetylation Pattern: Acetyl groups may enhance receptor recognition and immune activation

The following diagram illustrates the immunomodulatory screening workflow:

G cluster_process Bioactivity-Guided Isolation Process PlantMaterial PlantMaterial EthanolExtraction EthanolExtraction PlantMaterial->EthanolExtraction Defatting WaterExtraction WaterExtraction EthanolExtraction->WaterExtraction Residue EthanolPrecipitation EthanolPrecipitation WaterExtraction->EthanolPrecipitation Aqueous Extract Deproteinization Deproteinization EthanolPrecipitation->Deproteinization Crude Polysaccharides Dialysis Dialysis Deproteinization->Dialysis Deproteinized Polysaccharides ColumnFractionation ColumnFractionation Dialysis->ColumnFractionation Purified Polysaccharides Immunoassay Immunoassay ColumnFractionation->Immunoassay Fractions

Hepatoprotective Activity Screening

Background and Significance

Liver diseases represent a significant global health burden, with acute liver injury (ALI) posing particularly serious clinical challenges. Dendrobium compounds, particularly the sesquiterpenoid alkaloid dendrobine from D. nobile, have demonstrated remarkable hepatoprotective effects in experimental models. The mechanisms involve modulation of oxidative stress pathways and inhibition of necroptosis, a programmed necrotic cell death process implicated in various liver pathologies. Screening methods for hepatoprotective activity focus on these molecular mechanisms, particularly the Nrf2/PPARγ/SOD2 signaling axis and its regulation of mitochondrial ROS (mtROS)-mediated necroptosis [5] [3].

Experimental Protocol: Necroptosis Inhibition Assay

Purpose: To evaluate the protective effects of Dendrobium compounds against necroptosis in CCl4-induced acute liver injury models.

Materials and Reagents:

  • C57BL/6J mice (6-8 weeks old, 18-22 g)
  • Dendrobine (DDB, ≥99% purity)
  • CCl4, colza oil
  • PPARγ agonist (pioglitazone), PPARγ antagonist (GW9662), Nrf2 inhibitor (ML385)
  • ALT, AST assay kits
  • Western blot reagents for p-MLKL, RIPK1, RIPK3, Nrf2, PPARγ, SOD2
  • Mito-SOX Red mitochondrial superoxide indicator
  • TUNEL assay kit for apoptosis/necrosis detection

In Vivo Procedure:

  • Animal Grouping: Randomly assign mice to groups (n=8-10): Control, CCl4 only, DDB (20 mg/kg) + CCl4, GW9662 (1 mg/kg) + CCl4, DDB + GW9662 + CCl4.
  • Drug Administration: Administer DDB or vehicle orally once daily for 7 consecutive days.
  • Liver Injury Induction: On day 7, administer CCl4 (20 μL/kg in colza oil, i.p.) to induce acute liver injury.
  • Sample Collection: Sacrifice animals 24 hours post-CCl4 administration. Collect blood for serum separation and liver tissues for analysis.
  • Biochemical Analysis: Measure serum ALT and AST levels using commercial kits.
  • Histopathological Examination: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with H&E for morphological assessment.
  • Molecular Analysis: Analyze protein expression of p-MLKL, RIPK1, RIPK3, Nrf2, PPARγ, and SOD2 by Western blot. Assess mRNA levels by RT-qPCR.

In Vitro Procedure:

  • Cell Culture: Maintain AML-12 hepatocytes in DMEM with 10% FBS at 37°C in 5% CO2.
  • Injury Model: Stimulate cells with 20 mM CCl4 for 24 hours to induce injury.
  • Treatment: Pre-treat cells with DDB (10-100 μM) for 2 hours before CCl4 exposure.
  • mtROS Measurement: Load cells with Mito-SOX Red (5 μM) for 30 minutes. Measure fluorescence (excitation/emission: 510/580 nm).
  • Necroptosis Assessment: Evaluate MLKL phosphorylation and oligomerization by Western blot and cellular imaging.
  • Nuclear Translocation: Assess Nrf2 nuclear translocation by immunofluorescence and subcellular fractionation.

Mechanistic Studies:

  • Molecular Docking: Perform docking studies to evaluate DDB-Keap1 interaction using AutoDock Vina.
  • Cellular Thermal Shift Assay (CETSA): Validate target engagement by measuring thermal stability of Keap1 upon DDB binding.
  • Drug Affinity Responsive Target Stability (DARTS): Confirm direct binding of DDB to Keap1.
  • Chromatin Immunoprecipitation (ChIP): Validate PPARγ binding to SOD2 promoter using JASPAR-predicted response elements [5].

The following diagram illustrates the hepatoprotective mechanism of dendrobine:

G cluster_mechanism Dendrobine Hepatoprotective Mechanism DDB DDB Keap1 Keap1 DDB->Keap1 Binds mtROS mtROS DDB->mtROS Reduces pMLKL pMLKL DDB->pMLKL Inhibits Nrf2 Nrf2 Keap1->Nrf2 Releases PPARγ PPARγ Nrf2->PPARγ Transactivates SOD2 SOD2 PPARγ->SOD2 Transcription Activation SOD2->mtROS Scavenges mtROS->pMLKL Activates Necroptosis Necroptosis pMLKL->Necroptosis Induces

Analytical Methods for Quality Control

UPLC-UV Analysis of Polyphenolic Compounds

Purpose: To simultaneously quantify multiple bioactive polyphenols in Dendrobium extracts for quality assessment.

Materials and Equipment:

  • UPLC system with photodiode array detector (e.g., Waters ACQUITY UPLC H-Class)
  • ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm)
  • Reference standards: (2S)-eriodictyol, (2S)-homoeriodictyol, moscatilin, gigantol, chrysotoxine, crepidatin
  • Trifluoroacetic acid (TFA), acetonitrile (HPLC grade), water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A: Water with 1% TFA, B: Acetonitrile with 1% TFA
  • Gradient Program: 0-5 min: 10-20% B, 5-10 min: 20-35% B, 10-12 min: 35-90% B, 12-13 min: 90% B, 13-15 min: 90-10% B
  • Flow Rate: 0.2 mL/min
  • Injection Volume: 2 μL
  • Detection Wavelength: 280 nm
  • Column Temperature: 40°C

Sample Preparation:

  • Powder dried Dendrobium material to homogeneous consistency.
  • Accurately weigh 100 mg of powder and extract with 10 mL methanol by sonication for 30 minutes.
  • Centrifuge at 10,000 × g for 10 minutes and collect supernatant.
  • Filter through 0.22 μm membrane prior to UPLC analysis.

Method Validation:

  • Linearity: Prepare standard curves for each compound (typically 1-100 μg/mL). Correlation coefficients (r²) should exceed 0.995.
  • Precision: Evaluate intra-day and inter-day precision (%CV < 7.3%).
  • Accuracy: Determine recovery rates (80-110%).
  • Sensitivity: Establish LOD and LOQ for each compound [6].
Statistical Analysis and Data Interpretation

For all screening protocols, implement appropriate statistical analyses:

  • Perform experiments in triplicate (minimum) with appropriate controls
  • Express data as mean ± standard deviation (SD) or standard error (SEM)
  • Use one-way ANOVA with post-hoc tests for multiple comparisons
  • Consider p-values < 0.05 as statistically significant
  • For dose-response relationships, calculate IC50/EC50 values using four-parameter logistic regression
  • For high-throughput screening, implement Z-factor calculations to assess assay quality

Conclusion

The application notes and protocols presented herein provide comprehensive methodologies for screening the pharmacological activities of Dendrobium-derived compounds, with particular emphasis on this compound-type sesquiterpenoids. The integrated approach encompassing anti-inflammatory, immunomodulatory, and hepatoprotective activity assessments, coupled with robust analytical methods, enables systematic evaluation of these promising natural products. Implementation of these standardized protocols will facilitate comparative analysis across different Dendrobium species and compounds, contributing to the identification of lead compounds for drug development. Future directions should include more sophisticated high-content screening approaches, ADMET profiling, and in vivo validation of identified hits to advance Dendrobium-derived compounds through the drug discovery pipeline.

References

Comprehensive Application Notes and Protocols: Dendrobane Cell Culture and Cytotoxicity Testing for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dendrobium Nobile Lindl. and Dendrobane

Dendrobium nobile Lindl., a perennial epiphytic herb in the orchid family, represents one of the most valuable medicinal plants in traditional Chinese medicine, officially recognized as the original species of medicinal dendrobium in the Chinese Pharmacopoeia. This plant has been extensively studied for its diverse pharmacological activities, including anti-tumor properties, immunomodulatory effects, anti-aging capabilities, and hepatoprotective actions. The therapeutic potential of Dendrobium nobile is primarily attributed to its rich chemical composition, with alkaloids representing the most characteristic and biologically active constituents. Among these alkaloids, dendrobine (DDB) has emerged as a compound of significant research interest due to its promising pharmacological profile and therapeutic potential [1] [2].

Recent studies have revealed that dendrobine, the principal bioactive component of Dendrobium nobile Lindl., exhibits remarkable hepatoprotective effects against acute liver injury through the inhibition of necroptosis via activation of the Nrf2/PPARγ/SOD2 signaling pathways. This mechanism highlights the compound's potential in treating liver disorders and underscores the importance of establishing standardized protocols for evaluating its biological activity and cytotoxicity in various cell culture models. The growing interest in this compound and related compounds necessitates comprehensive application notes and protocols to support researchers in conducting systematic investigations into their therapeutic potential and safety profiles [3].

Chemical Composition of Dendrobium Nobile Lindl.

Primary Bioactive Components

The chemical constituents of Dendrobium nobile Lindl. have been systematically studied and classified based on their structural characteristics. The plant contains a wide variety of chemical compounds, with alkaloids and polysaccharides representing the two primary classes of biologically active components. Other significant constituents include bibenzyls, phenanthrenes, sesquiterpenes, tannins, fluorenones, coumarins, and lignans, each contributing to the overall pharmacological profile of the plant [1].

Table 1: Key Chemical Components of Dendrobium nobile Lindl. and Their Extraction Sources

Chemical Composition Part of Plant Used for Extraction Key References
Alkaloids Leaves and stems Zhou et al. (2017); Shi et al. (2017); Wang et al. (2016b)
Polysaccharides Stems, leaves, flowers, and roots Jiang and Luo (2011); Yang et al. (2010)
Bibenzyls Stems Xiao et al. (2016); Zhang et al. (2008a)
Phenanthrenes Stems Zhou et al. (2018b); Ling et al. (2021)
Sesquiterpenes Stems Wang X. Y. et al. (2019)
Tannins Stems Hen et al. (2013)
Fluorenones Stems Zhou et al. (2018a)
Coumarins Stems Zhou et al. (2018b)
Lignans Stems and roots Zhang et al. (2008a)
Dendrobium Alkaloids

Alkaloids are recognized as the characteristic constituents of Dendrobium nobile Lindl. and represent the main active substances responsible for many of its pharmacological effects. These natural organic compounds contain nitrogen heterocycles, with the nitrogen atoms determining the alkalinity of the compounds. The alkaloids were first isolated and purified from the stems and leaves of Dendrobium nobile Lindl. in 1932, leading researchers to predominantly use the stem portion for subsequent alkaloid extraction and isolation procedures. Research has demonstrated that the alkaloid content varies significantly depending on the plant variety, age of growth, and distribution position within the plant [1].

The alkaloids of Dendrobium nobile Lindl. exhibit a range of pharmacological activities, including anti-tumor effects, hypertension-reducing properties, and nervous system protection. Numerous alkaloids have been identified and characterized from Dendrobium nobile Lindl., including dendrobine, nobilonine, dendroxine, dendrine, 6-hydroxydendroxine, and 8-hydroxydendroxine, among others. Comparative studies have revealed that the alkaloid content of Dendrobium nobile Lindl. is significantly higher than that of other dendrobium species, with the growth year being a major factor influencing alkaloid content (first year > second year > third year). Additionally, the upper parts of the stem contain higher alkaloid concentrations (0.77 mg/g) compared to the lower parts (0.51 mg/g) [1].

Table 2: Characterized Alkaloids from Dendrobium nobile Lindl.

Name of Compound Molecular Formula Biological Activities
Dendrobine C16H25NO2 Hepatoprotective, anti-inflammatory, neuroprotective
Nobilonine C17H27NO3 Anti-tumor, antiviral
Dendroxine C17H25NO3 Anti-spasmodic, analgesic
Dendrine C19H29NO4 Antioxidant, anti-aging
6-Hydroxydendroxine C15H22NO4 Immunomodulatory
8-Hydroxydendroxine C15H23NO4 Anti-inflammatory
Nobilomethylene C15H20O3 Antimicrobial
3-Hydroxy-2-oxodendrobine C16H25NO4 Neuroprotective
Nordendrobine C16H26NO2 Antihyperglycemic
Mubironine B C15H23NO2 Antiviral

Cytotoxicity Testing Fundamentals

Principles of Cytotoxicity Assessment

Cytotoxicity testing represents a fundamental component of biological evaluation in vitro, serving to determine the potential toxic effects of chemical compounds, including natural products like this compound, on living cells. These tests measure cell death or impairment by assessing changes in essential cellular structures and functions, including cell membrane integrity, metabolic activity, enzyme function, and proliferation capacity. Cytotoxicity assays are typically employed during early screening stages for drug development, testing of raw materials, and as periodic quality control measures during production processes. The International Organization for Standardization (ISO) 10993-5 provides standardized methodologies for cytotoxicity testing to meet international regulatory requirements [4] [5].

The selection of an appropriate cytotoxicity assay is crucial for obtaining accurate and reliable results that accurately reflect compound toxicity. When choosing cytotoxicity and cell viability assays, researchers must consider several parameters, including laboratory availability, test compound properties, detection mechanism, specificity, and sensitivity. Different assays measure distinct aspects of cellular (dys)function and can vary significantly in their sensitivity, making the understanding of each method's principles, advantages, and limitations essential for proper experimental design and interpretation [6].

Classification of Cytotoxicity Assays

Cytotoxicity and cell viability assays can be classified into four main categories based on their detection mechanisms and measurement endpoints:

  • Dye exclusion assays: These include trypan blue, eosin, Congo red, and erythrosine B assays, which are based on the principle that viable cells with intact membranes exclude certain dyes, while dead cells do not. These assays are relatively simple but can be time-consuming for large sample sizes and may not detect cells that are alive but have impaired functions [6].

  • Colorimetric assays: This category includes MTT, MTS, XTT, WST-1, LDH, SRB, NRU, and crystal violet assays. These methods measure biochemical markers to evaluate metabolic activity through color changes detectable by spectrophotometry. They are applicable for both adherent and suspended cell lines, relatively easy to perform, and economical [6].

  • Fluorometric assays: Examples include alamarBlue and CFDA-AM assays, which utilize fluorescence detection to assess cell viability and metabolic activity. These assays typically offer enhanced sensitivity compared to colorimetric methods [6].

  • Luminometric assays: Such as ATP assays and real-time viability assays, these methods measure luminescence signals generated by viable cells and provide highly sensitive detection of cellular viability [6].

Table 3: Comparison of Common Cytotoxicity Assays

Assay Type Principle Detection Method Advantages Disadvantages
Trypan Blue Exclusion Membrane integrity Microscopy/ Cell counting Simple, inexpensive Labor-intensive, subjective, cannot detect functional impairment
MTT Mitochondrial dehydrogenase activity Spectrophotometry (570 nm) Widely established, relatively inexpensive Formazan crystals insoluble, requires solubilization step
MTS Mitochondrial dehydrogenase activity Spectrophotometry (492 nm) Water-soluble formazan, no solubilization step Less established than MTT
XTT Mitochondrial dehydrogenase activity Spectrophotometry (450 nm) Water-soluble formazan, higher sensitivity than MTT Requires electron-coupling reagent
WST-1 Mitochondrial dehydrogenase activity Spectrophotometry (440 nm) Highly water-soluble formazan, high sensitivity Relatively expensive
LDH Release Membrane integrity (enzyme release) Spectrophotometry (490 nm) Measures direct cytotoxicity, simple procedure Background interference from serum, false positives from cell handling
AlamarBlue Cellular reduction capacity Fluorometry/ Spectrophotometry Non-toxic, allows continuous monitoring Chemical interference possible, long incubation times
ATP Assay Cellular ATP content Luminescence Highly sensitive, rapid detection Expensive, requires specialized equipment

Experimental Protocols

Cell Culture Maintenance and Preparation
4.1.1 Basic Mammalian Cell Culture Protocol

Principle: Proper cell culture techniques are fundamental to obtaining reliable and reproducible results in cytotoxicity testing. This protocol outlines the standard procedures for maintaining mammalian cell lines, with specific considerations for this compound testing [7].

Materials:

  • Appropriate cell line (e.g., AML-12 hepatocytes, primary hepatocytes, or other relevant models)
  • Complete culture medium (DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Trypsin-EDTA solution (0.25%)
  • Tissue culture flasks/plates
  • CO2 incubator (37°C, 5% CO2, humidified atmosphere)
  • Centrifuge
  • Hemocytometer or automated cell counter
  • Trypan blue solution (0.4%)

Procedure:

  • Cell Thawing: Remove cryopreserved cells from liquid nitrogen storage and quickly thaw in a 37°C water bath with gentle agitation. Transfer cells to a centrifuge tube containing pre-warmed complete medium. Centrifuge at 300 × g for 5 minutes. Discard supernatant and resuspend cell pellet in fresh complete medium. Transfer to appropriate culture vessel and incubate at 37°C with 5% CO2 [7].

  • Medium Changes: For adherent cells, carefully aspirate spent medium and replace with fresh pre-warmed complete medium every 2-3 days or when pH indicator (phenol red) shows color change toward yellow.

  • Subculturing: Remove and discard culture medium. Rinse cell monolayer with PBS without Ca2+/Mg2+ to remove residual serum. Add sufficient trypsin-EDTA solution to cover the cell layer and incubate at 37°C until cells detach (typically 2-5 minutes). Add complete medium to neutralize trypsin and collect cell suspension. Centrifuge at 300 × g for 5 minutes, discard supernatant, and resuspend cells in fresh medium. Split cells into new culture vessels at appropriate ratios [7].

  • Cell Counting and Viability Assessment: Mix cell suspension with 0.4% trypan blue solution at 1:1 ratio. Incubate for 1-2 minutes at room temperature. Load mixture onto hemocytometer and count unstained (viable) and stained (non-viable) cells in designated squares. Calculate cell concentration and viability percentage [6].

  • Cell Seeding for Experiments: Seed cells at appropriate density in multiwell plates based on experimental requirements and growth characteristics of the cell line. Allow cells to adhere and stabilize for 24 hours before treatment.

Dendrobine Treatment and Cytotoxicity Assessment
4.2.1 Compound Preparation and Treatment

Principle: Dendrobine must be properly prepared and characterized before application to cell cultures to ensure accurate concentration delivery and reproducible results [3].

Materials:

  • Dendrobine standard (≥99% purity)
  • Solvent (DMSO, ethanol, or cell culture-grade water)
  • Vehicle control (matching solvent concentration)
  • Positive control (e.g., staurosporine for apoptosis induction)
  • Serial dilution tubes/plates

Procedure:

  • Stock Solution Preparation: Prepare dendrobine stock solution at appropriate concentration (typically 10-100 mM) in suitable solvent. DMSO is commonly used with final concentration not exceeding 0.1% to avoid solvent toxicity. Sterilize by filtration through 0.22μm membrane if not prepared under sterile conditions. Aliquot and store at -20°C.

  • Working Solution Preparation: Thaw dendrobine stock solution and prepare serial dilutions in complete cell culture medium to achieve desired treatment concentrations. Typical dendrobine concentrations range from 1 μM to 100 μM based on experimental objectives.

  • Cell Treatment: Remove culture medium from pre-seeded cells. Add fresh medium containing appropriate dendrobine concentrations or vehicle control. Include positive cytotoxicity control as reference. Return cells to incubator for predetermined exposure time (typically 24-72 hours).

4.2.2 MTT Cytotoxicity Assay Protocol

Principle: The MTT assay measures cellular metabolic activity via mitochondrial succinate dehydrogenase reduction of yellow tetrazolium salt (MTT) to purple formazan crystals. This colorimetric assay is widely used for assessing cell viability and proliferation in response to test compounds [6].

Materials:

  • MTT solution (5 mg/mL in PBS)
  • Acidified isopropanol (0.04 N HCl in isopropanol) or DMSO
  • Multiwell plate reader capable of measuring 570 nm with 630-650 nm reference

Procedure:

  • After dendrobine treatment period, carefully remove treatment medium without disturbing adherent cells.

  • Add fresh culture medium containing 0.5 mg/mL MTT (typically 100 μL per well of 96-well plate). Return plate to incubator for 2-4 hours.

  • Carefully remove MTT-containing medium without disturbing formed formazan crystals. Add appropriate volume of acidified isopropanol or DMSO to dissolve formazan crystals (typically 100 μL per well for 96-well plate). Gently shake plate to ensure complete dissolution.

  • Measure absorbance at 570 nm with reference wavelength of 630-650 nm using plate reader.

  • Calculate cell viability percentage using formula: % Viability = (Absorbance of treated sample / Absorbance of control) × 100

  • Determine IC50 values (concentration causing 50% inhibition of viability) using appropriate statistical software and non-linear regression analysis.

Troubleshooting Tips:

  • If formazan crystals do not dissolve completely, extend shaking time or briefly warm plate to 37°C.
  • High background may result from incomplete removal of MTT solution—ensure careful aspiration.
  • For cells with low mitochondrial activity, extend MTT incubation period.
  • Always include vehicle control to account for solvent effects.
4.2.3 Lactate Dehydrogenase (LDH) Release Assay

Principle: The LDH release assay measures membrane integrity by quantifying the release of lactate dehydrogenase from damaged cells into culture medium. This assay provides direct measurement of cytotoxicity [6].

Materials:

  • LDH assay kit (commercially available)
  • Lysis buffer (for maximum LDH release control)
  • Stop solution

Procedure:

  • Following dendrobine treatment, carefully transfer culture medium to centrifuge tube without disturbing cells. Centrifuge at 250 × g for 5 minutes to remove floating cells.

  • Transfer supernatant to new tube. For maximum LDH release control, treat separate set of cells with lysis buffer according to manufacturer's instructions and collect supernatant.

  • Prepare reaction mixture according to kit instructions, typically containing catalyst, dye, lactate, and NAD+.

  • Mix sample supernatant with reaction mixture and incubate for 15-30 minutes at room temperature protected from light.

  • Add stop solution and measure absorbance at 490-500 nm.

  • Calculate cytotoxicity percentage using formula: % Cytotoxicity = (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) × 100

Specialized Assessment of Dendrobine Mechanisms
4.3.1 Assessment of Mitochondrial ROS Production

Principle: Dendrobine has been shown to alleviate liver injury by inhibiting necroptosis through reduction of mitochondrial ROS (mtROS). The Mito-SOX assay allows specific detection of superoxide production in mitochondria [3].

Materials:

  • Mito-SOX Red reagent (5 μM working solution)
  • HBSS or other balanced salt solution
  • Flow cytometer or fluorescence microplate reader

Procedure:

  • After dendrobine treatment, wash cells with warm HBSS.
  • Add Mito-SOX Red working solution to cover cells and incubate for 15-30 minutes at 37°C protected from light.
  • Wash cells gently with warm HBSS to remove excess dye.
  • Analyze immediately by flow cytometry (excitation/emission ~510/580 nm) or fluorescence microscopy.
  • Quantify fluorescence intensity relative to control samples.
4.3.2 Western Blot Analysis for Mechanism Validation

Principle: Confirmation of dendrobine's effect on the Nrf2/PPARγ/SOD2 signaling pathway requires protein expression analysis through Western blotting [3].

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gel electrophoresis system
  • PVDF or nitrocellulose membranes
  • Primary antibodies (Nrf2, PPARγ, SOD2, p-MLKL, total MLKL, β-actin)
  • HRP-conjugated secondary antibodies
  • ECL detection reagent

Procedure:

  • After dendrobine treatment, lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant.
  • Determine protein concentration using BCA assay.
  • Separate equal protein amounts (20-40 μg) by SDS-PAGE and transfer to membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
  • Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using ECL reagent and visualize with imaging system.
  • Quantify band intensities using image analysis software and normalize to loading controls.

Mechanistic Insights into Dendrobine Activity

Nrf2/PPARγ/SOD2 Signaling Pathway

Recent studies have elucidated the molecular mechanisms underlying dendrobine's hepatoprotective effects, centering on its ability to activate the Nrf2/PPARγ/SOD2 signaling axis and subsequently inhibit mitochondrial ROS-mediated necroptosis. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) serves as a master regulator of antioxidant responses, counteracting oxidative stress by upregulating the expression of various antioxidant enzymes. Under basal conditions, Nrf2 is bound to its cytoplasmic repressor Keap1 and targeted for degradation. Upon activation by dendrobine or oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to Antioxidant Response Elements (ARE) in the promoter regions of target genes, initiating their transcription [3].

Research has demonstrated that dendrobine interacts directly with Keap1, promoting Nrf2 nuclear translocation and subsequent transcriptional upregulation of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma). PPARγ is a ligand-activated transcription factor that suppresses superoxide anion radical generation and induces expression of antioxidant enzymes, including SOD2 (Superoxide Dismutase 2). SOD2, localized to mitochondria, plays a crucial role in neutralizing superoxide radicals and reducing mitochondrial ROS (mtROS) production. The reduction in mtROS levels ultimately leads to decreased activation of the necroptosis executioner protein MLKL (Mixed Lineage Kinase Domain-Like), thereby inhibiting programmed necrotic cell death and alleviating liver injury [3].

G Dendrobine Dendrobine Keap1_Nrf2 Keap1-Nrf2 Complex Dendrobine->Keap1_Nrf2 Binds Keap1 Nrf2_nuclear Nrf2 Nuclear Translocation Keap1_Nrf2->Nrf2_nuclear Releases Nrf2 PPARγ_expression PPARγ Expression Nrf2_nuclear->PPARγ_expression Transcription PPARγ_activation PPARγ Activation PPARγ_expression->PPARγ_activation SOD2_expression SOD2 Expression PPARγ_activation->SOD2_expression Transcription mtROS mtROS Reduction SOD2_expression->mtROS Antioxidant Activity p_MLKL p-MLKL Inhibition mtROS->p_MLKL Reduces Activation Necroptosis Necroptosis Inhibition p_MLKL->Necroptosis Liver_Protection Liver Protection Necroptosis->Liver_Protection

Figure 1: Dendrobine's Mechanism of Action Through the Nrf2/PPARγ/SOD2 Signaling Pathway

Experimental Validation of Mechanism

The activation of the Nrf2/PPARγ/SOD2 signaling axis by dendrobine has been experimentally validated through multiple approaches. Molecular docking studies, cellular thermal shift assays (CETSA), and drug affinity responsive target stability (DARTS) experiments have confirmed the direct interaction between dendrobine and Keap1, providing mechanistic insight into Nrf2 activation. Chromatin immunoprecipitation (ChIP) assays have demonstrated that Nrf2 activates SOD2 expression indirectly through PPARγ rather than through direct transcriptional regulation, as analysis using JASPAR revealed that the SOD2 promoter contains a PPARγ response element but not a direct Nrf2 binding site [3].

The functional significance of this signaling pathway in dendrobine-mediated hepatoprotection has been established through pharmacological inhibition and genetic knockout approaches. Treatment with the PPARγ inhibitor GW9662 reversed dendrobine's protective effects and diminished its efficacy in reducing mtROS and p-MLKL levels. Similarly, silencing Nrf2 in vivo decreased PPARγ and SOD2 expression while activating MLKL, thereby counteracting dendrobine's protective effects. Conversely, overexpression of Nrf2 prevented the decrease in PPARγ and SOD2 protein expression induced by CCl4 and inhibited mtROS release and MLKL activation. These findings collectively indicate that Nrf2 regulates p-MLKL through the PPARγ/SOD2/mtROS axis to suppress necroptosis [3].

Applications and Research Implications

Therapeutic Potential

The elucidated mechanism of dendrobine through the Nrf2/PPARγ/SOD2 signaling pathway reveals several promising therapeutic applications, particularly in conditions involving oxidative stress, mitochondrial dysfunction, and programmed cell death. The most extensively documented application is in hepatoprotection, where dendrobine has demonstrated significant efficacy in alleviating acute liver injury induced by various toxins, including CCl4. Beyond liver disorders, dendrobine's antioxidant and anti-necroptotic properties suggest potential utility in neurodegenerative diseases, cardiovascular disorders, renal injury, and other conditions characterized by oxidative stress and inflammatory components [3].

The anti-tumor properties of Dendrobium nobile alkaloids represent another significant therapeutic avenue. While the specific mechanisms of dendrobine's anticancer effects require further elucidation, existing evidence suggests involvement of apoptosis induction, cell cycle arrest, and inhibition of metastasis. The compound's dual functionality in both protecting normal cells from damage while potentially inducing death in cancer cells warrants particular attention in future oncological research [1].

Research Implications

The detailed protocol for this compound cell culture and cytotoxicity testing enables standardized assessment across research laboratories, facilitating direct comparison of results and accelerating the compound's therapeutic development. From a drug discovery perspective, dendrobine represents a promising lead compound for developing novel therapeutics targeting the Nrf2/PPARγ/SOD2 axis, with potential applications in various oxidative stress-related pathologies. The established experimental approaches provide a framework for investigating structure-activity relationships among dendrobine analogs, potentially leading to optimized compounds with enhanced potency and improved pharmacokinetic profiles [1] [3].

From a clinical translation perspective, the comprehensive cytotoxicity profiling across different cell types provides essential safety data necessary for advancing dendrobine toward therapeutic applications. The concentration-dependent effects observed in various cell culture models help establish therapeutic windows and safety margins for subsequent in vivo studies and potential clinical trials. Furthermore, the mechanistic insights into dendrobine's activity contribute to the growing understanding of natural product modulation of cell death pathways, particularly the interplay between antioxidant signaling and necroptosis regulation [3].

G cluster_1 Viability/Cytotoxicity Assays cluster_2 Mechanistic Studies Start Experimental Workflow Cell_Culture Cell Culture Maintenance Start->Cell_Culture Compound_Prep Dendrobine Preparation Cell_Culture->Compound_Prep Treatment Cell Treatment Compound_Prep->Treatment Viability_Assay Viability/Cytotoxicity Assays Treatment->Viability_Assay Mechanism_Study Mechanistic Studies Viability_Assay->Mechanism_Study MTT MTT Assay LDH LDH Release Trypan_Blue Trypan Blue Other_Assays Other Assays Data_Analysis Data Analysis Mechanism_Study->Data_Analysis Western Western Blot ROS mtROS Measurement Molecular Molecular Interactions Genetic Genetic Manipulation

Figure 2: Comprehensive Experimental Workflow for Dendrobine Cytotoxicity Testing

Conclusion

These application notes and protocols provide comprehensive methodologies for evaluating dendrobine in cell culture systems and assessing its cytotoxicity and mechanisms of action. The standardized approaches enable reproducible investigation of this promising natural compound across research laboratories. The detailed mechanistic insights into dendrobine's activation of the Nrf2/PPARγ/SOD2 signaling pathway and subsequent inhibition of mitochondrial ROS-mediated necroptosis provide a solid scientific foundation for its continued investigation as a therapeutic agent. As research progresses, these protocols will facilitate the systematic evaluation of dendrobine and related compounds, potentially accelerating their development into clinically useful therapeutics for various oxidative stress-related disorders.

References

Theoretical Foundation and Proposed Mechanism of Dendrobine

Author: Smolecule Technical Support Team. Date: February 2026

Dendrobine is a primary bioactive picrotoxane-type alkaloid sesquiterpenoid found in Dendrobium nobile Lindl [1]. Recent research indicates that its protective effects against acute liver injury are linked to the Nrf2/PPARγ/SOD2 signaling axis [2].

The diagram below illustrates this proposed mechanistic pathway, which could represent the theoretical basis for a functional assay or a target for dendrobine binding.

G DDB Dendrobine (DDB) Keap1 Keap1 DDB->Keap1 Binds/Inhibits Nrf2_cyt Nrf2 (Cytoplasm) Keap1->Nrf2_cyt Releases Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyt->Nrf2_nuc Translocates PPARg PPARγ Gene Nrf2_nuc->PPARg Transactivates PPARg_nuc PPARγ (Nucleus) PPARg->PPARg_nuc SOD2 SOD2 Gene PPARg_nuc->SOD2 Transactivates SOD2_prot SOD2 Protein SOD2->SOD2_prot mtROS mtROS SOD2_prot->mtROS Scavenges pMLKL p-MLKL mtROS->pMLKL Activates Necroptosis Necroptosis pMLKL->Necroptosis

Core Principles of Receptor Binding Assays (RBA)

A Receptor Binding Assay is a pharmacological technique used to study the interaction between a ligand (like dendrobine) and a specific cellular receptor [3]. The core principle is competitive binding:

  • General Principle: The assay measures the competition between a labeled, high-affinity ligand (often radiolabeled) and an unlabeled test compound for binding to a specific receptor preparation [3] [4].
  • Key Components:
    • Receptor Source: Crude or purified membrane fractions from tissues or cultured cells expressing the target receptor [3].
    • Labeled Ligand: A molecule that binds to the receptor of interest, tagged with a detectable label (e.g., radioisotope, fluorophore) [3] [4].
    • Test Compound: The unlabeled substance whose binding affinity you want to measure (e.g., dendrobine).
    • Buffers: To maintain appropriate pH and ionic conditions for binding.

Workflow for a Competitive Receptor Binding Assay

The following diagram and table outline the general workflow for a competitive RBA, which can be adapted for studying dendrobine.

G Prep 1. Preparation Incubate 2. Incubation Prep->Incubate Sub1 • Prepare receptor source • Prepare test compound (DDB) dilutions • Prepare labeled ligand Sep 3. Separation & Detection Incubate->Sep Sub2 • Mix components in assay tubes/plates • Incubate to equilibrium Analysis 4. Data Analysis Sep->Analysis Sub3 • Separate bound from free ligand (filtration) • Wash filters • Measure bound radioactivity/fluorescence Sub4 • Plot competition curve • Calculate IC50 & Ki values

Step Key Action Technical Considerations & Parameters
1. Preparation Prepare receptor membrane fraction (e.g., from rat brain or transfected cells) [3]. Serially dilute the unlabeled dendrobine and a reference standard. Homogenize tissue in cold buffer. Centrifuge to obtain membrane pellet. Use a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a range of dendrobine concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).
2. Incubation In assay tubes, combine: receptor, fixed concentration of labeled ligand, and increasing concentrations of unlabeled dendrobine. Include controls for total and non-specific binding. Typical incubation: 60-90 minutes at room temperature or 4°C. Use a sufficient volume for triplicates. Non-specific binding is determined with a high concentration of a known competitive ligand.
3. Separation & Detection Terminate reaction rapidly by vacuum filtration through glass fiber filters to separate receptor-bound ligand from free ligand. Wash filters with cold buffer. Measure bound ligand. Use a cell harvester for high-throughput. Scintillation counting for radioactivity; plate reader for fluorescence [4]. The signal is inversely proportional to dendrobine concentration.
4. Data Analysis Plot % Bound labeled ligand vs. log[dendrobine concentration]. Fit data with a non-linear regression (e.g., four-parameter logistic curve) to determine IC₅₀ (half-maximal inhibitory concentration) [4]. Calculate inhibition constant (Ki) using Cheng-Prusoff equation. Software: GraphPad Prism, etc. Quality control: Hill slope should be near -1; R² for curve fit should be >0.95 [4].

Key Quantitative Parameters from RBA Validation

The table below summarizes typical performance characteristics for a well-validated RBA, as demonstrated in studies for other toxins [4].

Parameter Typical Value / Description Importance for Assay Quality
Hill Slope Approximately -1.0 (e.g., -1.06 ± 0.09) [4] Indicates a single class of binding sites and classical competitive binding.
EC₅₀ / IC₅₀ Concentration of standard producing half-maximal effect/inhibition [4]. Benchmark for the potency of the standard. Used to calculate Ki for test compounds.
Maximum Binding (Bmax) Total specific binding in absence of competitor (e.g., 917 ± 104 cpm) [4]. Reflects receptor density and assay signal strength.
Minimum Binding Non-specific binding (e.g., 137 ± 14 cpm) [4]. Represents background signal; lower is better.
Precision (RSD) Variability among replicates; should be low (e.g., <10%) [4]. Ensures reproducibility and reliability of measurements.
LOQ (Limit of Quantification) Lowest quantity reliably quantified (e.g., 1.72 ng/g tissue) [4]. Defines the lower limit of the assay's dynamic range.

Critical Considerations and Notes

  • Target Receptor Identification: The primary challenge for studying dendrobine is identifying its direct molecular target(s). The Nrf2/PPARγ pathway is a proposed functional mechanism, but a classical RBA requires a defined receptor protein (e.g., a purified ion channel or enzyme).
  • Assay Format Decision: The choice between a binding assay (which only measures affinity for the receptor) and a functional assay (which measures a downstream cellular response) is crucial [3]. A functional assay may be more appropriate if the precise target is unknown but the pathway is established.
  • Ligand and Receptor Source: For a dendrobine RBA, a tritiated ([³H]) or fluorescently labeled dendrobine would be ideal, but may not be commercially available. The receptor source would depend on the confirmed target.

I hope this structured overview provides a solid foundation for developing specific application notes for dendrobane. The field will benefit greatly from future research that identifies its direct protein targets.

References

optimizing dendrobane extraction yield from plant material

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer & Troubleshooting Steps Underlying Principle & Reference

| Low extraction yield | 1. Verify plant material: Ensure use of Dendrobium nobile Lindl.; other species may have low/absent dendrobine. [1] [2] 2. Optimize solvent: Chloroform is effective. [3] 3. Consider elicitors: Treat source material with Methyl Jasmonate (MeJA) to boost endogenous dendrobine before extraction. [3] | Dendrobine content is highly dependent on plant species, cultivar, and environmental conditions. Signaling molecules like MeJA can upregulate biosynthetic pathways. [1] [3] [2] | | Inconsistent results between batches | 1. Control source elevation: If possible, standardize plant material from higher elevations (e.g., 670m vs. 347m). [1] 2. Standardize plant tissue: Use the same plant part (e.g., stems) across extractions. [1] [2] 3. Genetic verification: For cultivated material, use plants engineered with key genes (e.g., MCT, STR1, CMEAO). [2] | Elevation and endophytic fungi create a "hormone–microbiome–metabolite network" that dynamically regulates biosynthesis. Genetic engineering directly controls pathway flux. [1] [2] | | Co-extraction of polysaccharides interfering with analysis | 1. Sorbitol Wash: Incorporate a sorbitol wash step (2-3 cycles) during initial tissue homogenization. [4] 2. Solvent Partitioning: Use solvent partitioning (e.g., chloroform) to separate dendrobine from hydrophilic polysaccharides. [3] | Polysaccharides and other metabolites co-precipitate with target compounds. A sorbitol wash buffer effectively removes these contaminants before the main extraction. [4] |

Experimental Protocol: MeJA-Elicited Dendrobine Extraction

This protocol leverages Methyl Jasmonate (MeJA) to enhance dendrobine content in plant or fungal material before extraction, based on established research [3].

Materials and Reagents
  • Biological Material: Fresh or lyophilized powder from stems of Dendrobium nobile Lindl. or the endophytic fungus Trichoderma longibrachiatum MD33 [3].
  • Chemicals: Methyl Jasmonate (MeJA, ≥95%), pure ethanol, chloroform, methanol (HPLC grade).
  • Equipment: Ultrasonic bath, analytical balance, rotary evaporator, vacuum dryer, UHPLC system with MS detector.
Step-by-Step Procedure

The workflow below outlines the key stages of the protocol.

G cluster_1 Elicitation Phase cluster_2 Extraction & Analysis Phase Start Start Protocol A MeJA Treatment (15 days) Start->A B Harvest & Dry (45°C to constant weight) A->B C Grind to Fine Powder B->C D Ultrasonic Extraction (Chloroform, 30 min) C->D E Filter & Concentrate (Rotary Evaporation) D->E F Redissolve in Methanol E->F G Filter & Analyze (0.22 µm filter, LC-MS) F->G End End Protocol G->End

1. MeJA Elicitation * Prepare a 50 mmol/L stock solution of MeJA by dissolving 0.1180 g in pure ethanol and diluting to 10 mL with deionized water [3]. * Add the MeJA stock to the growth medium (e.g., PD medium for fungus) to a final concentration of 20 μmol/L [3]. * Incubate the culture for 15 days under standard growth conditions (e.g., 28°C, 120 rpm for fungal culture) [3].

2. Sample Preparation and Extraction * Harvest and Dry: Filter the biomass and dry at 45°C until it reaches a constant weight. Grind the dried material into a fine powder using a mortar and pestle or a mechanical grinder [3]. * Ultrasonic Extraction: Weigh 1.0 g of powder and add 50 mL of chloroform. Sonicate for 30 minutes [3]. * Separation and Concentration: Filter the mixture. Transfer the chloroform extract to a rotary evaporator and dry under reduced pressure to obtain a crude extract [3].

3. Analysis by LC-MS * Redissolve: Dissolve the crude extract in 5 mL of methanol, centrifuge, and filter the supernatant through a 0.22 μm membrane [3]. * LC-MS Conditions: * Column: C18 (150 × 2.1 mm, 1.9 μm) * Mobile Phase: 0.1% formic acid : Acetonitrile (95:5, v/v) * Flow Rate: 0.3 mL/min * Detection: Positive ion mode, mass range 100–1500 m/z [3]. * Quantification: Use a calibration curve of a dendrobine standard for accurate quantification.

Key Optimization Parameters

The table below summarizes critical parameters for the dendrobine extraction protocol.

Parameter Optimal Condition Notes & Rationale
MeJA Concentration 20 μmol/L Found to increase dendrobine yield by 44.6% in fungal culture; higher concentrations may be inhibitory. [3]
Elicitation Duration 15 days Allows for full activation of biosynthetic pathways and accumulation of the compound. [3]
Extraction Solvent Chloroform Effectively extracts the non-polar, alkaloid dendrobine. [3]
Extraction Method Ultrasonic-assisted Uses cavitation to enhance solvent penetration and compound release, increasing efficiency and yield. [5]

Advanced Strategy: Metabolic Pathway Engineering

For a long-term and sustainable increase in dendrobine yield, consider genetic engineering of the host plant.

G MEP MEP Pathway (Precursors) CMK CMK MEP->CMK MVA MVA Pathway (Precursors) STR1 STR1 (Node Gene) MVA->STR1 DXR DXR CMK->DXR MCT MCT (Key Gene) DXR->MCT MCT->STR1 P450 CYP94C1 (Oxidation) STR1->P450 BCAT2 BCAT2 (Aminotransferase) P450->BCAT2 METTL23 METTL23 (Methylation) BCAT2->METTL23 CMEAO CMEAO METTL23->CMEAO Dendrobine High Dendrobine Yield CMEAO->Dendrobine MYB61 MYB61 (TF) MYB61->STR1 Upregulates

Target Genes for Engineering:

  • Upstream Precursor Genes: CMK, DXR, MCT (MEP pathway). MCT has been identified as a particularly crucial gene [2].
  • Node Gene: STR1 (Strictosidine Synthase 1), which catalyzes the condensation step to form the alkaloid backbone [2].
  • Post-modification Genes: CYP94C1 (P450 for oxidation), BCAT2 (aminotransferase), METTL23 (methyltransferase), and CMEAO (oxidase) [2].
  • Transcription Factor: MYB61, which can upregulate the entire pathway [2].

Experimental Finding: Transient co-expression of a seven-gene stack (SG: CMK, DXR, MCT, STR1, CYP94C1, BCAT2, METTL23) in Dendrobium catenatum leaves resulted in a two-fold increase in dendrobine content compared to the control [2].

References

reducing dendrobane degradation during storage and processing

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Preventing Dendrobane Degradation

The following table addresses common issues and proposed solutions based on stability data of similar natural products, such as the alkaloid dendrobine and polysaccharides from Dendrobium plants.

Issue Possible Cause Troubleshooting Strategy Relevant Evidence
Loss of bioactivity in stored extracts Degradation of active alkaloids (e.g., dendrobine) due to temperature, oxidation, or hydrolysis. Optimize lyophilization (freeze-drying) with protective reagents like raffinose; store at -80°C or in temperature-controlled environments [1]. A study on preserving bacterial activity found that lyophilization with 7% raffinose maintained 92.1% activity post-storage, showcasing the method's efficacy [1].
Inconsistent experimental results between batches Inconsistent quality or degradation of raw plant material, affecting active compound concentration [2]. Implement strict raw material testing and establish standardized specifications for the plant's age, plant part, and growth period used [3] [2]. The alkaloid and polysaccharide content in Dendrobium nobile varies significantly with the plant's age and the part used (e.g., stem vs. leaf) [3].
Compound degradation during processing Exposure to high temperatures or oxidative stress during extraction and isolation. Explore low-temperature extraction methods and use antioxidants in extraction buffers. Avoid harsh processing conditions that may disrupt the sesquiterpene structure. Dendrobine's anti-aging activity is linked to its ability to reduce reactive oxygen species (ROS) [4] [5], suggesting it could be susceptible to oxidative degradation.

Experimental Protocols for Stability Testing

Here are detailed methodologies based on the search results to help researchers test and validate the stability of their compounds.

1. Lyophilization with Protective Reagents This protocol is adapted from a study on preserving bacterial strains and can be a starting point for stabilizing bioactive compounds [1].

  • Step 1: Prepare the Sample. Take the purified this compound extract or compound in a suitable aqueous solution.
  • Step 2: Add Protective Reagent. Add a filter-sterilized solution of raffinose to the sample to achieve a final concentration of 7% (w/v). Other non-reducing disaccharides like trehalose and sucrose can also be screened for comparison.
  • Step 3: Pre-freeze and Lyophilize. Pre-freeze the mixture at -80°C for several hours, then transfer to a freeze-dryer. Lyophilize until a stable, powdered solid is obtained.
  • Step 4: Store and Reconstitute. Store the lyophilized powder in a sealed container at the desired temperature (e.g., -80°C, 4°C, room temperature). To use, reconstitute the powder with an appropriate solvent and assess recovery and activity.

2. Assessing Bioactivity Retention After Storage The replicative lifespan assay in yeast, used to discover dendrobine's anti-aging effects, can be a model for testing if stored compounds retain bioactivity [4].

  • Principle: This assay measures the ability of a compound to extend the replicative lifespan of K6001 yeast strain, which is a direct indicator of its anti-aging bioactivity.
  • Method:
    • Treat the K6001 yeast with the freshly isolated compound and the compound that has been stored (e.g., after lyophilization).
    • Perform microdissection to measure the replicative lifespan of mother cells, counting the number of daughter cells produced before death.
    • Compare the lifespan extension between the fresh and stored compound groups. A statistically significant lifespan extension in the stored compound group indicates successful retention of bioactivity.

Diagram: Dendrobine's Anti-aging Signaling Pathway

The diagram below illustrates the Sch9/Rim15/Msn2 signaling pathway through which dendrobine exerts its anti-aging effects, as identified in yeast [4]. This can help researchers understand the compound's mechanism, which is relevant for ensuring its stability during bioactivity assays.

G Dendrobine Dendrobine Sch9 Sch9 (Kinase) Dendrobine->Sch9 Inhibits phosphorylation Rim15 Rim15 (Kinase) Sch9->Rim15 Inactive Sch9 promotes translocation Msn2 Msn2/4 (Transcription Factors) Rim15->Msn2 Promotes nuclear translocation OxidativeStressResponse Oxidative Stress Response (SOD, CAT gene expression) Msn2->OxidativeStressResponse Autophagy Enhanced Autophagy Msn2->Autophagy Longevity Extended Lifespan OxidativeStressResponse->Longevity Autophagy->Longevity

Key Insights for Your Guide

To further develop your technical support center, you could include these points:

  • Focus on Alkaloids: The primary this compound of interest in Dendrobium nobile is the alkaloid dendrobine [3] [6]. Your guides should prioritize stability information for alkaloid compounds.
  • Mechanism-Based Stability: Knowing that dendrobine works by reducing oxidative stress and inhibiting the Sch9 pathway [4] [5] is crucial. This implies the compound is sensitive to oxidative degradation, guiding the need for antioxidants and an oxygen-free processing environment.
  • Material Source Matters: Clearly document the source of your Dendrobium material. The concentration of active ingredients is highly dependent on the specific plant species, the part of the plant used (stem is richest in alkaloids), and its growth period (first-year stems have the highest content) [3].

References

methods for dendrobane quantification in complex mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Natural Product Quantification

For quantifying a specific analyte like dendrobane in a complex mixture, the choice of technique often depends on the required sensitivity, specificity, and the nature of the sample matrix. The following table summarizes the core techniques identified in the search results.

Technique Principle Key Strengths Common Applications in Natural Products Reference
LC-MS/MS Liquid chromatography separation coupled with tandem mass spectrometry for fragmentation data. High sensitivity & specificity; excellent for trace analysis in complex biological samples; provides structural information. Drug metabolism studies, biomarker discovery, trace component quantification. [1]
LC-MS Liquid chromatography coupled with single-stage mass spectrometry. Robust for quantitative analysis of known targets; faster and more cost-effective than LC-MS/MS. Drug purity testing, pesticide analysis, quality control of known substances. [1]
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy. Rapid, cost-effective; absolute quantification without identical reference standards; non-destructive. Analysis of drugs, foods, metabolites, and natural products in complex mixtures. [2]
GC-MS Gas chromatography separation coupled with mass spectrometry detection. Ideal for volatile and semi-volatile compounds; provides detailed composition data. Analysis of volatile components in complex mixtures (e.g., essential oils). [3]

Method Selection and Development Workflow

Developing a robust quantification method is an iterative process. The following diagram outlines the key stages from selection to validation.

G Start Start Method Development Define Define Analytical Goal (e.g., sensitivity, specificity) Start->Define Select Select Preliminary Technique (based on analyte properties) Define->Select Develop Develop & Optimize Method (Sample prep, instrumental params) Select->Develop Validate Validate Method (Accuracy, precision, sensitivity, range) Develop->Validate Validate->Develop Fail/Requires Optimization Deploy Deploy Validated Method Validate->Deploy Success

Detailed Experimental Protocols

Based on the search results, here are detailed methodologies for two key techniques:

1. LC-MS/MS Quantification using Internal Standard Method This is a highly precise approach, especially for complex samples like biological matrices [1].

  • Internal Standard Selection: Choose a stable, isotopically labeled analog of this compound (if available) or a structurally similar compound. It should have a similar chemical structure but a different mass-to-charge ratio (m/z) [1].
  • Sample Preparation: Add a known concentration of the internal standard to your sample matrix (e.g., plant extract, biological fluid) before any processing steps to correct for losses [1].
  • Chromatographic Separation: Use a reversed-phase C18 column. The mobile phase (e.g., water and acetonitrile, both with modifiers like formic acid) and gradient profile must be optimized to achieve baseline separation of this compound from matrix interferences.
  • Mass Spectrometric Detection (MRM Mode):
    • Ionization: Use Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
    • MRM Transitions: Identify specific precursor ion → product ion pairs for both this compound and the internal standard. For example, monitor the transition from the parent ion of this compound to its most abundant and characteristic fragment ion.
  • Data Analysis and Quantification:
    • Analyze the sample and measure the peak areas for both this compound and the internal standard.
    • Perform relative quantification by calculating the peak area ratio (Analyte / Internal Standard).
    • Use a calibration curve constructed from standards with known concentrations to convert the peak area ratio into the concentration of this compound in the sample [1].

2. Quantitative NMR (qNMR) Protocol qNMR is a primary ratio method that can provide absolute quantification without the need for an identical reference standard [2].

  • Sample Preparation: Dissolve a precisely weighed amount of your this compound-containing sample and a certified internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene) in a deuterated solvent.
  • Data Acquisition:
    • Use a properly calibrated NMR spectrometer.
    • Employ a 1D ¹H pulse sequence with a sufficient relaxation delay (typically >5 times the longitudinal relaxation time T1) to ensure complete relaxation of protons between scans for accurate integration [2].
    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
  • Data Processing and Quantification:
    • Fourier transform the data with appropriate line-broadening.

    • Phase and baseline correct the spectrum meticulously.

    • Integrate a well-resolved, characteristic signal from this compound and a singlet signal from the internal standard.

    • Calculate the concentration of this compound using the formula:

      C_analyte = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_sample)

      Where: I = Integral, N = Number of protons, MW = Molecular weight, W = Weight.

Troubleshooting Common Quantification Issues

Issue Potential Causes Solutions & Strategies

| Poor Sensitivity | Low ionization efficiency, high background noise, instrumental drift. | - Optimize MS source parameters (temperature, gas flows).

  • Use MRM mode in LC-MS/MS to reduce noise [1].
  • Employ a more sensitive detection technique (e.g., switch from LC-MS to LC-MS/MS) [1]. | | Matrix Effects | Co-eluting compounds from the sample matrix suppress or enhance the analyte's signal. | - Improve chromatographic separation.
  • Use a stable isotope-labeled internal standard, which co-elutes with the analyte and corrects for suppression/enhancement [1].
  • Implement more selective sample clean-up (e.g., solid-phase extraction). | | Lack of Reference Standard | No commercially available pure this compound for calibration. | - Use qNMR for absolute quantification without a identical standard [2].
  • Isolate and purify this compound from the natural source for use as an in-house standard. | | Method is Not Robust | Small changes in parameters (pH, temperature) lead to large result variations. | - Perform robustness testing during method validation [3].
  • Use internal standards to correct for instrumental and sample prep variability [3] [1].
  • Carefully optimize instrumental parameters and sample preparation techniques [3]. |

Frequently Asked Questions (FAQs)

What is the key difference between LC-MS and LC-MS/MS for quantification? LC-MS provides molecular weight information and is suitable for quantifying known compounds in relatively simple matrices. LC-MS/MS adds a second stage of mass spectrometry, providing fragmentation data. This makes it far more sensitive and specific, allowing for the accurate quantification of trace-level analytes (like this compound) in highly complex mixtures (like biological fluids) by reducing background noise [1].

How do I validate my quantification method for regulatory purposes? Method validation must demonstrate that the assay is accurate, precise, sensitive, selective, and reproducible for its intended use [4]. The level of validation should be "fit-for-purpose," meaning it depends on the Context of Use (COU) [5]. For critical decision-making in drug development, you must assess parameters like accuracy, precision, sensitivity, selectivity, and stability, following regulatory guidelines such as ICH M10, while acknowledging that biomarker (and natural product) assays may require adaptations for endogenous analytes [4].

My quantification results are inconsistent. What should I check first? First, introduce a suitable internal standard to your protocol. It corrects for losses during sample preparation and instrumental variability [3] [1]. Second, check the stability of your analyte and samples under the storage and preparation conditions used [3]. Finally, verify your calibration curve to ensure it is linear and accurate over the expected concentration range.

References

standardizing dendrobane content in herbal preparations

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guides

This guide addresses common issues in analytical method development for compound standardization.

Issue Possible Causes Troubleshooting Steps
High Variability in Assay Results Inconsistent sample preparation; Unstable analytical reference standards; Instrument calibration drift. Standardize extraction method (solvent, time, temperature); Verify reference standard purity and storage conditions; Implement system suitability tests before each run [1].
Low Recovery Rate of Target Compound Inefficient extraction; Compound degradation during processing; Binding to matrix components. Optimize extraction solvent polarity and use techniques like sonication; Add stabilizers to extraction solvent; Perform spike-and-recovery experiments to identify loss points.
Method Fails Validation Specificity issues (co-elution); Poor accuracy or precision outside acceptable range. Use a different chromatographic column or mobile phase; Re-calibrate instruments with fresh standard curves; Review and adjust sample clean-up procedures [2].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between data normalization and data standardization in an analytical context? A1: In data pre-processing for analysis:

  • Normalization scales numerical data to a specific range (e.g., [0, 1]) and is best for data with unknown or non-Gaussian distributions [2].
  • Data Standardization (e.g., Z-score) transforms data to have a mean of 0 and a standard deviation of 1. It is crucial for multivariate analyses like PCA and clustering, as it prevents features with inherently larger ranges from dominating the model [1] [2].

Q2: When is it absolutely necessary to standardize my analytical data? A2: You should standardize data before conducting the following types of analysis [2]:

  • Principal Component Analysis (PCA)
  • Clustering (e.g., K-Means)
  • K-Nearest Neighbors (KNN)
  • Support Vector Machines (SVM)
  • Lasso and Ridge Regressions

Q3: Our team works with different instrument outputs and units. How can we harmonize our data? A3: Implement a data governance policy that enforces consistent data handling practices [1]. Key techniques include:

  • Format Conversion: Ensure all data (e.g., dates, units) follows a single, predefined format (e.g., ISO 8601 for dates, SI units for measurements) [1].
  • Semantic Harmony: Define and document explicit meanings and allowable values for each data field in a data dictionary [1].

Experimental Workflow for Standardization

The following diagram outlines a generalized, high-level workflow for developing an analytical standardization method. You can adapt this workflow for your specific compound and matrix.

start Start Method Development sample_prep Sample Preparation (Standardize extraction solvent, time, temperature) start->sample_prep calibration Calibration (Prepare reference standard curve with serial dilution) sample_prep->calibration analysis Instrumental Analysis (LC-MS, HPLC, GC-MS) calibration->analysis data_processing Data Processing & Standardization (e.g., Z-score) analysis->data_processing validation Method Validation (Specificity, Accuracy, Precision, LOD/LOQ) data_processing->validation validation->sample_prep Fail & Optimize end Standardized Protocol validation->end Pass

Recommendations for Moving Forward

To find the specific information you need, I suggest the following steps:

  • Clarify the Terminology: Verify the exact scientific name of the "dendrobane" compound you are researching. It may be related to a specific plant genus like Dendrobium.
  • Conduct Targeted Searches: Use specialized scientific databases (e.g., PubMed, Scopus) to search for analytical methods related to the correct compound name and "standardization," "quantification," "HPLC," or "LC-MS."

References

minimizing matrix effects in dendrobane bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

What Are Matrix Effects and How Do I Assess Them?

A: Matrix effects occur when co-eluting compounds from your sample interfere with the ionization of your target analyte in the mass spectrometer, leading to signal suppression or enhancement. This can critically impact the accuracy, reproducibility, and sensitivity of your quantitative results [1] [2].

To reliably assess ME in your methods, you can use the following techniques summarized in the table below [2]:

Method Description Key Characteristics
Post-Column Infusion [1] [2] Infuses analyte continuously into the LC eluent while injecting a blank matrix extract. Qualitative; identifies ionization suppression/enhancement regions in the chromatogram.
Post-Extraction Spike [1] [2] Compares the signal of an analyte in neat solvent to its signal when spiked into a blank matrix extract. Quantitative; calculates the absolute percentage of ion suppression/enhancement.
Slope Ratio Analysis [2] Compares the slope of a calibration curve in solvent to one in a blank matrix. Semi-quantitative; evaluates ME over a range of concentrations.

The following workflow outlines a systematic approach to detecting and resolving matrix effects:

Start Suspected Matrix Effects Detect Detect and Assess Matrix Effects Start->Detect Method1 Post-Column Infusion Detect->Method1 Method2 Post-Extraction Spike Detect->Method2 Method3 Slope Ratio Analysis Detect->Method3 Assess ME Significant? Method1->Assess Method2->Assess Method3->Assess Minimize Strategies to Minimize ME Assess->Minimize Yes Compensate Strategies to Compensate for ME Assess->Compensate Remaining ME End Validated Method Assess->End No Strategy1 Optimize Sample Clean-up Minimize->Strategy1 Strategy2 Improve Chromatographic Separation Minimize->Strategy2 Strategy3 Adjust MS Parameters Minimize->Strategy3 Strategy1->Assess Strategy2->Assess Strategy3->Assess Strategy4 Use Stable Isotope-Labeled IS Compensate->Strategy4 Strategy5 Standard Addition Method Compensate->Strategy5 Strategy6 Use Matrix-Matched Calibration Compensate->Strategy6 Strategy4->End Strategy5->End Strategy6->End

Systematic Workflow for Addressing Matrix Effects

How Can I Minimize Matrix Effects During Sample and Method Preparation?

A: The goal is to remove potential interferents from your sample before injection.

  • Optimize Sample Clean-up: A selective extraction is the most effective way to remove interfering compounds [2]. For Dendrobium analysis, which contains diverse metabolites, consider:

    • Liquid-Liquid Extraction (LLE): Can separate analytes based on polarity.
    • Solid-Phase Extraction (SPE): More selective than LLE. Mixed-mode SPE sorbents that combine reversed-phase and ion-exchange mechanisms are particularly powerful for cleaning up complex samples [3].
    • Proper Dilution: Simply diluting the sample can reduce the concentration of interferents, provided your method sensitivity is high enough to accommodate it [1].
  • Improve Chromatographic Separation: The core of minimizing ME is to prevent interferents from co-eluting with your analyte.

    • Extend Run Time/Adjust Gradient: A shallower gradient can improve separation, moving your analyte away from regions of ion suppression identified by post-column infusion [1].
    • Use Alternative Stationary Phases: Mixed-mode chromatography (MMC) columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and can provide superior separation for polar and charged molecules that are hard to resolve with standard C18 columns [3].
    • UPLC Advantage: Utilizing Ultra-Performance Liquid Chromatography (UPLC) with sub-2 µm particles provides higher resolution and sharper peaks, which often leads to better separation of analytes from matrix components compared to traditional HPLC [4] [5].

What Are the Best Calibration Strategies to Compensate for Residual Matrix Effects?

A: If matrix effects persist after optimization, you must compensate for them during calibration.

Strategy Description When to Use
Stable Isotope-Labeled Internal Standard (SIL-IS) Uses a chemically identical, heavy-isotope version of the analyte as the internal standard. The gold standard. The SIL-IS co-elutes with the analyte and experiences nearly identical ME, perfectly compensating for it [1] [2].
Standard Addition The sample is spiked with known amounts of analyte, and the calibration curve is built in the same sample matrix. Ideal when a blank matrix is unavailable (e.g., for endogenous compounds) and SIL-IS is not an option [1].
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix that matches the sample. Effective if a suitable, consistent blank matrix is available. It can be difficult to match the matrix of every sample exactly [1] [2].

A Practical Workflow for Dendrobium Analysis

Here is a detailed methodology, adapted from a recent UPLC-MS/MS study on Dendrobium active components, which incorporates principles for managing matrix effects [6]:

  • Sample Preparation:

    • Weigh 0.1 g of powdered Dendrobium sample.
    • Add 10 mL of methanol.
    • Shake in a reciprocating bath at 60 °C for 30 minutes.
    • Centrifuge at 6000 g for 5 minutes and collect the supernatant.
    • Repeat the extraction on the residue and combine the supernatants.
    • Make up to a final volume of 20 mL with methanol.
    • Crucially, filter through a 0.45 µm (or finer) membrane filter before UPLC-MS/MS analysis to protect the column and reduce background noise [6] [4].
  • Recommended UPLC Conditions:

    • Column: T3 C18 or equivalent (e.g., BEH C18, 100 mm x 2.1 mm, 1.7 µm) [6].
    • Mobile Phase: (A) Water with 0.1% formic acid and 5 mM ammonium formate; (B) Acetonitrile [6] [5].
    • Gradient: Start at 5% B, ramp to 70% B over 5-8 minutes, then re-equilibrate.
    • Column Temperature: 40-60 °C [6] [5].
    • Flow Rate: 0.3-0.5 mL/min [6].
  • MS and General Best Practices:

    • Use multiple reaction monitoring (MRM) for highest specificity.
    • If available, use a divert valve to direct the initial solvent front to waste, preventing non-volatile salts and contaminants from entering the ion source [2].
    • Regularly maintain the ion source and perform preventative column flushing to remove accumulated contaminants [7].

References

quality control parameters for dendrobane research materials

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Your Research Material

Dendrobane is a type of pyrrolizidine alkaloid found in plants of the Dendrobium genus, such as Dendrobium nobile Lindl. [1] [2]. Alkaloids are the characteristic and main active components in these plants [1].

For quality control in research, the key is to ensure the identity and purity of your this compound material. The table below outlines the core parameters to define and check.

Quality Parameter Description & Purpose Common Techniques (from literature)
Identity Confirmation Verifies the chemical structure of the isolated compound. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) [1].
Purity Assessment Determines the proportion of this compound in the sample versus impurities. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) [1].
Content Quantification Measures the amount of this compound in a plant extract or research sample. HPLC coupled with MS or other detectors [1].

A Guide to Common Experimental Challenges

Here are answers to potential FAQs that researchers might have.

FAQ 1: How do I confirm the identity of my isolated this compound compound?

  • Answer: The definitive method for confirming the identity of an isolated this compound alkaloid is to use a combination of spectroscopic techniques [1].
  • Recommended Protocol:
    • Mass Spectrometry (MS): Use MS to determine the exact molecular weight of the compound. This helps confirm the molecular formula.
    • Nuclear Magnetic Resonance (NMR): Perform 1D and 2D NMR spectroscopy (e.g., ( ^1 \text{H} ), ( ^13 \text{C} ), COSY, HSQC, HMBC). This is critical for elucidating the detailed chemical structure and connectivity of atoms within the this compound molecule.
    • Comparison: Compare your MS and NMR data with those reported in established scientific literature or databases [1].

FAQ 2: My extract shows low this compound yield. What factors should I investigate?

  • Answer: The alkaloid content in Dendrobium plants is not fixed and can vary significantly. If your yield is low, consider the following factors derived from general research on Dendrobium nobile [1]:
    • Plant Source: The specific species and even the cultivar of Dendrobium can have different alkaloid profiles and concentrations.
    • Plant Part: Alkaloids are primarily distributed in the stems, with the upper stem often containing a higher concentration than the lower parts.
    • Growth Period: The age of the plant matters. The content of total alkaloids and specific compounds like dendrobine is typically highest in the first-year stems and decreases in second- and third-year stems.
    • Extraction Method: The solvent system (e.g., methanol, ethanol-water mixtures), temperature, and extraction technique (e.g., maceration, sonication) can greatly impact efficiency. You may need to optimize this process.

Workflow for Sample Identification

The following diagram outlines a logical workflow for handling and identifying a research sample, from receipt through to analysis and documentation. You can use the DOT script below to generate the diagram for your internal documentation.

Start Start: Sample Receipt Log Log Sample & Assign ID Start->Log Prep Sample Preparation (Grinding, Extraction) Log->Prep TLC Initial Purity Check (TLC or HPLC) Prep->TLC MS Molecular Weight Analysis (MS) TLC->MS NMR Structural Elucidation (NMR) MS->NMR Data Data Analysis & Literature Comparison NMR->Data Decision Data Matches This compound? Data->Decision Report Generate QC Report End End: Sample Approved for Research Report->End Decision->Report Yes Decision->End No

Workflow for this compound Sample Identification

References

dendrobane versus other Dendrobium alkaloids pharmacological comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Dendrobium Alkaloids

Dendrobium species produce a diverse array of secondary metabolites. Alkaloids, especially sesquiterpenoids, are a major class of bioactive compounds.

Alkaloid Name Chemical Type Natural Source(s) Key Structural Features
Dendrobine [1] [2] [3] Picrotoxane-type / Sesquiterpenoid alkaloid Primarily Dendrobium nobile Lindl. A C15 sesquiterpene skeleton with a five-membered lactone ring and a nitrogen heterocycle [1].
Dendramine [1] [2] Picrotoxane-type alkaloid Dendrobium nobile An oxidized derivative of dendrobine.
Nobilonine [2] Alkaloid Dendrobium nobile A structural analog of dendrobine.
Dendroxine [1] [2] Picrotoxane-type alkaloid Dendrobium nobile Features variations on the N-heterocycle compared to dendrobine [1].
Dendrocrepidines A-F [3] [4] Alkaloid Dendrobium crepidatum A series of recently identified alkaloids with demonstrated anti-inflammatory activity [4].

Pharmacological Activities and Mechanisms

Experimental data indicates that dendrobine possesses strong and specific pharmacological effects, as summarized below.

Pharmacological Activity Key Experimental Findings on Dendrobine Proposed Mechanism of Action Comparison with Other Dendrobium Compounds
Hepatoprotection Alleviates CCl₄-induced acute liver injury in mice (20 mg/kg) [5]. Activates the Nrf2/PPARγ/SOD2 signaling axis, reducing mitochondrial ROS and inhibiting necroptosis (MLKL activation) [5]. D. officinale polysaccharides and extracts also show anti-liver injury effects, but their mechanisms may differ [6] [3].
Neuroprotection Protects nerve cells from apoptotic damage; reduces cognitive dysfunction [3]. Modulates neurotransmitter systems and exhibits anti-inflammatory effects [2] [3]. Other alkaloids like dendramine share neuroprotective properties. Bibenzyls (e.g., erianin) and polysaccharides also show neuroprotective effects [3].
Anti-inflammatory Shown to have significant anti-inflammatory effects [3]. Specific molecular pathways for dendrobine are less characterized than for hepatoprotection. Other alkaloids (e.g., dendrocrepidines) inhibit NO production in macrophages (IC₅₀: 29-52 μM) [4]. Bibenzyls and phenanthrenes from various Dendrobium species are often more potent and widely studied for anti-inflammatory activity [4].
Anti-tumor Part of the anti-tumor profile of D. nobile extracts [2] [3]. General mechanisms for Dendrobium compounds include inhibiting proliferation and inducing apoptosis [3]. Not the most prominent anti-tumor compound in Dendrobium. Bibenzyls (e.g., erianin, moscatilin) and phenanthrenes demonstrate more potent and extensively researched anti-cancer activities [3] [4].

Key Experimental Protocols

Understanding the experimental designs is crucial for evaluating the data.

  • In Vivo Hepatoprotection Model [5]:

    • An acute liver injury model is established in C57BL/6J mice using a single intraperitoneal injection of CCl₄ (20 μL/kg).
    • Dendrobine (99% purity) is administered orally (20 mg/kg) for seven consecutive days prior to CCl₄ injection.
    • Biochemical analysis (serum ALT, AST levels) and histopathological examination (liver tissue sections) are performed to assess injury.
    • Mechanistic studies use techniques like Western Blot (WB) and RT-qPCR to measure protein and mRNA levels of Nrf2, PPARγ, and SOD2. The use of Nrf2 knockout (Nrf2⁻/⁻) mice confirms the pathway's necessity.
  • In Vitro Anti-inflammatory Assay [4]:

    • Mouse peritoneal macrophages are isolated and stimulated with Lipopolysaccharide (LPS) to induce inflammation.
    • Test compounds (e.g., dendrocrepidines) are added at various concentrations.
    • The production of Nitric Oxide (NO) in the culture supernatant is measured after 24 hours using the Griess reaction.
    • The IC₅₀ value, which represents the concentration that inhibits 50% of NO production, is calculated to quantify potency.

Dendrobine's Signaling Pathway in Liver Protection

Recent research has elucidated the sophisticated mechanism through which dendrobine protects against acute liver injury, which can be visualized as a clear signaling cascade.

G DDB Dendrobine (DDB) Keap1 Keap1 DDB->Keap1 Binds/Inhibits Nrf2 Transcription Factor Nrf2 Keap1->Nrf2 Releases PPARg Transcription Factor PPARγ Nrf2->PPARg Translocates to Nucleus & Transactivates SOD2 Antioxidant Enzyme SOD2 PPARg->SOD2 Binds PPRE in SOD2 Promoter mtROS Mitochondrial ROS (mtROS) SOD2->mtROS Scavenges pMLKL p-MLKL (Necroptosis Executor) mtROS->pMLKL Promotes Activation Necroptosis Hepatocyte Necroptosis pMLKL->Necroptosis LiverInjury Acute Liver Injury Necroptosis->LiverInjury

This diagram illustrates the core mechanism: Dendrobine binds to Keap1, freeing Nrf2, which then activates PPARγ expression. PPARγ in turn transcriptionally upregulates the antioxidant enzyme SOD2. Increased SOD2 scavenges harmful mitochondrial ROS, which prevents the activation of MLKL and the subsequent necroptotic cell death that leads to liver injury [5].

Conclusion and Research Outlook

For future research:

  • Synergistic Effects: Investigate the potential synergy between dendrobine and other Dendrobium constituents (e.g., polysaccharides, bibenzyls).
  • Therapeutic Translation: Further explore its pharmacokinetics and safety profile to assess its potential as a lead compound for new drugs, especially for acute liver injury and neurodegenerative diseases.

References

Experimental Evidence for DOC's Synergistic Antihypertensive Effects

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study investigated the synergistic antihypertensive effects of a Dendrobium officinale compound (DOC) when used in combination with two Western drugs, Irbesartan and Amlodipine [1]. The key quantitative findings are summarized in the table below.

Parameter DOC + Western Medicine Group Western Medicine Alone Group Experimental Model
Serum Drug Concentration: Irbesartan 1.36x multiplier [1] Baseline (1x) Spontaneously Hypertensive Rats (SHRs) [1]
Serum Drug Concentration: Amlodipine 0.56x multiplier [1] Baseline (1x) Spontaneously Hypertensive Rats (SHRs) [1]
Antihypertensive Efficacy "Superior" effect [1] Lower effect Spontaneously Hypertensive Rats (SHRs) [1]
Identified Bioactive Serum Compounds Kaempferide, Rutin, Syringaldehyde, Paeoniflorin, Hyperoside [1] Not Applicable Serum of experimental rats post-treatment [1]

Detailed Experimental Protocols

The study employed a comprehensive methodology to validate the synergistic effects and identify the active components [1].

  • Drug Formulation and Animal Model: The DOC was composed of Dendrobium officinale and Paeonia lactiflora in a 4:3 ratio, pressed into tablets. The antihypertensive effects were evaluated on Spontaneously Hypertensive Rats (SHRs). Blood pressure was measured before administration, at three hours, and twenty-four hours after the first dose, and at the same times after the final dose of the treatment cycle [1].
  • Analysis of Blood Components (UPLC-Q-TOF/MS): Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight/Mass Spectrometry (UPLC-Q-TOF/MS) technology was used to analyze the blood components of rats after administering DOC. This led to the identification of five absorbed bioactive compounds: Kaempferide, Rutin, Syringaldehyde, Paeoniflorin, and Hyperoside [1].
  • Integration with Network Pharmacology and Molecular Docking: The mechanisms of action were further explored by integrating network pharmacology and molecular docking techniques. This approach helps predict the gene targets of the identified serum components and elucidates the multi-target, multi-pathway synergistic mechanism of action of the compound [1].

The experimental workflow below illustrates this integrated approach.

G Integrated Workflow for Synergy Investigation cluster_analysis Experimental Analysis & Data Generation cluster_modeling Computational Modeling & Prediction Start Start: Administer DOC & Western Medicine to SHRs A Blood Sample Collection & Serum Analysis (UPLC-Q-TOF/MS) Start->A B Identify Bioactive Serum Compounds (e.g., Paeoniflorin) A->B C Pharmacodynamic Evaluation: Blood Pressure Measurement B->C D Network Pharmacology: Target & Pathway Prediction B->D Compound Data C->D Efficacy Data E Molecular Docking: Protein-Ligand Binding Analysis D->E F Conclusion: Elucidate Synergistic Mechanism E->F

Chemical Composition & Pharmacological Context

While the primary synergistic study focused on Dendrobium officinale, other species like Dendrobium nobile Lindl. are rich in active compounds that provide context for its therapeutic potential [2] [3].

  • Key Bioactive Compounds in Dendrobium:
    • Alkaloids: These are characteristic components of Dendrobium nobile, with dendrobine being a primary example. They are reported to have anti-tumor, antihypertensive, and neuroprotective effects [2] [4].
    • Polysaccharides: These are another major class of active ingredients, known for their immunomodulatory, anti-oxidant, anti-tumor, and hypoglycemic activities [2] [3].
    • Other Compounds: Bibenzyls, sesquiterpenes, and phenanthrenes are also present and contribute to the plant's broad pharmacological profile [2].

Research Implications & Future Directions

The discovered study demonstrates a clear pharmacokinetic and pharmacodynamic synergy, where the herbal compound influences the concentration and enhances the overall effect of co-administered Western drugs [1]. This integrated approach of seropharmacology, network pharmacology, and molecular docking provides a powerful modern framework for studying complex herbal formulations.

For researchers, this suggests several promising directions:

  • Isolate and Test: The identified serum compounds (like Paeoniflorin and Kaempferide) can be isolated and their synergistic potential validated individually and in combination.
  • Expand Therapeutic Areas: This methodology can be applied to explore Dendrobium's synergy in other areas, such as its documented neuroprotective or immunomodulatory effects [2] [4].
  • Mechanism Elucidation: Further work can focus on validating the specific protein targets and signaling pathways predicted by the network pharmacology models.

References

dendrobane receptor binding affinity compared to reference compounds

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence for Dendrobine's Activity

While quantitative receptor binding data is scarce, recent studies provide evidence of the activity of dendrobine (a key component of Dendrobium extracts) and its mixtures through specific signaling pathways. The table below summarizes the experimental findings from the available literature.

Compound/Extract Biological Context Key Findings Signaling Pathway / Molecular Target Identified
Dendrobine [1] In vitro model of Endoplasmic Reticulum Stress (ERS) in Human Umbilical Vein Endothelial Cells (HUVECs) Promoted cell proliferation, inhibited apoptosis induced by tunicamycin [1]. Upregulated miR-381-3p, leading to inhibition of ERS-induced apoptosis mediated by caspase-4 [1].
Dendrobium Mixture (DMix) [2] In vivo model of Diabetic Nephropathy in db/db mice Improved kidney function, reduced blood glucose and lipids, alleviated renal fibrosis [2]. Inhibited the TGF-β1/Smads pathway (reduced protein and mRNA expression of TGF-β1 and α-SMA, inhibited Smad2/Smad3 phosphorylation) [2].

Detailed Experimental Protocols

Here is a closer look at the methodologies used in the studies that uncovered these mechanisms.

1. Study on Dendrobine and Endoplasmic Reticulum Stress (ERS) [1]

  • Cell Model: Used Human Umbilical Vein Endothelial Cells (HUVECs).
  • ERS Induction: Treated cells with tunicamycin (TM), a known inducer of ERS, to establish the disease model.
  • Treatment: Cells were pre-treated with various concentrations of dendrobine before TM exposure.
  • Key Assays:
    • Cell Proliferation: Measured using a Cell Counting Kit-8 (CCK-8) assay and bromodeoxyuridine (BrdU) staining.
    • Apoptosis: Assessed using TUNEL assay and flow cytometry.
    • Western Blot Analysis: Used to detect protein expression levels of ERS markers (GRP78, IRE1, caspase-4, CHOP, and caspase-3).
    • RT-qPCR: Used to measure the expression levels of miR-381-3p and caspase-4 mRNA.
  • Mechanism Validation: The role of miR-381-3p was confirmed by blocking its expression, which significantly reduced the protective effects of dendrobine.

2. Study on Dendrobium Mixture (DMix) and Diabetic Nephropathy [2]

  • Animal Model: Used db/db mice as a model for type 2 diabetes and diabetic nephropathy, with db/m mice as healthy controls.
  • Treatment: Mice were administered DMix (or gliquidone as a positive control) via continuous gavage for 8 weeks.
  • Physiological Measurements: Tracked body weight, kidney weight, fasting blood glucose, blood lipid levels, and 24-hour urinary albumin excretion rate (UAER).
  • Renal Function: Measured blood urea nitrogen (BUN) and serum creatinine (Scr) levels.
  • Histological Analysis: Kidney tissues were examined using HE, PAS, and Masson staining to observe pathological changes and fibrosis.
  • Molecular Analysis:
    • RT-qPCR & Immunohistochemistry: Detected mRNA and protein expression levels of TGF-β1 and α-SMA in renal tissues.
    • Western Blot: Measured expression levels of TGF-β1, Smad2, p-Smad2, Smad3, p-Smad3, and α-SMA.

Visualizing the Signaling Pathways

Based on the experimental data, the following diagrams illustrate the key signaling pathways investigated in these studies.

1. Dendrobine's Anti-Apoptotic Mechanism

G Dendrobine Inhibits ERS-Induced Apoptosis (32 chars) ERS_Stimulus ERS Stimulus (e.g., Tunicamycin) Cell_Stress Upregulation of ERS Markers (GRP78, IRE1) ERS_Stimulus->Cell_Stress Apoptosis_Pathway Activation of Apoptotic Pathway (Caspase-4, CHOP, Caspase-3) Cell_Stress->Apoptosis_Pathway Apoptosis Cell Apoptosis Apoptosis_Pathway->Apoptosis Dendrobine Dendrobine Treatment miR_Upreg Upregulation of miR-381-3p Dendrobine->miR_Upreg Caspase_Inhibit Inhibition of Caspase-4 Mediation miR_Upreg->Caspase_Inhibit Leads to Caspase_Inhibit->Apoptosis_Pathway Inhibits

2. Dendrobium Mixture's Anti-Fibrotic Mechanism

G DMix Alleviates Renal Fibrosis in DN (35 chars) DN_Condition Diabetic Nephropathy (DN) Condition TGFB1_Activation TGF-β1 Activation DN_Condition->TGFB1_Activation Smad_Phosphorylation Smad2/3 Phosphorylation TGFB1_Activation->Smad_Phosphorylation TargetGene_Expression Expression of Fibrotic Markers (e.g., α-SMA, Collagen) Smad_Phosphorylation->TargetGene_Expression Renal_Fibrosis Renal Fibrosis TargetGene_Expression->Renal_Fibrosis DMix_Treatment DMix Treatment Inhibit_TGFB1 Inhibits TGF-β1 Expression DMix_Treatment->Inhibit_TGFB1 Inhibit_Smad Inhibits Smad2/3 Phosphorylation DMix_Treatment->Inhibit_Smad Inhibit_TGFB1->TGFB1_Activation Suppresses Inhibit_Smad->Smad_Phosphorylation Suppresses

References

dendrobane mechanistic studies comparison with known drugs

Author: Smolecule Technical Support Team. Date: February 2026

What is Known about Dendrobane

The term "this compound" primarily refers to a specific skeleton type for alkaloids found in the plant Dendrobium nobile Lindl., as defined by IUPAC nomenclature [1]. The most prominent of these alkaloids is dendrobine [2].

While direct mechanistic studies on "this compound" as a single entity are scarce, considerable research exists on its source plant and its primary alkaloids, particularly dendrobine. The table below summarizes the key chemical and mechanistic information available.

Aspect Available Information Key Findings & Gaps
Chemical Nature Skeleton of alkaloids from Dendrobium nobile Lindl. [2] [1] Finding: A foundational chemical class. Gap: Not a specific, isolated compound for direct study.
Source & Components Dendrobium nobile Lindl.; main active components are alkaloids (e.g., dendrobine) and polysaccharides [2] Finding: Research focuses on plant extracts or specific alkaloids like dendrobine, not the "this compound" skeleton itself.
Reported Pharmacological Activities Anti-tumor, anti-aging, immune enhancement, hypoglycemic, anti-cataract, nervous system protection [2] Finding: Broad therapeutic potential reported for the plant and its extracts. Gap: Specific mechanistic data for "this compound" is not available.
Example Mechanism (Dendrobine) Activates the Nrf2/PPARγ/SOD2 signaling axis to inhibit mitochondrial ROS and necroptosis, ameliorating acute liver injury in a mouse model [3] Finding: One of the few detailed mechanistic pathways for a this compound-type alkaloid. Gap: Lacks direct comparison to a standard-of-care drug.

A Glimpse into a Documented Mechanism

Although a direct drug comparison isn't possible, a 2025 study elucidates a detailed mechanism for dendrobine in protecting against acute liver injury [3]. The experimental workflow and signaling pathway are summarized below.

Start Start: CCl₄-Induced Acute Liver Injury Model Group1 1. Control Group Start->Group1 Group2 2. CCl₄ Only Start->Group2 Group3 3. CCl₄ + Dendrobine (20 mg/kg, oral, 7 days) Start->Group3 Group4 4. CCl₄ + Dendrobine + GW9662 (PPARγ inhibitor) Start->Group4 Eval Evaluation Group1->Eval Group2->Eval Group3->Eval Group4->Eval Biochem Biochemical & Pathological Analysis Eval->Biochem WB Western Blot (WB) & RT-qPCR Eval->WB MitoSox Mito-SOX Assay (mtROS) Eval->MitoSox Interv Intervention: Pharmacological (GW9662, ML385) & Genetic (Nrf2⁻/⁻, MLKL⁻/⁻ mice) Eval->Interv Conclusion Conclusion: Dendrobine activates Nrf2/PPARγ/SOD2 to inhibit necroptosis Biochem->Conclusion WB->Conclusion MitoSox->Conclusion Interv->Conclusion

Diagram Title: Dendrobine Experimental Workflow for Liver Injury

The diagram above outlines the key steps researchers took to uncover the mechanism. The core signaling pathway they identified is as follows:

DDB Dendrobine (DDB) Keap1 Keap1 (in cytoplasm) DDB->Keap1 Binds Nrf2 Nrf2 Keap1->Nrf2 Releases PPARg PPARγ Nrf2->PPARg Translocates to Nucleus & Transactivates SOD2 SOD2 PPARg->SOD2 Binds SOD2 Promoter & Upregulates mtROS Mitochondrial ROS (mtROS) SOD2->mtROS Scavenges pMLKL p-MLKL (Necroptosis Executioner) mtROS->pMLKL Activates Necrop Necroptosis & Liver Injury pMLKL->Necrop Triggers

Diagram Title: Dendrobine Nrf2 PPARγ SOD2 Signaling Pathway

References

dendrobane ecological function compared to other plant secondary metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Major Classes of Plant Secondary Metabolites

The table below summarizes the core characteristics, ecological functions, and research relevance of the primary types of plant secondary metabolites.

Metabolite Class Core Structure & Key Subclasses Primary Ecological Functions Relevance to Research & Drug Development
Terpenoids [1] [2] Derived from isoprene (C5) units [2]. Includes monoterpenes (C10), diterpenes (C20), triterpenes (C30) [2]. Defense against herbivores and pathogens [2]; plant volatiles for attracting pollinators or beneficial insects [1]; antioxidants (e.g., carotenoids) [2]. Precursors for many drugs and commercial products (e.g., artemisinin, taxol) [1] [2]; known for antimicrobial and antioxidant activities [2].
Phenolics [1] [2] Contain a benzene ring. Include simple phenols, flavonoids, lignans, tannins [1]. Antioxidant activity to cope with oxidative stress [2]; pigmentation to attract pollinators [1]; structural support (lignin) [1]. Extensive studies on anti-inflammatory, anti-allergic, and anti-cancer activities [1] [3]; flavonoids are investigated for cardiovascular and cancer prevention [1].
Alkaloids [1] [4] Nitrogen-containing compounds, often derived from amino acids [1]. Includes tropane, indole, isoquinoline alkaloids [1]. Primarily defense as deterrents against herbivores due to toxicity and physiological effects on animals [1] [4]. A major source of pharmacological agents; examples include morphine (analgesic), caffeine (stimulant), atropine (anticholinergic) [1] [5].
Glucosinolates [2] [6] Sulfur- and nitrogen-containing compounds [2]. Defense against pests; their breakdown products (isothiocyanates) are toxic or deterrent to generalist herbivores [6]. Growing interest for their health benefits, particularly anti-carcinogenic properties (e.g., from cruciferous vegetables) [6].
Cyanogenic Glycosides [1] Nitrogen-containing compounds that release hydrogen cyanide (HCN) upon tissue damage [1]. Defense against herbivores by inhibiting cytochrome c oxidase in the electron transport chain [1]. Studied for their toxicology and potential roles in seed dormancy and nitrogen metabolism [1].

A Closer Look at Dendrobium Metabolites

While "dendrobane" is not specifically described, a 2025 comparative metabolomic study of wild and cultivated Dendrobium flexicaule provides direct, relevant insights [3].

  • Key Finding: The study annotated 840 metabolites and found 231 significantly different between wild and cultivated plants [3].
  • Specific Changes: Cultivated D. flexicaule showed a significant increase in valuable flavonoids and phenolic acids, while levels of many amino acids and lipids decreased [3].
  • Ecological Implication: This demonstrates that the production of defensive secondary metabolites (like phenolics and flavonoids) is highly plastic and is tuned by environmental pressures, which is a core concept in plant ecology [3] [6]. The study also linked these metabolic changes to plant hormone signaling, such as abscisic acid (ABA) and salicylic acid (SA) [3].

Signaling Pathways in Metabolite Production

The production of these secondary metabolites is not random; it is a regulated stress response. The diagram below outlines the key signaling pathways that integrate environmental stimuli, like wounding, into metabolic changes.

G Wounding Stress Wounding Stress Immediate Signals (ROS, ET) Immediate Signals (ROS, ET) Wounding Stress->Immediate Signals (ROS, ET) Initiates Later Signals (JA, SA) Later Signals (JA, SA) Wounding Stress->Later Signals (JA, SA) Activates Calcium & Other Second Messengers Calcium & Other Second Messengers Immediate Signals (ROS, ET)->Calcium & Other Second Messengers Later Signals (JA, SA)->Calcium & Other Second Messengers Transcription Factors (e.g., WRKY) Transcription Factors (e.g., WRKY) Calcium & Other Second Messengers->Transcription Factors (e.g., WRKY) Activates Gene Expression Gene Expression Transcription Factors (e.g., WRKY)->Gene Expression Regulates Secondary Metabolite Biosynthesis Secondary Metabolite Biosynthesis Gene Expression->Secondary Metabolite Biosynthesis Defense & Adaptation Defense & Adaptation Secondary Metabolite Biosynthesis->Defense & Adaptation

This signaling cascade is supported by experimental evidence:

  • Key Regulators: Research confirms that reactive oxygen species (ROS), ethylene (ET), and jasmonic acid (JA) are crucial signaling molecules that mediate the production of secondary metabolites in response to wounding and other stresses [2] [7].
  • Cross-Talk: These pathways do not work in isolation. A study on wounded carrots demonstrated a complex cross-talk where ethylene modulates ROS levels, and both ET and JA work together to fine-tune the overall defense response [7].
  • Experimental Inhibition: The function of these pathways is often validated using specific inhibitors, such as diphenyleneiodonium chloride (DPI) for ROS biosynthesis and 1-methylcyclopropene (1-MCP) for ethylene action, observing the subsequent suppression of metabolite production [7].

Relevant Experimental Methodologies

For your guide, here are key methodologies used in the cited studies to analyze secondary metabolites and their regulation:

  • Metabolite Profiling: Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) is used to identify and quantify hundreds of metabolites in plant tissues, as seen in the Dendrobium flexicaule study [3].
  • Pathway-Targeted Analysis: High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) can be used to map molecular features dependent on a specific biosynthetic pathway, often by comparing wild-type organisms with mutant strains where the pathway is deleted [8].
  • Gene Expression Analysis: Quantitative reverse transcription PCR (qRT-PCR) is used to measure the relative expression of genes involved in signaling and biosynthesis pathways in response to stress or inhibitor treatments [7].

References

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Dendrobane

Dates

Last modified: 07-20-2023

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